2-(3-Fluoro-2-nitrophenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHUGDDYSPNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647602 | |
| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872141-25-8 | |
| Record name | (3-Fluoro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluoro-2-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-(3-Fluoro-2-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Fluoro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to support research and development efforts.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 872141-25-8) is a substituted phenylacetic acid derivative.[1] Its strategic importance lies in the unique arrangement of its functional groups: a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring. This specific substitution pattern offers a versatile scaffold for the synthesis of complex molecules, particularly heterocyclic compounds with potential biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the nitro group and carboxylic acid are amenable to a variety of chemical transformations.[2]
This guide will delve into the core chemical properties of this compound, providing a foundation for its effective utilization in synthetic workflows. We will explore its reactivity, spectroscopic signature, and safe handling protocols, underpinned by references to established chemical principles and analogous structures.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 872141-25-8 | [1][3][4] |
| Molecular Formula | C₈H₆FNO₄ | [1][2] |
| Molecular Weight | 199.14 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Note: Experimental physical properties such as melting point and solubility for this specific isomer are not widely reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.
Spectroscopic Characterization: A Fingerprint of the Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents. The methylene protons will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which can vary with solvent and concentration.
-
¹³C NMR: The carbon NMR will show signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be found in the downfield region (typically ~170-180 ppm). The aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretching bands for the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-F stretching vibrations in the fingerprint region.
-
C-H stretching and bending vibrations for the aromatic ring and the methylene group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 199.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach for the synthesis of nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid.
A potential synthetic workflow is outlined below:
References
An In-Depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetic Acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-Fluoro-2-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and synthetic organic chemistry. While this specific isomer is not as extensively documented as some of its counterparts, this document synthesizes available information, draws logical inferences from related compounds, and presents a robust framework for its scientific consideration.
Introduction: The Significance of Fluorinated Nitrophenylacetic Acids
Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The introduction of a nitro group and a fluorine atom onto the phenyl ring, as seen in this compound, significantly alters the molecule's electronic properties, reactivity, and potential biological interactions. The nitro group, being a strong electron-withdrawing group, can enhance the acidity of the carboxylic acid proton and influence the reactivity of the aromatic ring. Fluorine, with its high electronegativity and small size, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Derivatives of nitrophenylacetic acids are recognized as important precursors for the synthesis of various heterocyclic compounds, which are foundational structures in many therapeutic agents, including enzyme inhibitors and anticancer agents.[1]
Molecular Structure and Physicochemical Properties
The core of this compound is a phenylacetic acid backbone, substituted at the 2-position of the phenyl ring with a nitro group and at the 3-position with a fluorine atom.
Molecular Structure Diagram:
Structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 872141-25-8 | Internal Search |
| Molecular Formula | C₈H₆FNO₄ | Internal Search |
| Molecular Weight | 199.14 g/mol | PubChem[2] |
| Appearance | Expected to be a solid, likely pale yellow, based on related isomers. | Inferred from related compounds[1] |
| Purity | Typically available at ≥95% | CymitQuimica[3] |
Spectroscopic Characterization (Predicted and Inferred)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.
-
Aromatic Region (δ 7.0-8.5 ppm): Three signals corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The proton ortho to the nitro group is expected to be the most downfield.
-
Methylene Protons (-CH₂-) (δ ~3.8-4.2 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid.
-
Carboxylic Acid Proton (-COOH) (δ >10 ppm): A broad singlet, which is often exchangeable with D₂O.
For comparison, the aromatic protons of the related compound 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives appear in the range of 7.06-8.19 ppm.[4]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (-C=O): Expected in the range of δ 170-180 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the fluorine will show a characteristic large C-F coupling constant.
-
Methylene Carbon (-CH₂-): A signal expected around δ 35-45 ppm.
In related acetamide derivatives, the aromatic carbons are observed between 104-166 ppm.[4]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals in their characteristic regions.
For the related 2-nitro-4-substituted phenylacetic acids, a characteristic C=O stretch is observed around 1700 cm⁻¹.[5]
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): Expected at m/z = 199.0281, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
Synthesis and Reactivity
A plausible and efficient synthesis of this compound can be conceptualized through the nitration of a suitable precursor, a strategy that has been successfully employed for similar isomers.
Proposed Synthetic Pathway
A logical approach involves the direct nitration of 3-fluorophenylacetic acid. This method has been documented for the synthesis of the related 5-fluoro-2-nitrophenylacetic acid.[6]
Reaction Scheme:
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Fluoro-3-nitrophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluoro-2-nitrophenyl)acetic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 2-(3-Fluoro-2-nitrophenyl)acetic acid. Given the absence of extensive public solubility data for this specific compound, this document emphasizes robust experimental design and theoretical considerations to empower researchers to generate reliable and reproducible solubility profiles. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a compound's bioavailability, manufacturability, and overall therapeutic potential. For an active pharmaceutical ingredient (API) like this compound, a thorough understanding of its solubility in various solvent systems is a prerequisite for successful formulation development, preclinical studies, and ultimately, clinical efficacy. Low aqueous solubility, for instance, is a primary contributor to poor oral bioavailability, a challenge that plagues a significant portion of new chemical entities.[1] This guide will provide the necessary protocols to characterize this crucial parameter.
Physicochemical Characterization of this compound
Before embarking on experimental solubility determination, a review of the compound's known and predicted physicochemical properties is essential. These properties inform the selection of appropriate analytical methods, solvent systems, and pH conditions.
Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives
| Property | This compound | 2-(3-Fluoro-4-nitrophenyl)acetic acid | (2-Nitrophenyl)acetic acid |
| Molecular Formula | C₈H₆FNO₄ | C₈H₆FNO₄[2][3] | C₈H₇NO₄[4] |
| Molecular Weight | 199.14 g/mol | 199.14 g/mol [2][3] | 181.15 g/mol [4] |
| CAS Number | 872141-25-8[5] | 163395-24-2[2][3] | 3740-52-1[4] |
| Predicted pKa | ~3.6 (Estimated based on similar structures) | Not available | ~4.0 (for the carboxylic acid) |
| Predicted XLogP3 | Not available | 1.3[2] | 1.3[6] |
| Appearance | Not specified | Off-white to light brown solid[7] | Yellow to Pale Brown Crystalline Powder[4] |
| Melting Point | Not available | 149-150 °C[6] | 141 °C[4] |
The presence of a carboxylic acid moiety suggests that the solubility of this compound will be highly dependent on pH.[8] The compound is expected to be more soluble in its ionized (deprotonated) form at pH values above its pKa.
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved states.[9] The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.
Proposed Experimental Workflow
The following workflow is designed to provide a comprehensive understanding of the compound's solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method
Materials and Equipment:
-
This compound (solid, >95% purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, common organic solvents like ethanol, methanol, acetonitrile, DMSO)
-
Calibrated analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) for creating a calibration curve for the HPLC analysis.
-
Addition of Excess Solid: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to pellet the remaining solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant. For aqueous samples, immediately filter it using a syringe filter to remove any remaining solid particles. Adsorption to the filter should be checked.
-
Dilution and Quantification: Dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the sample by HPLC-UV to determine the concentration.
-
Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent system.
Key Considerations and Causality in Experimental Design
-
Purity and Polymorphism: The presence of impurities can affect the measured solubility. It is also important to note that different polymorphic forms of a compound can exhibit different solubilities.[9] The solid state of the starting material should be characterized if possible.
-
Equilibration Time: An insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. A time course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.
-
pH of the Medium: For an acidic compound like this compound, solubility in aqueous media will increase as the pH rises above its pKa.[8] Therefore, determining solubility in buffers of different pH values is critical for predicting its behavior in the gastrointestinal tract.
-
Analytical Method: HPLC-UV is a robust method for quantification as it can separate the analyte from potential degradants or impurities, ensuring accurate measurement.[9] A proper validation of the analytical method (linearity, accuracy, precision) is a prerequisite.
Data Presentation
The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different conditions.
Table 2: Template for Reporting Solubility Data
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Deionized Water | 25 | |||
| 0.1 N HCl | 25 | |||
| PBS | 25 | 7.4 | ||
| Ethanol | 25 | N/A | ||
| Methanol | 25 | N/A | ||
| Acetonitrile | 25 | N/A | ||
| DMSO | 25 | N/A |
Conclusion
References
- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Fluoro-4-nitrophenyl)acetic acid 95.00% | CAS: 163395-24-2 | AChemBlock [achemblock.com]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. 2abiotech.net [2abiotech.net]
- 6. echemi.com [echemi.com]
- 7. 2-Fluoro-4-nitrophenylacetic acid CAS#: 315228-19-4 [m.chemicalbook.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to the Spectral Analysis of 2-(3-Fluoro-2-nitrophenyl)acetic acid
Introduction
2-(3-Fluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its structural complexity, featuring a carboxylic acid moiety, a nitro group, and a fluorine atom on the phenyl ring, makes it a molecule of interest in synthetic chemistry and drug discovery. A comprehensive spectral analysis is paramount for the unambiguous identification and characterization of this compound. This guide provides a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from structurally related analogs to provide a robust and scientifically grounded predictive analysis.
This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectral properties of complex organic molecules. The insights provided herein are designed to aid in the identification, purity assessment, and structural elucidation of this compound and similar compounds.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and splitting patterns are significantly influenced by the electronic effects of the fluorine, nitro, and carboxylic acid groups.
The aromatic region will display a complex splitting pattern due to the three adjacent protons on the substituted ring. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will deshield the aromatic protons, shifting their signals downfield.
-
H-4: This proton is situated between the nitro group and the acetic acid substituent. It is expected to be a triplet due to coupling with H-5 and H-6.
-
H-5: This proton is coupled to H-4 and H-6, and also shows a smaller coupling to the fluorine atom. It is expected to appear as a doublet of doublets of doublets (ddd) or a complex multiplet.
-
H-6: This proton is ortho to the fluorine atom and will exhibit a larger coupling to fluorine in addition to coupling with H-5. It is expected to be a doublet of doublets (dd).
-
Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the carboxylic acid group. They will appear as a singlet, as there are no adjacent protons to couple with.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. Its position can be concentration-dependent and it is readily exchangeable with D₂O.
Below is a table summarizing the predicted ¹H NMR spectral data.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.8 - 8.0 | t | J(H4-H5) = 8.0 |
| H-5 | 7.3 - 7.5 | ddd | J(H5-H4) = 8.0, J(H5-H6) = 8.0, J(H5-F) = 2.0 |
| H-6 | 7.6 - 7.8 | dd | J(H6-H5) = 8.0, J(H6-F) = 9.0 |
| -CH₂- | 3.8 - 4.0 | s | - |
| -COOH | > 10 | br s | - |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the presence of fluorine will result in characteristic carbon-fluorine couplings.
-
Carbonyl Carbon (C=O): This carbon will appear at a downfield chemical shift, typical for carboxylic acids.
-
Aromatic Carbons: The chemical shifts of the six aromatic carbons will be distinct. The carbons directly attached to the electron-withdrawing nitro and fluoro groups (C-2 and C-3) will be significantly affected. The carbon bearing the fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.
-
Methylene Carbon (-CH₂-): The chemical shift of this carbon will be influenced by the adjacent aromatic ring and carboxylic acid group.
The predicted ¹³C NMR spectral data is summarized in the table below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
| C=O | 170 - 175 | - |
| C-1 | 130 - 135 | ~5 |
| C-2 | 148 - 152 | ~10 |
| C-3 | 155 - 160 | ~250 |
| C-4 | 125 - 130 | ~3 |
| C-5 | 120 - 125 | ~20 |
| C-6 | 135 - 140 | ~15 |
| -CH₂- | 35 - 40 | - |
Predicted Infrared (IR) Spectral Analysis
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
-
Carboxylic Acid: A very broad O-H stretching band will be observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp peak around 1700-1730 cm⁻¹.
-
Nitro Group: Strong asymmetric and symmetric N-O stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
Aromatic Ring: C-H stretching vibrations will be observed just above 3000 cm⁻¹. C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-F Bond: The C-F stretching vibration will result in a strong absorption in the 1200-1000 cm⁻¹ region.
The predicted characteristic IR absorption bands are summarized below.
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, Sharp |
| Nitro Group | Asymmetric N-O stretch | 1520 - 1560 | Strong |
| Nitro Group | Symmetric N-O stretch | 1340 - 1380 | Strong |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium |
| C-F Bond | C-F stretch | 1000 - 1200 | Strong |
Predicted Mass Spectrometry (MS) Analysis
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern will be influenced by the presence of the nitro, fluoro, and acetic acid functionalities.
The molecular formula of the compound is C₈H₆FNO₄, with a molecular weight of 199.14 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 199 is expected.
-
Fragmentation:
-
Loss of the carboxylic acid group (-COOH, 45 u) to give a fragment at m/z = 154.
-
Loss of the nitro group (-NO₂, 46 u) to give a fragment at m/z = 153.
-
Loss of a nitro radical (·NO, 30 u) followed by loss of CO to give a fragment at m/z = 141.
-
Cleavage of the C-C bond between the methylene group and the aromatic ring to form a tropylium-like ion or other rearranged species.
-
The predicted major mass spectral fragments are listed in the table below.
| m/z | Proposed Fragment |
| 199 | [M]⁺ |
| 154 | [M - COOH]⁺ |
| 153 | [M - NO₂]⁺ |
| 141 | [M - NO - CO]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, a direct insertion probe can be used for electron ionization (EI) mass spectrometry.
-
Instrument Setup: Use a mass spectrometer with an EI source.
-
Data Acquisition: The sample is heated to induce volatilization into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratios are detected.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizations
Caption: Molecular structure of this compound with atom numbering for NMR analysis.
Caption: A generalized workflow for spectral data acquisition and analysis.
A Technical Guide to the Potential Biological Activity of 2-(3-Fluoro-2-nitrophenyl)acetic acid
Executive Summary
This document provides an in-depth technical overview of 2-(3-Fluoro-2-nitrophenyl)acetic acid. While primarily documented as a versatile synthetic intermediate in pharmaceutical development, its structural features—a fluorinated and nitrated phenylacetic acid scaffold—suggest a strong potential for inherent biological activity. This guide synthesizes the available information on this compound and its close structural analogs to build a predictive framework for its bioactivity. We will delve into the established roles of related compounds in antimicrobial and anti-inflammatory research, and provide detailed, field-proven experimental protocols for researchers to systematically characterize its potential therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this and similar chemical entities.
Introduction: Fluoronitrophenylacetic Acids as Privileged Scaffolds in Medicinal Chemistry
The phenylacetic acid moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous successful therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The true potential of this scaffold is unlocked through aromatic substitution, which profoundly influences its pharmacokinetic and pharmacodynamic properties.
The introduction of a fluorine atom, as in this compound, is a well-established strategy to enhance metabolic stability and bioavailability.[1] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and alter binding interactions with target proteins. The ortho-nitro group is a strong electron-withdrawing group that significantly impacts the molecule's electronic profile and can serve as a handle for further chemical derivatization, such as reduction to an amine for amide coupling.[1]
Given these features, this compound is not merely a passive building block but a molecule primed for biological investigation. Its primary documented role is as an intermediate for active pharmaceutical ingredients (APIs), particularly in the design of anti-inflammatory or central nervous system agents.[1] This guide will build upon this foundation, using data from structurally related analogs to forecast its likely biological activities and provide a clear experimental path for validation.
Physicochemical & Synthetic Profile
Understanding the fundamental properties of a compound is critical for designing biological assays and interpreting their results. Direct experimental data for this compound is limited, so we present a combination of reported and predicted values.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-(3-Fluoro-4-nitrophenyl)acetic acid (Isomer) | 2-(3-Fluoro-5-nitrophenyl)acetic acid (Isomer) |
| CAS Number | 872141-25-8[2] | 163395-24-2[3] | 70680694[4] |
| Molecular Formula | C₈H₆FNO₄[2] | C₈H₆FNO₄[3] | C₈H₆FNO₄[4] |
| Molecular Weight | 199.14 g/mol [2] | 199.14 g/mol [3] | 199.14 g/mol [4] |
| Predicted XlogP | N/A | 1.3 | 1.3[4] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
Note: Predicted values are computationally derived and should be experimentally verified.
Synthetically, compounds in this class are typically prepared via nitration of the corresponding fluorophenylacetic acid. For example, 5-fluoro-2-nitrophenylacetic acid is synthesized by the nitration of 3-fluorophenylacetic acid using a mixture of nitric and sulfuric acid.[5] This established methodology provides a reliable pathway for obtaining the necessary quantities of this compound for biological screening campaigns.
Inferred Biological Activity and Therapeutic Potential (Based on Analogs)
The most compelling evidence for the potential bioactivity of this compound comes from the documented activities of its close structural relatives. The strategic placement of the fluoro and nitro groups is a key determinant of activity.
Caption: Structural relationships between the target compound and its bioactive analogs.
Antimicrobial and Antitubercular Activity
The fluoronitrophenyl scaffold is a known pharmacophore for antimicrobial activity.
-
Antitubercular Potential: A study on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed potent activity against Mycobacterium tuberculosis. The lead compound from this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m), exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against both the sensitive H37Rv strain and a rifampin-resistant clinical isolate.[6][7] This activity, coupled with a good in vitro safety profile, marks the core scaffold as highly promising for antitubercular drug discovery.[7]
-
Antibacterial Potential: The related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has demonstrated direct antibacterial activity against the Gram-negative pathogen Klebsiella pneumoniae.[8] More significantly, it displayed a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem, suggesting a potential role as an antibiotic potentiator to combat drug resistance.[8]
Table 2: Reported Antitubercular Activity of a Related Analog
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv | 4 | [7] |
| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | Rifampin-resistant M. tuberculosis | 4 | [7] |
Anti-inflammatory and Analgesic Potential
The broader class of nitrophenylacetic acids serves as key intermediates in the synthesis of anti-inflammatory and analgesic drugs. The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Caption: Hypothesized inhibition of the COX pathway by the target compound.
Given its structural similarity to known NSAIDs and its classification as an intermediate for anti-inflammatory agents, a direct investigation into the COX-inhibitory activity of this compound is a logical and compelling research avenue.
Proposed Experimental Workflows for Biological Characterization
To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. The following protocols provide robust, self-validating systems for initial characterization.
Caption: Proposed workflow for the biological characterization of the target compound.
Protocol 1: General Cytotoxicity Screening (MTT Assay)
-
Expertise & Causality: Before assessing therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. The MTT assay is a gold-standard colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a quantitative measure of cell viability.[9][10] This initial screen establishes a therapeutic window and informs the concentration range for subsequent assays.
-
Step-by-Step Methodology:
-
Cell Plating: Seed a 96-well plate with a suitable human cell line (e.g., HEK293 for general toxicity) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with 100 µL of the treatment media. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7] Incubate for 3-4 hours until a purple precipitate is visible.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[10]
-
Trustworthiness (Data Analysis): Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). The inclusion of multiple controls and replicates ensures the reliability of the data.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Expertise & Causality: The broth microdilution method is the clinical standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] It provides a quantitative result that is essential for evaluating potency. The principle involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[12] The MIC is the lowest concentration that prevents visible bacterial growth.[5]
-
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., M. tuberculosis H37Rv or K. pneumoniae) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension 1:150 in appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final inoculum density.[5]
-
Compound Dilution: In a sterile 96-well plate, dispense 100 µL of broth into each well. Add 100 µL of a 2x concentrated stock of the test compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate.[6]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentration to the final desired test range and achieves an inoculum of ~5 x 10⁵ CFU/mL.[12]
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[5]
-
Trustworthiness (Self-Validation): The clarity of the sterility control and robust growth in the positive control validate the assay conditions. Running a known antibiotic (e.g., rifampin) in parallel serves as a positive control for the inhibition.
-
Protocol 3: In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)
-
Expertise & Causality: To directly test the anti-inflammatory hypothesis, an in vitro enzyme inhibition assay using purified COX-1 and COX-2 is essential. This allows for the determination of potency (IC₅₀) and selectivity (COX-2 vs. COX-1). A colorimetric or fluorometric assay is ideal for high-throughput screening. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[13][14]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), a heme cofactor solution, and the colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[13]
-
Assay Plate Setup: In a 96-well plate, set up wells for 100% activity (enzyme, buffer, vehicle), background (buffer, no enzyme), and inhibitor testing (enzyme, buffer, test compound).
-
Enzyme Incubation: Add purified ovine COX-1 or human recombinant COX-2 to the appropriate wells. Add the test compound at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Data Acquisition: Monitor the appearance of the oxidized TMPD by measuring the change in absorbance at 590-610 nm over time using a plate reader.[13]
-
Trustworthiness (Data Analysis): Calculate the initial reaction rates. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value for each isozyme. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). Including a known NSAID (e.g., celecoxib or diclofenac) as a control validates the assay's performance.[15]
-
Conclusion and Future Directions
While this compound is currently positioned as a synthetic intermediate, a comprehensive analysis of its structural features and the established bioactivities of its close analogs strongly suggests a high probability of inherent therapeutic potential. The evidence points towards promising avenues in both antimicrobial and anti-inflammatory research.
The experimental workflows detailed in this guide provide a clear, robust, and scientifically rigorous path to systematically uncover and validate this potential. Successful identification of activity in these primary screens would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of infection or inflammation.
By treating this "intermediate" as a potential lead scaffold, researchers have the opportunity to unlock new therapeutic modalities from a readily accessible chemical entity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4) [pubchemlite.lcsb.uni.lu]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. 2-(3-Fluoro-2-hydroxyphenyl)acetic acid | C8H7FO3 | CID 69644346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Medicinal Chemistry Applications of 2-(3-Fluoro-2-nitrophenyl)acetic acid: A Versatile Scaffold for Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the success of a medicinal chemistry campaign. The compound 2-(3-Fluoro-2-nitrophenyl)acetic acid emerges as a particularly compelling scaffold, possessing a unique convergence of three critical functional moieties: a fluorine atom, an ortho-nitro group, and a carboxylic acid. This guide provides an in-depth technical exploration of this molecule's potential, positing it as a versatile building block for developing novel therapeutics. We will dissect the strategic value of each functional group, propose synthetic pathways for derivatization, and outline potential applications in key therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage high-potential, functionalized scaffolds to accelerate their discovery programs.
Physicochemical Profile and Strategic Importance
This compound is a substituted phenylacetic acid derivative whose true value lies in the synergistic interplay of its functional groups. Each moiety offers distinct advantages for molecular design, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 872141-25-8 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Key Functional Groups | Carboxylic Acid, Nitro Group, Fluoro Group | N/A |
The Fluoro Substituent: Enhancing Pharmacokinetics and Potency
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] Its presence at the 3-position of the phenyl ring on this scaffold is not incidental; it is a strategic placement that can confer significant advantages. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's overall electronic profile, potentially leading to stronger, more specific interactions with a biological target.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to improved metabolic stability and an extended half-life in vivo.[2] For CNS-targeted agents, fluorine can also enhance lipophilicity, which may improve permeability across the blood-brain barrier.[3]
The Ortho-Nitro Group: A Handle for Derivatization and a Potential Pharmacophore
The nitro group at the 2-position is a versatile synthetic handle. Its facile reduction to a primary amine opens a gateway to a vast array of subsequent chemical transformations. This amine can be acylated, alkylated, or used as a key component in the construction of complex heterocyclic systems, which are hallmarks of many approved drugs.[4] Beyond its synthetic utility, the nitroaromatic moiety is a known pharmacophore in its own right, particularly in the realm of anti-infective agents.[5] Compounds containing nitro groups, such as nitrofurans and nitroimidazoles, have demonstrated broad-spectrum antibacterial activities.[5]
The Acetic Acid Moiety: A Gateway to Amide Libraries
The carboxylic acid function is arguably the most versatile feature of the molecule for library synthesis. Standard peptide coupling conditions can be employed to react this compound with a diverse collection of primary and secondary amines. This straightforward approach allows for the rapid generation of large amide libraries, enabling a systematic exploration of the structure-activity relationship (SAR) around the core scaffold. This strategy is fundamental for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Synthetic Accessibility and Derivatization Potential
The utility of a building block is directly tied to its accessibility and the ease with which it can be diversified. This compound serves as an excellent starting point for creating structurally diverse compound libraries. The primary routes of derivatization leverage the reactivity of the carboxylic acid and the nitro group.
Caption: Key derivatization pathways for this compound.
Potential Therapeutic Applications
By examining the biological activities of structurally related molecules, we can project the most promising therapeutic avenues for derivatives of this compound.
Anti-Infective Agents
Rationale: The structural motif of a substituted phenoxy-N-phenylacetamide has shown promise for developing affordable antitubercular agents.[5] For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibited potent activity against M. tuberculosis, including resistant strains.[5] By analogy, coupling our title compound with various anilines could yield novel antibacterial candidates. The combination of the fluoro and nitro groups is a key feature in many of these active compounds.[5] Furthermore, derivatives of related acetamides have been shown to act synergistically with existing antibiotics against resistant bacteria like Klebsiella pneumoniae.[6]
Experimental Workflow: Anti-Infective Candidate Screening
Caption: Workflow for the discovery of anti-infective agents.
Protocol: Amide Library Synthesis via Carbodiimide Coupling
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Activation: Add 1.1 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.1 equivalents of Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester can be monitored by TLC.
-
Amine Addition: Add 1.05 equivalents of the desired primary or secondary amine to the reaction mixture. If the amine is a hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Oncology Agents
Rationale: Phenylacetic acid derivatives bearing a nitro group are established precursors for potent anticancer agents. For example, 2-nitrophenylacetic acid is a key starting material for synthesizing quindoline, whose derivatives can act as enzyme inhibitors.[4] The core strategy involves the reductive cyclization of the nitro group to form nitrogen-containing heterocycles.[4] Given that fluorinated aromatic structures can enhance metabolic stability and bioavailability, derivatives of our title compound are promising candidates for oncology drug development, a claim supported by its commercial description as an intermediate for such agents.[3]
Conceptual Workflow: Synthesis of Heterocyclic Oncology Agents
Caption: Conceptual pathway from the starting material to heterocyclic oncology drug candidates.
Central Nervous System (CNS) Agents
Rationale: The compound is explicitly marketed as an intermediate for the design of CNS agents.[3] The lipophilicity-enhancing effect of the fluorine atom is a key property for facilitating passage through the blood-brain barrier, a critical hurdle for CNS drug efficacy. The acetic acid moiety allows for coupling with various amine-containing fragments known to interact with CNS targets (e.g., GPCRs, ion channels). The ortho-nitro group's position could be exploited to create rigid, conformationally constrained structures through cyclization, a common strategy for achieving receptor subtype selectivity.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold poised for significant application in medicinal chemistry. The combination of a metabolically robust fluorine atom, a synthetically versatile nitro group, and a readily derivatizable carboxylic acid provides a powerful platform for generating diverse molecular libraries. Its potential is underscored by the proven success of analogous structures in producing anti-infective, oncologic, and CNS-active compounds. For drug discovery programs, this molecule represents a low-risk, high-reward starting point for identifying novel lead compounds. Future efforts should focus on the systematic exploration of its chemical space through parallel synthesis and high-throughput screening to unlock its full therapeutic potential.
References
- 1. molecularinfo.com [molecularinfo.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(3-Fluoro-2-nitrophenyl)acetic Acid and its Derivatives
Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This guide focuses on a particularly valuable fluorinated building block: 2-(3-Fluoro-2-nitrophenyl)acetic acid. Its strategic placement of fluoro and nitro groups on the phenylacetic acid framework offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex molecules with significant therapeutic potential. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of this compound and its key derivatives.
Core Compound Analysis: this compound
This compound is a nitroaromatic derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] The presence of the fluoro group can enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs), while the nitro and carboxylic acid functionalities provide reactive handles for a wide range of chemical transformations.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 872141-25-8 | --INVALID-LINK--[2] |
| Molecular Formula | C₈H₆FNO₄ | --INVALID-LINK--[2] |
| Molecular Weight | 199.14 g/mol | --INVALID-LINK--[2] |
| Storage | Room temperature, dry conditions | --INVALID-LINK--[2] |
Synthetic Strategies for the Core Compound
While a definitive, step-by-step synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for related isomers. A plausible and efficient route involves the nitration of a fluorinated precursor.
A general approach for the synthesis of nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid. For instance, the synthesis of the related isomer, 5-fluoro-2-nitrophenylacetic acid, is achieved by the nitration of 3-fluorophenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid.[3] This method, however, can lead to a mixture of isomers, necessitating careful purification.
A more targeted and potentially higher-yielding approach for synthesizing aryl-fluoroacetic acids involves a nucleophilic aromatic substitution (SNAr) reaction. A thesis from Durham University outlines a methodology for the synthesis of 3-fluorooxindoles and phenyl fluoroacetic acid derivatives starting from 1-fluoro-2-nitrobenzenes and diethyl fluoromalonate.[4] This SNAr reaction is reported to be highly efficient, with the resulting 2-aryl-2-fluoromalonates being obtained in quantitative yields.[4][5] Subsequent hydrolysis and decarboxylation of the malonate would yield the desired this compound. This building block approach offers a scalable and regioselective route to the target compound.[4][5]
Key Derivatives and Their Therapeutic Significance
The synthetic utility of this compound is best demonstrated through the preparation of its derivatives, which have shown promise in various therapeutic areas. The strategic positioning of the nitro and fluoro groups allows for the construction of complex heterocyclic systems, which are often privileged structures in medicinal chemistry.
7-Fluorooxindole: A Versatile Intermediate for Kinase Inhibitors
One of the most significant derivatives of this compound is 7-fluorooxindole. This compound is a key intermediate in the synthesis of several kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
A general and efficient procedure for the synthesis of 7-fluorooxindole from this compound involves a reductive cyclization. This two-step, one-pot reaction is a powerful method for the construction of the oxindole ring system.
Experimental Protocol: Synthesis of 7-Fluorooxindole
This protocol is adapted from a procedure described by ChemicalBook for the synthesis of 7-fluoro-2-indolone (7-fluorooxindole).
-
Dissolution: Dissolve this compound (9.6 g, 48 mmol) in acetic acid (100 mL).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (1.3 g) to the solution.
-
Hydrogenation: Carry out the hydrogenation reaction for 24 hours under a hydrogen pressure of 50 psi.
-
Catalyst Removal: Upon completion of the reaction, filter the mixture through Celite to remove the catalyst.
-
Solvent Evaporation: Remove the solvent from the reaction solution by evaporation.
-
Cyclization: Dissolve the resulting residue in ethanol (100 mL), add p-toluenesulfonic acid (50 mg), and heat the mixture to reflux for 1 hour.
-
Work-up: Cool the reaction solution, pour it into water, and extract with ethyl acetate. Dry the organic phase with anhydrous magnesium sulfate and evaporate the solvent.
-
Purification: Grind the resulting solid with a hexane/ethyl acetate (95/5, v/v) mixed solvent to yield 7-fluoro-1,3-dihydro-indol-2-one (6 g, 83% yield).
7-Fluorooxindole is a valuable building block for the synthesis of a variety of biologically active compounds. Its structural similarity to oxindoles and 3-hydroxyoxindoles makes it a useful tool for studying enzymatic mechanisms in indole biosynthesis and metabolism.[1] More significantly, the oxindole scaffold is a core component of many kinase inhibitors. The fluorine atom at the 7-position can modulate the electronic properties and lipophilicity of the final molecule, potentially improving its pharmacokinetic profile and target engagement.
Broader Applications and Future Directions
The versatility of this compound and its derivatives extends beyond the synthesis of 7-fluorooxindole. The reactive handles on the core molecule open up a wide range of possibilities for the synthesis of novel compounds with potential applications in various therapeutic areas.
Exploration of Other Derivatives
The chemical literature on isomers of this compound provides valuable insights into the potential derivatization strategies and biological activities that could be explored.
-
Antitubercular Agents: A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated potent antitubercular activity.[6] This suggests that amide derivatives of this compound could also be promising candidates for the development of new anti-infective agents. The synthesis of such derivatives would typically involve the activation of the carboxylic acid group followed by coupling with a desired amine.
-
Anti-inflammatory and CNS Agents: The general use of fluorinated phenylacetic acid derivatives in the design of anti-inflammatory and central nervous system (CNS) agents suggests that derivatives of this compound could also be explored for these indications.[2] The reduction of the nitro group to an amine, followed by further functionalization, could lead to a diverse range of compounds for screening.
Future Perspectives
The full potential of this compound as a building block in drug discovery is yet to be fully realized. Future research in this area could focus on:
-
Development of Novel Synthetic Methodologies: The development of more efficient and scalable syntheses for the core compound and its derivatives will be crucial for its wider adoption in drug discovery programs.
-
Expansion of the Derivative Library: The synthesis and screening of a broader range of derivatives, targeting different therapeutic areas, could lead to the discovery of novel drug candidates.
-
Mechanistic Studies: A deeper understanding of the mechanism of action of biologically active derivatives will be essential for their optimization and clinical development.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of complex molecules with significant therapeutic potential. Its strategic fluorination and functional group handles make it an attractive starting material for the development of novel kinase inhibitors, anti-infective agents, and other drug candidates. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important compound and its derivatives, with the aim of inspiring further research and innovation in this exciting area of medicinal chemistry.
References
- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 2. This compound [myskinrecipes.com]
- 3. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives - Durham e-Theses [etheses.dur.ac.uk]
- 5. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 2-(3-Fluoro-2-nitrophenyl)acetic acid
This document provides a comprehensive technical guide for the safe handling, use, and disposal of 2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS No. 872141-25-8). It is intended for researchers, chemists, and professionals in drug development and medicinal chemistry who may work with this compound. The guidance herein is synthesized from established safety protocols for related chemical structures and aims to foster a proactive safety culture in the laboratory.
Chemical Identity and Properties
This compound is a specialized organic intermediate. Its structure, featuring a fluorinated and nitrated phenyl ring attached to an acetic acid moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs).[1] The presence of these functional groups enhances the potential for diverse chemical transformations but also necessitates stringent safety and handling protocols.[1]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 872141-25-8 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | Solid, crystalline powder. Color may vary (Beige to yellow/light brown). | [2][3] |
| Storage | Room temperature, in a dry, well-ventilated area, inside a tightly sealed container. | [1][4] |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, the known hazards of structurally similar nitrophenylacetic acid derivatives provide a strong basis for a precautionary approach.[2][5][6][7]
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2), H315: Causes skin irritation.[4][8][9] The acidic nature and aromatic structure can lead to localized inflammation, redness, and discomfort upon contact.[4]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][8][9] Direct contact with the eyes can result in significant pain, redness, and potential damage to the cornea.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[4][8][9] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4]
Signal Word: Warning [4]
Causality of Hazards: The combination of a carboxylic acid group, a nitro group, and a halogenated aromatic ring contributes to the compound's reactivity and irritant properties. The nitroaromatic structure warrants careful handling, as compounds in this class can have complex toxicological profiles. The acidic nature is a primary driver for its corrosive effects on skin and eyes.
Exposure Control and Personal Protection
A multi-layered approach to exposure control is mandatory when handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE): The selection of PPE is task-dependent. The following diagram outlines the minimum requirements for common laboratory procedures.
Caption: PPE selection workflow for handling the compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] For procedures with a higher risk of splashing, such as transfers or reaction quenching, a face shield should be worn in addition to goggles.[10]
-
Skin Protection: Wear a lab coat and closed-toe shoes. Nitrile gloves are recommended for incidental contact.[10] For extended operations, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[4]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][12]
Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for both safety and experimental reproducibility.
SOP 1: Weighing and Handling the Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a weigh boat on an analytical balance.
-
PPE: Don all required PPE as per the workflow diagram (goggles, gloves, lab coat).
-
Transfer: Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weigh boat. Perform this action slowly to avoid generating airborne dust.
-
Closure: Immediately and tightly close the main storage container.
-
Cleanup: Wipe the spatula and any surrounding surfaces with a damp cloth or towel to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Transport: Transport the weighed compound in a sealed and labeled secondary container to the reaction area.
SOP 2: Preparation of a Stock Solution
-
Preparation: Ensure all glassware is clean and dry. Place a stir bar in the intended flask.
-
PPE: Don appropriate PPE, including chemical splash goggles and nitrile gloves.
-
Solvent Addition: In a fume hood, add the desired volume of the chosen solvent to the flask.
-
Compound Addition: Carefully add the pre-weighed solid to the solvent in the flask.
-
Dissolution: Cap the flask and stir the mixture using a magnetic stir plate until the solid is fully dissolved. Gentle heating or sonication may be required depending on the solvent and desired concentration, but must be done with caution.[13]
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical. All personnel should be familiar with the location and operation of emergency equipment.
Caption: Emergency response flowchart for spills and exposures.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] While flushing, remove any contaminated clothing.[14] Seek medical attention if irritation develops or persists.[5]
-
In Case of Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[14][15] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air.[15] If breathing is difficult or symptoms develop, seek immediate medical attention.[2]
-
In Case of Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
In Case of a Spill: Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill and absorb it with an inert material like vermiculite or sand.[16] Scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[5] Ventilate the area and wash the spill site after cleanup is complete.
Storage and Disposal
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] The container must be kept tightly closed to prevent moisture absorption and contamination.[4] Store in a locked cabinet or area with restricted access.[2][4]
Disposal: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[4]
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][7] Chemical waste generators are responsible for correctly classifying the waste.[4]
Applications in Drug Discovery & Synthesis
Understanding the utility of this compound provides context for its handling. This compound is a key intermediate in medicinal chemistry.[1] The fluorinated aromatic ring can improve a drug candidate's metabolic stability and bioavailability, while the nitro and carboxylic acid groups are versatile handles for further chemical modifications, such as reduction to an amine or amide coupling reactions.[1] It is employed in the synthesis of complex molecules being investigated as potential anti-inflammatory or central nervous system agents.[1]
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(3-Fluoro-2-hydroxyphenyl)acetic acid | C8H7FO3 | CID 69644346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hsa.ie [hsa.ie]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. leelinework.com [leelinework.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
The Genesis of Modern Analgesics: A Technical Guide to the Discovery and History of Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylacetic acids represent a cornerstone class of compounds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their journey from laboratory curiosities to blockbuster drugs is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This in-depth technical guide explores the discovery and history of these remarkable molecules, with a particular focus on their evolution into the non-steroidal anti-inflammatory drugs (NSAIDs) that have revolutionized pain and inflammation management worldwide. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the structure-activity relationships that have guided the development of iconic drugs such as ibuprofen and diclofenac.
From Willow Bark to Targeted Synthesis: The Precursors to Phenylacetic Acid NSAIDs
The quest for effective pain and inflammation relief is as old as medicine itself. The story begins with the historical use of willow bark, whose active compound, salicin, is metabolized to salicylic acid.[3] In 1897, Felix Hoffman and Arthur Eichengrün at Bayer successfully acetylated salicylic acid to create acetylsalicylic acid, or aspirin, a more palatable and less irritating formulation.[3] For decades, aspirin and its derivatives were the primary non-narcotic options for analgesia and anti-inflammatory therapy.
The mid-20th century marked a turning point with the advent of biological screening assays and preclinical models of inflammation. This enabled the systematic testing of large numbers of chemical compounds for anti-inflammatory activity.[3] In the early 1950s, the Geigy Company discovered phenylbutazone, the first non-salicylate NSAID.[3] This was followed in the late 1950s by the discovery of indomethacin, the first acetic acid derivative with potent anti-inflammatory properties.[3] These early discoveries, while significant, were often accompanied by a notable incidence of adverse effects. The true paradigm shift, however, came in 1971 when John Vane elucidated the mechanism of action of NSAIDs: the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4] This discovery provided a rational basis for the design of new, more effective, and potentially safer anti-inflammatory agents.
The Rise of the "Profens": The Ibuprofen Story
The development of ibuprofen, a propionic acid derivative of phenylacetic acid, is a landmark in the history of NSAIDs. The research arm of the Boots Group in the 1960s, led by Stewart Adams, embarked on a mission to find a safer alternative to aspirin for the treatment of rheumatoid arthritis.[5][6] After synthesizing and testing hundreds of compounds, ibuprofen was patented in 1961.[5][7] The name itself is a portmanteau of its chemical structure: i sobu tyl-pro pionic acid-phen yl.[5]
The Boots Synthesis of Ibuprofen: A Six-Step Process
The original industrial synthesis of ibuprofen, while groundbreaking, was a lengthy six-step process with significant atom inefficiency.[5][8]
Experimental Protocol: The Boots Synthesis of Ibuprofen
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride in the presence of aluminum chloride to form 4-isobutylacetophenone.
-
Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate in the presence of a base (sodium ethoxide) to form an α,β-epoxy ester.
-
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.
-
Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid.
-
Formation of the Acid Chloride: The carboxylic acid is converted to its acid chloride using thionyl chloride.
-
Reduction: The acid chloride is reduced to ibuprofen.
This process generated a substantial amount of waste, and a more streamlined and environmentally friendly approach was sought.
The BHC "Green" Synthesis of Ibuprofen
In the 1980s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a revolutionary three-step synthesis of ibuprofen.[8][9] This "green" synthesis is a classic example of industrial process improvement, maximizing atom economy and minimizing waste.
Experimental Protocol: The BHC Synthesis of Ibuprofen
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a hydrogen fluoride catalyst. This step is highly efficient and the catalyst can be recycled.
-
Hydrogenation: The resulting ketone is catalytically hydrogenated to the corresponding alcohol.
-
Carbonylation: The alcohol is then carbonylated in the presence of a palladium catalyst to yield ibuprofen.
This elegant synthesis produces very little waste, with the only significant byproduct being water.[7]
Diagram: Evolution of Ibuprofen Synthesis
Caption: A comparison of the multi-step Boots synthesis with the more efficient BHC synthesis of ibuprofen.
Diclofenac: A Rational Approach to Potency and Tolerability
Diclofenac, a phenylacetic acid derivative, was first synthesized in 1973 by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis).[10] The development of diclofenac was a prime example of rational drug design, with the goal of creating a highly active and well-tolerated NSAID.[11] The design was based on the hypothesis that an effective anti-rheumatic agent should possess specific physicochemical properties.[11]
The key structural features of diclofenac include a phenylacetic acid group, a secondary amino group, and a phenyl ring containing two chlorine atoms.[11] The chlorine atoms were strategically placed to induce maximum twisting of the two aromatic rings, a conformation believed to be crucial for high potency.[11] Diclofenac has an acidity constant (pKa) of 4.0 and a partition coefficient of 13.4, aligning with the theoretical parameters for an effective NSAID.[11]
Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes, with a slightly greater potency for COX-2.[3][12] This balanced activity contributes to its strong anti-inflammatory, analgesic, and antipyretic properties.[12][13]
Naproxen and Other Notable Phenylacetic Acid Derivatives
Naproxen, another prominent NSAID, is a propionic acid derivative with a naphthalene core. It was patented in 1967 and approved for medical use in the United States in 1976.[14][15] Like other NSAIDs, it functions by inhibiting prostaglandin synthesis.[16] Fenbufen is another example, which acts as a prodrug and is metabolized to its active form, 4-biphenylacetic acid.[17] The versatility of the phenylacetic acid scaffold has led to its incorporation in a wide range of therapeutic agents beyond NSAIDs.[18][19][20]
Modern Synthetic Strategies for Substituted Phenylacetic Acids
The synthesis of substituted phenylacetic acids is a critical process in drug discovery and development.[21] Several robust methods have been developed and refined over the years.
Hydrolysis of Benzyl Cyanides
A classic and reliable method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides.[21][22] This can be achieved under either acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide, water, concentrated sulfuric acid, and glacial acetic acid.[22]
-
Reflux: Heat the mixture to reflux for 1-2 hours.
-
Work-up: After cooling, pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated phenylacetic acid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system.[22]
Palladium-Catalyzed Carbonylation
A more modern and highly efficient method involves the palladium-catalyzed carbonylation of benzyl halides.[21][23] This method uses carbon monoxide as the carboxyl source and often proceeds with high yields and excellent functional group tolerance.[21]
Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride, palladium(II) acetate, triphenylphosphine, and a suitable solvent like toluene.[21]
-
Reaction: Add an aqueous solution of sodium hydroxide. Pressurize the reactor with carbon monoxide (10-20 atm).[21]
-
Heating and Stirring: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.[21]
-
Work-up: After cooling and venting the CO, separate the aqueous layer.
-
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize.[21]
Diagram: General Synthetic Routes to Substituted Phenylacetic Acids
References
- 1. scribd.com [scribd.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Pharma Ibuprofen Origins | LGC Standards [lgcstandards.com]
- 7. medicilon.com [medicilon.com]
- 8. nbinno.com [nbinno.com]
- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 10. Diclofenac - Wikipedia [en.wikipedia.org]
- 11. The history of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sci-hub.se [sci-hub.se]
- 13. Research Portal [scholarship.miami.edu]
- 14. Naproxen - Wikipedia [en.wikipedia.org]
- 15. Scientific methodology applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 19. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
2-(3-Fluoro-2-nitrophenyl)acetic acid synthesis from 3-fluoro-2-nitrotoluene
An In-Depth Guide to the Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic Acid from 3-fluoro-2-nitrotoluene
Application Note & Protocol
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. Starting from the commercially available 3-fluoro-2-nitrotoluene, this guide outlines a robust two-step synthetic sequence. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic insights. The described method involves an initial free-radical benzylic bromination followed by a nucleophilic substitution with cyanide and subsequent acidic hydrolysis. This application note is designed to equip researchers with the necessary knowledge for a safe, efficient, and successful synthesis.
Introduction and Strategic Overview
This compound is a substituted phenylacetic acid derivative. Such scaffolds are of significant interest in drug discovery, serving as key intermediates for a range of pharmacologically active molecules.[1] The presence of the fluoro and nitro groups provides specific electronic properties and potential metabolic stability, making it a desirable synthon for targeted therapeutic agents.[2]
The synthetic strategy detailed herein transforms the methyl group of 3-fluoro-2-nitrotoluene into a carboxylic acid moiety via a two-step process, which is generally applicable for converting toluene derivatives to their corresponding phenylacetic acids.[1]
The two core transformations are:
-
Benzylic Functionalization: The methyl group of the starting material is first converted into a more reactive benzyl intermediate. This is achieved through a free-radical bromination to yield 3-fluoro-2-nitrobenzyl bromide, which is then immediately converted to 2-(3-fluoro-2-nitrophenyl)acetonitrile.
-
Nitrile Hydrolysis: The nitrile intermediate is then hydrolyzed under strong acidic conditions to afford the final carboxylic acid product.[3][4][5]
This approach is favored for its reliability and the relatively high purity of the resulting product after purification.
Overall Synthetic Workflow
Below is a graphical representation of the entire synthetic sequence from the starting material to the final product.
Caption: High-level overview of the two-step synthesis.
Critical Safety and Hazard Analysis
Chemical synthesis requires a proactive approach to safety. The reagents used in this protocol possess significant hazards that must be managed through proper engineering controls, personal protective equipment (PPE), and handling procedures.
| Reagent | CAS Number | Key Hazards | Recommended Precautions |
| 3-Fluoro-2-nitrotoluene | 3013-27-2 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6][7] | Handle in a chemical fume hood. Wear nitrile gloves, a lab coat, and safety goggles. |
| N-Bromosuccinimide (NBS) | 128-08-5 | Corrosive, causes severe skin burns and eye damage. Strong oxidizer. | Handle in a fume hood. Avoid contact with skin. Use non-metallic spatulas. |
| AIBN (Azobisisobutyronitrile) | 78-67-1 | Flammable solid. Heating may cause a fire. Risk of explosion if heated under confinement. | Store in a cool, ventilated area away from heat sources. |
| Sodium Cyanide (NaCN) | 143-33-9 | EXTREMELY TOXIC. Fatal if swallowed, in contact with skin, or if inhaled.[8] Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas.[9] | Work exclusively in a certified chemical fume hood. Wear double gloves, a lab coat, and a face shield with goggles. Have a cyanide antidote kit available. All equipment and waste must be decontaminated with bleach or hydrogen peroxide solution.[10][11][12] |
| Sulfuric Acid (conc.) | 7664-93-9 | Causes severe skin burns and eye damage. Highly corrosive. | Always add acid to water, never the reverse. Wear acid-resistant gloves, a lab coat, and a face shield. |
Part 1: Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile
This initial stage involves a one-pot, two-stage reaction. First, a benzylic bromination creates a reactive intermediate, which is then immediately converted to the more stable nitrile. This avoids the isolation of the lachrymatory and unstable benzyl bromide.
Mechanistic Rationale
-
Free-Radical Bromination: The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 3-fluoro-2-nitrotoluene, which is the most labile hydrogen due to resonance stabilization of the resulting benzyl radical. This radical reacts with NBS to form the 3-fluoro-2-nitrobenzyl bromide and a new succinimidyl radical, propagating the chain reaction.
-
Nucleophilic Substitution (SN2): The highly polar, aprotic solvent Dimethyl Sulfoxide (DMSO) is an excellent medium for SN2 reactions. It effectively solvates the sodium cation (Na⁺) but poorly solvates the cyanide anion (CN⁻), leaving it "naked" and highly nucleophilic. The cyanide anion then attacks the electrophilic benzylic carbon of the in-situ generated benzyl bromide, displacing the bromide and forming the C-C bond of the target nitrile.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Mol. Wt. | Amount | Moles | Equivalents |
| 3-Fluoro-2-nitrotoluene | 155.13 | 10.0 g | 64.5 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.6 g | 70.9 mmol | 1.1 |
| AIBN | 164.21 | 0.53 g | 3.22 mmol | 0.05 |
| Carbon Tetrachloride (CCl₄) | - | 150 mL | - | - |
| Sodium Cyanide (NaCN) | 49.01 | 3.48 g | 70.9 mmol | 1.1 |
| DMSO | - | 75 mL | - | - |
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Bromination: To the flask, add 3-fluoro-2-nitrotoluene (10.0 g), N-Bromosuccinimide (12.6 g), AIBN (0.53 g), and carbon tetrachloride (150 mL).
-
Reaction Initiation: Place the flask in an oil bath and begin stirring. Heat the mixture to reflux (approx. 77°C) under a gentle flow of nitrogen. The reaction is often initiated with a bright lamp to facilitate radical formation.
-
Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will sink) and the formation of succinimide (which is less dense and will float). The reaction is typically complete within 2-4 hours.
-
Cooldown and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄. Caution: The filtrate contains the lachrymatory benzyl bromide intermediate. Handle exclusively in the fume hood.
-
Solvent Removal: Carefully remove the CCl₄ from the filtrate using a rotary evaporator.
-
Cyanation: In a separate flask, under a fume hood, dissolve sodium cyanide (3.48 g) in DMSO (75 mL). Extreme caution is required when handling NaCN. [10][11]
-
Addition: Slowly add the crude benzyl bromide residue (dissolved in a minimal amount of DMSO if necessary) to the NaCN/DMSO solution at room temperature. An exotherm may be observed; maintain the temperature below 40°C with a water bath if needed.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the benzyl bromide spot has disappeared.
-
Workup: Pour the reaction mixture into a separatory funnel containing 300 mL of cold water and 150 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated brine solution (2 x 100 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3-fluoro-2-nitrophenyl)acetonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure nitrile as a solid.
Part 2: Hydrolysis to this compound
The final step is the conversion of the nitrile functional group into a carboxylic acid. Acid-catalyzed hydrolysis is a robust and direct method for this transformation.[13][14]
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The hydrolysis proceeds through several key steps, beginning with the activation of the nitrile by protonation, which makes it more susceptible to nucleophilic attack by water.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Mol. Wt. | Amount (from Step 1) | Moles |
| 2-(3-Fluoro-2-nitrophenyl)acetonitrile | 180.14 | (Theoretical) 11.6 g | 64.5 mmol |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude or purified nitrile from Part 1.
-
Acid Addition: In a separate beaker, carefully and slowly add 50 mL of concentrated sulfuric acid to 50 mL of cold water while stirring in an ice bath. This is a highly exothermic process.
-
Reaction: Add the cooled sulfuric acid solution to the flask containing the nitrile.
-
Heating: Heat the mixture to reflux (approximately 110-120°C) using an oil bath. The reaction can be vigorous at first. Continue heating for 4-6 hours. The reaction is complete when the solid nitrile has fully dissolved and a homogenous dark solution is formed.[14]
-
Precipitation: Cool the reaction mixture to room temperature, then pour it slowly and carefully over a beaker containing ~400 g of crushed ice with stirring.
-
Isolation: The product, this compound, will precipitate as a solid. Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from an appropriate solvent system, such as ethanol/water or toluene.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify key functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final crystalline product.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound from 3-fluoro-2-nitrotoluene. By following the two-step sequence of benzylic cyanation and subsequent acid-catalyzed hydrolysis, researchers can reliably produce this valuable chemical intermediate. Strict adherence to the safety protocols, particularly concerning the use of sodium cyanide, is paramount for the successful and safe execution of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluoro-2-nitrotoluene [myskinrecipes.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Fluoro-2-nitrotoluene, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3-Fluoro-2-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 8. uthsc.edu [uthsc.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. camachem.com [camachem.com]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. taekwang.co.kr [taekwang.co.kr]
- 13. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Palladium-Catalyzed Synthesis of Substituted Phenylacetic Acids: Application Notes and Protocols
Introduction: The Significance of the Phenylacetic Acid Motif
Substituted phenylacetic acids and their derivatives are privileged scaffolds in medicinal chemistry and materials science. This structural unit is a cornerstone in a multitude of blockbuster pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ibuprofen, as well as finding applications in the development of novel therapeutics targeting a wide range of diseases.[1][2][3] The precise introduction of aryl groups at the α-position of acetic acid esters is a critical transformation, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Traditionally, the synthesis of these compounds has relied on multi-step sequences that often lack efficiency and substrate scope. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing a direct and modular approach to forge the crucial C(sp²)-C(sp³) bond.[4][5] This application note provides an in-depth guide to the palladium-catalyzed α-arylation of esters, focusing on the underlying principles, practical experimental protocols, and key considerations for successful implementation in a research and development setting.
Foundational Principles: Understanding the Catalytic Cycle
The palladium-catalyzed α-arylation of esters operates through a well-established catalytic cycle. A fundamental understanding of this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (or enolate coordination and subsequent C-C bond formation), and reductive elimination.[4][6]
1. Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (or pseudohalide) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[7][8] The choice of palladium precursor and, crucially, the supporting ligand, significantly influences the efficiency of this step.
2. Enolate Formation and Coordination: In parallel, a base deprotonates the α-carbon of the ester, generating an enolate. This enolate then coordinates to the palladium(II) center. The choice of base is critical and must be strong enough to deprotonate the ester without promoting side reactions. Common bases include lithium bis(trimethylsilyl)amide (LiHMDS) and sodium or potassium tert-butoxide.[1][2][3]
3. Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) enolate intermediate. This step forms the desired α-aryl ester and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The nature of the ligand on the palladium center plays a crucial role in promoting this final, product-forming step.[4][6]
Below is a graphical representation of the catalytic cycle:
References
- 1. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 2-(3-Fluoro-2-nitrophenyl)acetic acid as a Pharmaceutical Intermediate
Introduction: Strategic Importance of Fluorinated Intermediates
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. 2-(3-Fluoro-2-nitrophenyl)acetic acid is a prime exemplar of a fluorinated intermediate, serving as a critical building block in the synthesis of complex heterocyclic compounds. Its true value is realized in its efficient conversion to 7-fluorooxindole, a privileged scaffold found in numerous biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this compound, with a particular focus on its role in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 872141-25-8 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Safety and Handling Precautions:
This compound and related nitrophenylacetic acids are classified as hazardous substances. All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
Hazard Statements:
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[2][3]
-
Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
Store in a well-ventilated place. Keep container tightly closed.[2][3]
Synthetic Protocols
The synthetic utility of this compound is primarily as a precursor to 7-fluorooxindole. The overall synthetic pathway involves two key transformations: the nitration of 3-fluorophenylacetic acid and the subsequent reductive cyclization of the nitro-intermediate.
Diagram of the Overall Synthetic Workflow:
Caption: Overall synthetic workflow from 3-fluorophenylacetic acid to 7-fluorooxindole.
Protocol 1: Synthesis of this compound via Nitration
Causality Behind Experimental Choices: The nitration of 3-fluorophenylacetic acid is a classic electrophilic aromatic substitution. The use of a mixed acid system (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[4] Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. The acetic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. The ortho-position to the fluorine and meta to the acetic acid group is sterically hindered, and the para-position to the fluorine is also the ortho-position to the acetic acid group, which is also sterically hindered. Therefore, the major product is the one where the nitro group is introduced at the ortho-position to the fluorine and meta to the acetic acid group. Careful temperature control is crucial to prevent over-nitration and decomposition.
Materials and Reagents:
-
3-Fluorophenylacetic acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Separatory Funnel
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 3-fluorophenylacetic acid (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 3-fluorophenylacetic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Note: This is a representative protocol adapted from general nitration procedures.[2][3] The specific ratios of reagents and reaction times may require optimization for best results.
Protocol 2: Reductive Cyclization to 7-Fluorooxindole
Causality Behind Experimental Choices: The conversion of this compound to 7-fluorooxindole is achieved through a reductive cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing the nitro group to an amine.[5] The reaction is performed in acetic acid, which serves as a solvent and also facilitates the subsequent intramolecular cyclization (lactamization) of the resulting amino acid to form the stable five-membered oxindole ring.
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Acetic Acid
-
Hydrogen Gas Source (balloon or hydrogenation apparatus)
-
Celite®
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Experimental Procedure:
-
Hydrogenation: Dissolve this compound (9.6 g, 48 mmol) in acetic acid (100 mL) in a suitable hydrogenation vessel. Add 10% palladium on carbon catalyst (1.3 g).
-
Reaction: Subject the mixture to hydrogenation at 50 psi hydrogen pressure for 24 hours.
-
Catalyst Removal: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the catalyst.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Cyclization: Dissolve the resulting residue in ethanol (100 mL) and add a catalytic amount of p-toluenesulfonic acid (50 mg). Heat the mixture to reflux for 1 hour.
-
Work-up and Extraction: Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Triturate the resulting solid with a hexane/ethyl acetate (95/5, v/v) mixed solvent to obtain 7-fluoro-1,3-dihydro-indol-2-one (6 g, 83% yield).
Application Notes: A Key Intermediate in the Synthesis of Venetoclax (ABT-199)
7-Fluorooxindole, derived from this compound, is a crucial intermediate in the synthesis of Venetoclax (ABT-199), a first-in-class, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[6][7] Venetoclax is approved for the treatment of certain types of leukemia and lymphoma. The synthesis of Venetoclax is a multi-step process where the 7-fluorooxindole core provides a key structural element for the final drug molecule.
Diagram of the Role of 7-Fluorooxindole in Venetoclax Synthesis:
Caption: Role of 7-fluorooxindole in the synthesis of Venetoclax.
The fluorine atom at the 7-position of the oxindole ring in Venetoclax is strategically placed to enhance the molecule's pharmacological properties, potentially improving its binding affinity to the Bcl-2 protein and its overall pharmacokinetic profile. The synthesis of Venetoclax from 7-fluorooxindole involves a series of complex chemical transformations, underscoring the importance of having a reliable and efficient route to this key fluorinated intermediate.[7]
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its primary utility lies in its efficient conversion to 7-fluorooxindole, a key building block for the synthesis of high-value active pharmaceutical ingredients such as Venetoclax. The protocols and application notes provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to safely and effectively utilize this important compound in their synthetic endeavors. The strategic use of such fluorinated intermediates will undoubtedly continue to play a pivotal role in the discovery and development of next-generation therapeutics.
References
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 5. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 2-(3-Fluoro-2-nitrophenyl)acetic Acid as a Strategic Intermediate in the Synthesis of Advanced Diamide Insecticides
Abstract and Introduction
The relentless pursuit of higher efficacy, improved safety profiles, and greater environmental sustainability in crop protection places fluorine chemistry at the forefront of agrochemical innovation. The incorporation of fluorine atoms into active ingredients can profoundly enhance their biological activity, metabolic stability, and lipophilicity.[1][2][3][4][5] The strong carbon-fluorine bond is resistant to enzymatic degradation, often leading to increased persistence and potency of the agrochemical.[2] This note details the strategic application of 2-(3-Fluoro-2-nitrophenyl)acetic acid , a versatile and highly functionalized building block, in the synthesis of a key precursor for the next generation of anthranilic diamide insecticides.
Anthranilic diamides represent a critical class of modern insecticides that act as potent activators of insect ryanodine receptors (RyRs).[6][7][8][9][10] This activation leads to an uncontrolled release of internal calcium stores in insect muscle cells, causing paralysis and rapid cessation of feeding.[9][10] The compound this compound is uniquely positioned for the synthesis of novel diamide insecticide cores. Its key structural features include:
-
An ortho-nitro group , which serves as a masked amine, ready for selective reduction.
-
A fluorine atom at the 3-position, a critical element for modulating bioactivity and receptor affinity.
-
An acetic acid side chain , which, following transformation, can direct the regiochemistry of subsequent reactions or be modified to complete the final pharmacophore.
This guide provides a validated, two-step protocol demonstrating the conversion of this compound into 2-amino-3-fluoro-5-chlorobenzoic acid , a core scaffold for constructing novel diamide insecticides analogous to blockbuster products like Chlorantraniliprole.
Overall Synthetic Strategy
The proposed synthetic pathway is a robust and scalable route designed to transform the starting material into the target anthranilic acid intermediate. The strategy leverages classical, high-yielding reactions that are well-understood and amenable to industrial scale-up.
Caption: Proposed two-step synthesis of a key insecticide intermediate.
Detailed Experimental Protocols
Step 1: Reductive Cyclization to 6-Fluorooxindole
Causality: The conversion of the ortho-nitrophenylacetic acid moiety directly to an aniline derivative can be complicated by self-condensation. A more robust and widely-documented approach is an intramolecular reductive cyclization to form an oxindole. This reaction is clean, high-yielding, and creates a stable intermediate. We utilize iron powder in acetic acid, a classic and cost-effective method for nitro group reduction that is highly tolerant of other functional groups and effectively promotes the desired cyclization.[11][12][13]
Reaction Scheme:
Caption: Synthesis of 6-Fluorooxindole via reductive cyclization.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 199.14 | 50.0 | 9.96 g | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | 250.0 | 13.96 g | 5.0 |
| Glacial Acetic Acid | 60.05 | - | 150 mL | Solvent |
| Ethyl Acetate | - | - | 200 mL | For Workup |
| Saturated Sodium Bicarbonate Solution | - | - | 250 mL | For Workup |
| Brine | - | - | 100 mL | For Workup |
Protocol:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (9.96 g, 50.0 mmol) and glacial acetic acid (150 mL).
-
Reaction Initiation: Begin vigorous stirring and carefully add the iron powder (13.96 g, 250.0 mmol) in portions over 15 minutes. The addition is exothermic.
-
Reaction: Heat the resulting slurry to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 1:1 Hexane:Ethyl Acetate. The starting material spot should disappear completely.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess iron and iron salts. Wash the Celite® pad with ethyl acetate (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with an additional 150 mL of ethyl acetate and 150 mL of deionized water. Shake and separate the layers.
-
Neutralization: Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 80 mL) until gas evolution ceases, followed by brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from an ethanol/water mixture to afford 6-fluorooxindole as a pale solid.
-
Expected Outcome: Yield: 80-90%. Characterization by ¹H NMR, ¹³C NMR, and MS should confirm the structure.
Step 2: Oxidative Ring Opening and Chlorination to 2-Amino-3-fluoro-5-chlorobenzoic acid
Causality: The stable oxindole intermediate is now activated for conversion to the target anthranilic acid. This is achieved through a two-stage, one-pot process. First, a base-mediated hydrolytic ring-opening of the lactam is performed. Without isolating the intermediate, the resulting activated aromatic ring is then subjected to electrophilic chlorination. Sulfuryl chloride (SO₂Cl₂) is chosen as an efficient chlorinating agent that provides good regioselectivity for the position para to the strongly activating amino group.[14] This route is more direct and efficient than isolating the amino acid and then performing a separate chlorination step.[15][16]
Reaction Scheme:
Caption: One-pot synthesis of the target anthranilic acid intermediate.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 6-Fluorooxindole | 151.13 | 40.0 | 6.05 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 120.0 | 4.80 g | 3.0 |
| Deionized Water | - | - | 80 mL | Solvent |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 44.0 | 2.95 mL (5.93 g) | 1.1 |
| Acetonitrile (MeCN) | - | - | 40 mL | Solvent |
| Hydrochloric Acid (6M) | - | - | As needed | For Workup |
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a stirrer and reflux condenser, dissolve sodium hydroxide (4.80 g, 120.0 mmol) in deionized water (80 mL). Add the 6-fluorooxindole (6.05 g, 40.0 mmol).
-
Hydrolysis: Heat the mixture to reflux (100°C) for 2 hours to effect the ring-opening. The solution should become homogeneous. Cool the mixture to 40°C.
-
Chlorination: Transfer the solution to a flask suitable for the addition of the chlorinating agent. Add acetonitrile (40 mL). In a well-ventilated fume hood, slowly add sulfuryl chloride (2.95 mL, 44.0 mmol) dropwise over 20 minutes, maintaining the temperature between 40-50°C.
-
Reaction: Stir the mixture at 50°C for 1 hour after the addition is complete.
-
Workup (Precipitation): Cool the reaction vessel in an ice bath to below 10°C. Slowly and carefully acidify the mixture by adding 6M HCl dropwise with vigorous stirring until the pH of the solution is approximately 4.
-
Isolation: A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water (2 x 30 mL). Dry the solid in a vacuum oven at 60°C overnight to yield 2-amino-3-fluoro-5-chlorobenzoic acid.
-
Expected Outcome: Yield: 75-85%. The product can be further purified by recrystallization if necessary. Structure confirmation by NMR and MS is recommended.
Conclusion and Future Applications
These protocols demonstrate that this compound is a highly effective starting material for the synthesis of 2-amino-3-fluoro-5-chlorobenzoic acid , a valuable intermediate for the agrochemical industry. The presented two-step synthesis is efficient, high-yielding, and utilizes readily available reagents, making it suitable for both research and process development scales.
The resulting fluorinated anthranilic acid is a direct precursor to novel anthranilic diamide insecticides. It can be coupled with various N-substituted pyrazole carboxylic acids to generate a library of new active ingredients targeting insect ryanodine receptors.[14][17] The strategic placement of the fluorine atom is anticipated to modulate the insecticidal spectrum, potency, and metabolic profile of the resulting compounds, offering a clear pathway to developing next-generation crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 6. scilit.com [scilit.com]
- 7. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. scribd.com [scribd.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 16. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]
- 17. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
A Robust HPLC Method for the Analysis of 2-(3-Fluoro-2-nitrophenyl)acetic acid: A Guide for Purity Assessment and Quality Control
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-Fluoro-2-nitrophenyl)acetic acid. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, where its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API)[1]. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape, resolution, and reproducibility. We also discuss an alternative method using a pentafluorophenyl (PFP) column for orthogonal confirmation. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, providing a self-validating framework from sample preparation to data interpretation.
Introduction and Scientific Rationale
This compound is a substituted phenylacetic acid derivative. Its molecular structure, featuring a carboxylic acid, a nitro group, and a fluoro-aromatic system, presents specific challenges and opportunities for chromatographic analysis. The presence of the nitro-aromatic system provides a strong chromophore, making UV-Vis spectrophotometry an ideal detection method[2][3].
The primary analytical challenge stems from the ionizable carboxylic acid group. For reproducible retention and symmetrical peak shape in RP-HPLC, the ionization of this group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa, ensuring it exists predominantly in its neutral, protonated form. This guide details a method developed with this core principle, ensuring a robust and transferable analytical procedure.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value / Characteristic | Implication for HPLC Method |
| Molecular Formula | C₈H₆FNO₄ | --- |
| Molecular Weight | 199.14 g/mol [1][4] | Essential for preparing standard solutions of known concentration. |
| Functional Groups | Carboxylic Acid, Nitro, Fluoro | Dictates choice of mobile phase pH, detector, and potential for alternative column chemistries. |
| Predicted XLogP | ~1.3 - 1.5[5][6][7] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| UV Absorbance | Strong UV absorber | Enables sensitive detection using a standard UV or Photodiode Array (PDA) detector. |
Chromatographic Method and Protocols
This section details the complete experimental workflow, from reagent preparation to the final chromatographic conditions. The protocol is designed to be a self-validating system, incorporating system suitability checks as a standard procedure.
Diagram: General Experimental Workflow
The logical flow of the analytical process is outlined below, ensuring a systematic approach from sample handling to final analysis.
Caption: A typical workflow for HPLC analysis.
Instrumentation and Reagents
-
HPLC System: An Agilent 1200 series, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Water (Type I, 18.2 MΩ·cm).
-
Formic acid (LC-MS grade, ~99%).
-
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this mixture is the "diluent"). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.
Recommended HPLC Conditions: Primary Method (C18)
This method is designed to be a robust starting point for most standard purity assessments.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | The universal choice for reversed-phase separation of moderately polar molecules. The long column ensures high efficiency and resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. Formic acid is volatile and MS-compatible[8]. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier with a low UV cutoff, providing good elution strength for the analyte. |
| Elution Mode | Isocratic at 55% ACN / 45% Water (0.1% Formic Acid) | An isocratic method is simpler, faster, and more reproducible for routine QC analysis once the optimal elution conditions are known. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures stable retention times and improves peak efficiency. |
| Detector | PDA/UV at 265 nm | The nitro-aromatic structure provides strong absorbance. A PDA scan can confirm this maximum (λmax) and assess peak purity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
Alternative HPLC Conditions: Orthogonal Method (PFP)
For complex samples or for confirmation of purity, an orthogonal method using a different separation mechanism is highly recommended.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm | PFP columns offer unique selectivity for halogenated and nitroaromatic compounds through mechanisms like dipole-dipole and π-π interactions, providing a different elution profile than C18[9]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Rationale remains the same: suppression of analyte ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Rationale remains the same. |
| Elution Mode | Isocratic at 50% ACN / 50% Water (0.1% Formic Acid) | Note: The optimal percentage may differ from C18 and should be determined via a gradient scouting run. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 35 °C | Ensures reproducibility. |
| Detector | PDA/UV at 265 nm | Detection wavelength is a property of the analyte, not the column. |
| Injection Volume | 10 µL | Standard volume. |
| Run Time | 10 minutes | To be adjusted based on scouting run. |
System Validation and Performance
A trustworthy method is a validated one. System suitability testing (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately.
System Suitability Testing (SST)
Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the following criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | > 4000 | Measures column efficiency and separation power. |
| Retention Time (%RSD) | ≤ 1.0% | Demonstrates the precision and stability of the pump and mobile phase composition. |
| Peak Area (%RSD) | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peak | 1. Mobile phase pH too high. 2. Column degradation. 3. Extraneous column volume. | 1. Ensure the acid modifier is present at the correct concentration (e.g., 0.1% formic acid). 2. Replace the column with a new one. 3. Check and shorten tubing between the injector, column, and detector. |
| Shifting Retention Times | 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Column temperature fluctuation. | 1. Equilibrate the column for at least 20-30 minutes before injection. 2. Check system pressure for stability and perform pump maintenance. 3. Ensure the column thermostat is on and set correctly. |
| Ghost Peaks | 1. Contamination in the diluent or mobile phase. 2. Carryover from the previous injection. | 1. Prepare fresh mobile phase and diluent. 2. Implement a needle wash step in the autosampler method with a strong solvent like 100% ACN. |
| Low Signal/No Peak | 1. Incorrect detector wavelength. 2. Sample degradation. 3. System or connection issue. | 1. Verify the detector is set to the correct wavelength (e.g., 265 nm). 2. Prepare a fresh standard solution. 3. Check for leaks, ensure the lamp is on, and verify sample injection. |
Conclusion
The RP-HPLC method detailed in this note provides a reliable and robust solution for the quality control and purity analysis of this compound. By suppressing the analyte's ionization with an acidified mobile phase, excellent peak symmetry and reproducibility are achieved on a standard C18 column. For orthogonal verification, a PFP column offers an alternative selectivity mechanism. Adherence to the outlined system suitability criteria ensures the trustworthiness of the analytical results, making this method highly suitable for the rigorous demands of the pharmaceutical industry.
References
- 1. This compound [myskinrecipes.com]
- 2. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-Fluoro-3-nitrophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 2-(3-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4) [pubchemlite.lcsb.uni.lu]
- 8. Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
The Strategic Application of 2-(3-Fluoro-2-nitrophenyl)acetic Acid in the Synthesis of Advanced Heterocyclic Scaffolds
For Immediate Release
A cornerstone in the synthesis of medicinally relevant heterocyclic compounds, 2-(3-fluoro-2-nitrophenyl)acetic acid and its derivatives serve as versatile precursors for a range of pharmacologically active scaffolds. This guide provides an in-depth analysis of its application, focusing on the synthesis of quinoxalinones, benzimidazoles, and lactams through strategic reductive cyclization methodologies. Authored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causal relationships behind experimental designs and furnishes detailed, field-proven protocols.
Introduction: The Synthetic Power of a Multifunctional Reagent
This compound is a valuable starting material in organic synthesis, particularly for constructing fluorinated heterocyclic systems that can enhance metabolic stability and bioavailability in drug candidates. The strategic positioning of the nitro, fluoro, and acetic acid functionalities allows for a variety of chemical transformations, most notably reductive cyclization, to form key heterocyclic cores. The interplay between the nitro group, a precursor to a reactive amine, and the acetic acid side chain, a key element for intramolecular cyclization, forms the basis of its synthetic utility.
Core Synthetic Pathways: From Nitro-Acid to Heterocycle
The primary strategy for leveraging this compound in heterocyclic synthesis revolves around the reduction of the nitro group to an amine. This in situ-generated aniline derivative can then undergo intramolecular or intermolecular cyclization to afford a variety of heterocyclic structures.
Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="2-(2-Amino-3-fluorophenyl)acetic acid"]; Quinoxalinone [label="8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzimidazole [label="4-Fluoro-1H-benzo[d]imidazol-2(3H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactam [label="4-Fluoro-1,3-dihydro-2H-indol-2-one (Oxindole)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Amine [label="Reduction (e.g., H₂, Pd/C)"]; Amine -> Quinoxalinone [label="Condensation with\n a carbonyl source"]; Amine -> Benzimidazole [label="Reaction with\n a carbonyl equivalent"]; Amine -> Lactam [label="Intramolecular\ncyclization"]; }
Key synthetic transformations of this compound.
Application Notes and Protocols
This section details the synthesis of three key heterocyclic systems: quinoxalinones, benzimidazoles, and lactams, starting from this compound.
Synthesis of 8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one
Quinoxalinones are a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 8-fluoro-3,4-dihydroquinoxalin-2(1H)-one can be achieved through a reductive cyclization approach.
Scientific Rationale: The synthesis hinges on the initial reduction of the nitro group of the starting material to an amine. The resulting 2-(2-amino-3-fluorophenyl)acetic acid can then be condensed with a suitable one-carbon carbonyl equivalent. However, a more direct and efficient approach involves the reductive cyclization of a precursor derived from the starting acid. A common method for quinoxalinone synthesis involves the reaction of an o-phenylenediamine with chloroacetic acid[1].
Protocol:
Step 1: Reduction of this compound to 2-(2-Amino-3-fluorophenyl)acetic acid
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate, containing the desired 2-(2-amino-3-fluorophenyl)acetic acid, can often be used in the next step without further purification.
Step 2: Cyclization to 8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one
-
Reaction Setup: To the solution of 2-(2-amino-3-fluorophenyl)acetic acid, add chloroacetic acid (1.1 eq) and aqueous ammonia[1].
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours.
-
Isolation: Upon cooling, the product, 8-fluoro-3,4-dihydroquinoxalin-2(1H)-one, is expected to precipitate from the reaction mixture. The solid can be collected by filtration, washed with water, and dried.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Intermediates | 2-(2-Amino-3-fluorophenyl)acetic acid | N/A |
| Final Product | 8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one | [1] |
| Typical Yield | Moderate to good | [1] |
Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="2-(2-Amino-3-fluorophenyl)acetic acid"]; Product [label="8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Amine [label="H₂, Pd/C"]; Amine -> Product [label="Chloroacetic acid,\n aq. NH₃, Reflux"]; }
Synthesis of 8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one.
Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of 4-fluoro-1H-benzo[d]imidazol-2(3H)-one can be envisioned through a similar reductive cyclization strategy.
Scientific Rationale: Following the reduction of the nitro group, the resulting diamine precursor can be cyclized using a carbonyl equivalent. Phosgene or its safer equivalents like carbonyldiimidazole (CDI) or triphosgene are commonly used for this transformation.
Protocol:
Step 1: Synthesis of 2-Amino-6-fluorophenylamine
This step involves the reduction of the nitro group and the decarboxylation of the acetic acid moiety of the starting material. This can be achieved in a single step under specific reductive conditions or in a two-step sequence. A more direct precursor would be 1-fluoro-2,3-dinitrobenzene, which upon selective reduction would yield the desired diamine. However, starting from this compound, a plausible route involves the Curtius rearrangement of the corresponding acyl azide.
Step 2: Cyclization to 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one
-
Reaction Setup: Dissolve 2-amino-6-fluorophenylamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Reagent Addition: Add a carbonyl equivalent such as carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Isolation: The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Intermediates | 2-Amino-6-fluorophenylamine | N/A |
| Final Product | 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one | N/A |
| Typical Yield | Moderate to good | N/A |
Start [label="this compound"]; Diamine [label="2-Amino-6-fluorophenylamine"]; Product [label="4-Fluoro-1H-benzo[d]imidazol-2(3H)-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Diamine [label="Reduction &\nDecarboxylation"]; Diamine -> Product [label="Carbonyldiimidazole (CDI)"]; }
Synthesis of 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one.
Synthesis of 4-Fluoro-1,3-dihydro-2H-indol-2-one (4-Fluorooxindole)
Oxindoles are a privileged scaffold in medicinal chemistry. The synthesis of 4-fluorooxindole from this compound is a classic example of reductive cyclization to form a lactam.
Scientific Rationale: This synthesis is a direct and atom-economical intramolecular cyclization. The reduction of the nitro group generates an aniline that readily undergoes intramolecular amide bond formation with the adjacent acetic acid moiety, leading to the formation of the five-membered lactam ring.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solvent mixture, for instance, ethanol and water.
-
Reducing Agent: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid like acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up and Isolation: After completion, the reaction mixture is cooled and the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to yield 4-fluoro-1,3-dihydro-2H-indol-2-one.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Final Product | 4-Fluoro-1,3-dihydro-2H-indol-2-one | N/A |
| Typical Yield | Good to excellent | N/A |
Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-Fluoro-1,3-dihydro-2H-indol-2-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Product [label="Reductive Cyclization\n(e.g., Fe/AcOH or Na₂S₂O₄)"]; }
Synthesis of 4-Fluorooxindole.
Conclusion
This compound stands out as a highly versatile and valuable precursor for the synthesis of a multitude of medicinally important heterocyclic compounds. The strategic placement of its functional groups allows for the efficient construction of complex molecular architectures through well-established synthetic transformations, primarily centered around reductive cyclization. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for researchers to explore the rich chemistry of this powerful building block in the pursuit of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Phenylacetic Acid via Grignard Reaction
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Introduction: The Strategic Importance of Phenylacetic Acid and its Synthesis
Phenylacetic acid (PAA) and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries. They serve as key precursors for a wide array of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and plant growth regulators.[1] The ability to efficiently and reliably synthesize functionalized phenylacetic acids is therefore of paramount importance to researchers in drug discovery and development. Among the various synthetic routes, the Grignard reaction stands out as a powerful and versatile method for creating the crucial carbon-carbon bond that defines the phenylacetic acid scaffold.[1] This guide provides an in-depth exploration of the Grignard reaction for PAA synthesis, offering detailed protocols, mechanistic insights, and practical guidance for laboratory execution.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The Grignard reaction, at its core, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. In the synthesis of phenylacetic acid, the key transformation is the carboxylation of a benzylmagnesium halide with carbon dioxide.[1][2] The success of this synthesis hinges on a deep understanding of the underlying chemical principles and the meticulous control of reaction parameters.
Mechanism of Phenylacetic Acid Synthesis via Grignard Reaction
The synthesis proceeds through a well-defined, two-step mechanism:
-
Formation of the Grignard Reagent: The process begins with the formation of benzylmagnesium halide from a benzyl halide (typically chloride or bromide) and magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[3][4] The magnesium inserts into the carbon-halogen bond, reversing the polarity of the benzylic carbon from electrophilic to nucleophilic.[5] This newly formed carbon-magnesium bond is highly polarized, rendering the benzylic carbon a potent nucleophile. A small amount of an activator, such as iodine, is often added to initiate the reaction by cleaning the surface of the magnesium turnings.[1][6]
-
Carboxylation and Acidic Workup: The nucleophilic benzylmagnesium halide then attacks the electrophilic carbon of carbon dioxide (CO2).[7] This addition reaction forms a magnesium carboxylate salt.[7][8] Subsequent hydrolysis of this intermediate with a dilute acid (acidic workup) protonates the carboxylate to yield the final product, phenylacetic acid.[3][5]
Caption: Mechanism of Phenylacetic Acid Synthesis.
Pillar 2: Trustworthiness - Self-Validating Protocols
The reliability of any synthetic protocol lies in its ability to consistently produce the desired product in good yield. The following protocols have been designed with this principle in mind, incorporating best practices and critical control points to ensure success.
Protocol 1: Synthesis of Phenylacetic Acid from Benzyl Chloride
This protocol details the classic approach using benzyl chloride as the starting material.
Materials and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl2)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnesium turnings
-
Iodine crystal
-
Benzyl chloride
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for extraction and purification
Experimental Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).[1]
-
Add a single crystal of iodine to activate the magnesium.[1][6]
-
In the dropping funnel, prepare a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and gentle boiling of the ether are indicative of reaction initiation.[6]
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture and reflux gently until most of the magnesium is consumed.[1][6]
-
-
Carboxylation:
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.[1]
-
Slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic and all solids have dissolved.[1][5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude phenylacetic acid can be purified by recrystallization, typically from hot water or a mixture of toluene and hexanes.[1][6]
-
Protocol 2: Synthesis of Phenylacetic Acid from Benzyl Bromide
This protocol offers an alternative starting material, which can sometimes offer advantages in reactivity.
Materials and Equipment:
-
Same as Protocol 1, with benzyl bromide replacing benzyl chloride.
Experimental Procedure:
The procedure is largely identical to Protocol 1, with the following considerations:
-
Reactivity: Benzyl bromide is generally more reactive than benzyl chloride in the formation of the Grignard reagent. The initiation of the reaction may be more facile, and the rate of addition of the benzyl bromide solution may need to be carefully controlled to prevent a runaway reaction and the formation of the Wurtz coupling byproduct, 1,2-diphenylethane.[6]
Data Presentation:
| Parameter | Protocol 1 (Benzyl Chloride) | Protocol 2 (Benzyl Bromide) |
| Starting Material | Benzyl Chloride | Benzyl Bromide |
| Typical Yield | 68-75%[1][6] | ~70%[1] |
| Key Considerations | Initiation may require gentle heating. | More reactive; control addition rate. |
Pillar 3: Authoritative Grounding & Comprehensive References
To ensure the scientific rigor of these protocols, it is essential to ground them in established chemical literature and best practices.
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents.[3][9] The presence of water will quench the Grignard reagent, converting it to toluene and significantly reducing the yield.[3][9] All glassware must be thoroughly flame-dried, and anhydrous solvents must be used.
-
Initiation of the Reaction: The formation of the Grignard reagent can sometimes be sluggish to start. The use of a small iodine crystal, mechanical stirring, or gentle heating can help initiate the reaction.[1][6]
-
Side Reactions: The primary side reaction is the Wurtz coupling of the benzyl halide with the Grignard reagent to form 1,2-diphenylethane.[6] This can be minimized by slow, controlled addition of the benzyl halide and maintaining a dilute solution.
-
Carboxylation Technique: Pouring the Grignard reagent onto a large excess of crushed dry ice is crucial.[1][6] Adding dry ice to the Grignard solution can lead to localized reactions and the formation of a ketone byproduct through reaction with the initially formed carboxylate.
Caption: Experimental Workflow for Phenylacetic Acid Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-fluoro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. As a crucial building block in medicinal chemistry, particularly for constructing complex heterocyclic scaffolds, optimizing the yield and purity of this intermediate is paramount.[1][2]
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.
Recommended Synthetic Pathway
The most robust and controllable route to this compound involves a three-step sequence starting from 2-fluoro-6-nitrotoluene. This pathway is generally preferred over the direct nitration of 3-fluorophenylacetic acid, which often leads to a difficult-to-separate mixture of regioisomers.[3][4]
The recommended pathway is as follows:
-
Radical Bromination: Conversion of 2-fluoro-6-nitrotoluene to 2-(bromomethyl)-1-fluoro-3-nitrobenzene.
-
Nucleophilic Substitution (Cyanation): Reaction of the benzyl bromide intermediate with sodium cyanide to form 2-(3-fluoro-2-nitrophenyl)acetonitrile.
-
Hydrolysis: Conversion of the nitrile intermediate to the final product, this compound.
References
Technical Support Center: Purification of 2-(3-Fluoro-2-nitrophenyl)acetic acid
Welcome to our dedicated technical support guide for the purification of 2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS No. 872141-25-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for obtaining this critical intermediate in high purity. While specific experimental data for this compound is limited in published literature, this guide synthesizes established principles of organic chemistry and data from closely related analogues to offer robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed techniques for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of your purification.
Q2: I have a small amount of crude product (<1 g). Which purification method is more suitable?
A2: For smaller quantities, recrystallization is often the more practical and efficient choice. It minimizes product loss that can occur with column chromatography due to adsorption onto the stationary phase. However, if your crude product is an oil or contains impurities with very similar solubility profiles, column chromatography may be necessary.
Q3: My purified product has a yellowish tint. Is this normal, and how can I remove the color?
A3: A yellowish tint in nitrophenyl compounds is common. If high purity is required, this can often be remedied by treating the solution with activated charcoal during the recrystallization process. Be mindful that excessive use of charcoal can lead to a decrease in yield due to co-adsorption of the product.
Q4: What are the likely impurities I might encounter in my crude this compound?
A4: Potential impurities can stem from the starting materials or byproducts of the synthesis. These may include unreacted precursors, isomers formed during nitration, or hydrolysis byproducts. A common synthesis involves the nitration of a fluorophenylacetic acid derivative, which can lead to the formation of other positional isomers.
Troubleshooting Purification Challenges
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Problem 1: The compound does not dissolve in the hot solvent during recrystallization.
-
Cause: The chosen solvent may be too non-polar for the highly polar this compound. The presence of the carboxylic acid and nitro groups significantly increases its polarity.
-
Solution: Select a more polar solvent. A good starting point would be to test solvents like ethanol, methanol, or isopropyl alcohol. Water, especially hot water, might also be a suitable solvent, as is common for other nitrophenylacetic acids.
-
Expert Tip: A two-solvent system can be highly effective. For instance, dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a hot, poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Cause: The solution is likely supersaturated, or the cooling process is too rapid. The melting point of the solute might also be lower than the boiling point of the solvent.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of the "good" solvent to decrease the saturation.
-
Allow the solution to cool very slowly. Insulating the flask can promote the formation of well-defined crystals.
-
Scratching the inside of the flask with a glass rod at the solution-air interface can induce crystallization.
-
Adding a seed crystal of the pure compound, if available, can initiate crystallization.
-
Problem 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Cause: The solution is likely not saturated, meaning too much solvent was used initially.
-
Solution:
-
Gently heat the solution to evaporate some of the solvent.
-
Once the volume is reduced, allow the solution to cool slowly again.
-
If using a two-solvent system, add more of the "poor" solvent dropwise to the warm solution until turbidity is observed, then clarify with a drop or two of the "good" solvent before cooling.
-
Silica Gel Column Chromatography
Column chromatography is an indispensable tool for purifying compounds from complex mixtures, especially when impurities have similar solubility characteristics to the product.
Problem 1: The compound does not move from the origin on the TLC plate (Rf = 0).
-
Cause: The eluent system is too non-polar. The polar carboxylic acid group strongly interacts with the silica gel.
-
Solution: Increase the polarity of the mobile phase. A common solvent system for acidic compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate). Adding a small percentage of acetic acid or formic acid (0.5-1%) to the eluent can help to protonate the carboxylic acid, reducing its interaction with the silica and leading to better elution.
Problem 2: The compound streaks on the TLC plate and gives a broad band on the column.
-
Cause: This is often due to the strong acidic nature of the carboxylic acid interacting with the slightly acidic silica gel. It can also be caused by overloading the column.
-
Solution:
-
As mentioned above, add a small amount of a volatile acid (acetic or formic acid) to the eluent system to suppress the deprotonation of your compound.
-
Ensure that the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
-
Solvent Selection:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropyl alcohol, ethyl acetate, toluene) to each tube at room temperature. Observe the solubility.
-
Gently heat the tubes with insoluble solids. An ideal single solvent will dissolve the compound when hot but not at room temperature.
-
For a two-solvent system, find a "good" solvent that dissolves the compound at room temperature and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common combination for polar compounds is ethanol/water.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen "good" solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture and gently heat for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air dry to a constant weight.
-
Protocol 2: Column Chromatography of this compound
-
Eluent Selection:
-
Develop a suitable solvent system using thin-layer chromatography (TLC).
-
A good starting point is a mixture of hexane and ethyl acetate. For example, start with a 7:3 hexane:ethyl acetate mixture and increase the polarity as needed.
-
Add 0.5-1% acetic acid to the eluent to improve the peak shape.
-
Aim for an Rf value of 0.2-0.4 for your product on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Allow the silica to settle, ensuring a flat top surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution process using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The added acetic acid will also be removed during this process.
-
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethanol/Water | Good for polar compounds; allows for fine-tuning of solubility. |
| Isopropyl Alcohol | Single solvent option for moderately polar compounds. | |
| Toluene | Can be effective for aromatic acids. | |
| Column Chromatography | Hexane/Ethyl Acetate (with 0.5% Acetic Acid) | Standard system for compounds of moderate polarity. |
| Dichloromethane/Methanol (with 0.5% Acetic Acid) | A more polar system if the compound has low mobility in Hex/EtOAc. |
Visualization of Workflow
Purification Method Selection Workflow
Caption: Decision workflow for selecting the primary purification technique.
General Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization process.
Overcoming challenges in the synthesis of fluoronitrophenyl compounds
Welcome to the Technical Support Center for the Synthesis of Fluoronitrophenyl Compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these valuable chemical intermediates. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in the laboratory.
Introduction: The Synthetic Challenge
Fluoronitrophenyl compounds are critical building blocks in medicinal chemistry and materials science, largely due to the unique properties conferred by the fluorine and nitro groups. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom often serves as an excellent leaving group.[1] However, the synthesis of these compounds is not without its hurdles. Key challenges include controlling regioselectivity during nitration, managing the hazardous nature of nitrating agents, and purifying the desired isomers from complex reaction mixtures. This guide provides direct answers to questions you may encounter during your experimental work.
Section 1: Electrophilic Aromatic Nitration
The introduction of a nitro group onto a fluorinated aromatic ring is a foundational step. Success hinges on precise control of reagents and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am trying to nitrate fluorobenzene, but I am getting a mixture of ortho-, meta-, and para-isomers. How can I improve the regioselectivity to favor the para-isomer?
A1: This is a classic challenge in electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, but steric hindrance from the fluorine can disfavor the ortho position to some extent.[2] To maximize the yield of the para-isomer, consider the following:
-
Controlling Temperature: Nitration reactions are highly exothermic.[3] Running the reaction at lower temperatures (e.g., 0 °C to 5 °C) can enhance selectivity. This is because the activation energy for the formation of the more sterically hindered ortho-isomer is slightly higher than that for the para-isomer. Lower temperatures provide less energy to overcome this barrier, thus favoring the thermodynamically more stable para product.
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly influence isomer distribution.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common nitrating agent. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, but may also lead to more aggressive reaction conditions. A typical ratio to start with is 1:1 to 1:2 (v/v) of nitric acid to sulfuric acid.[4]
-
Milder Nitrating Agents: For more sensitive substrates, consider using milder reagents like acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄). These can offer better control and selectivity.
-
-
Solvent Effects: While many nitrations are performed neat, the use of a solvent can sometimes modulate selectivity.[4] Chlorinated solvents like dichloromethane (DCM) can be used, but be aware of potential biphasic mixtures with acids.[4]
Q2: My nitration reaction is very exothermic and difficult to control. What are the best practices for ensuring safety?
A2: Safety is paramount when performing nitration reactions.[5] Runaway reactions are a significant hazard due to the large amount of heat that can be generated.[3][6]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5]
-
Engineering Controls: Work in a fume hood with good ventilation to avoid inhaling toxic nitric acid fumes and nitrogen dioxide gas.[5] Ensure an emergency eyewash and shower station are readily accessible.[5]
-
Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the substrate, which should be cooled in an ice bath. This allows for the dissipation of heat and better temperature control.
-
Monitoring: Continuously monitor the reaction temperature with a thermometer. If the temperature rises unexpectedly, be prepared to cool the reaction mixture further or take other emergency measures.
-
Scale: When attempting a new nitration, always start with a small-scale reaction to assess its behavior before scaling up.
Table 1: Comparison of Common Nitrating Agents
| Nitrating Agent | Composition | Typical Conditions | Advantages | Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 50 °C | Strong, effective for deactivating rings | Highly corrosive, exothermic, can lead to over-nitration |
| Acetyl Nitrate | Acetic Anhydride / HNO₃ | 0 - 25 °C | Milder than mixed acid | Can be unstable |
| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed NO₂⁺ salt | Room Temperature | Non-acidic conditions | Can be expensive |
Experimental Protocol: Regioselective Nitration of Fluorobenzene
This protocol aims to maximize the yield of 4-fluoronitrobenzene.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice-salt bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (10 mL) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: In a separate flask, dissolve fluorobenzene (5 g) in a minimal amount of a suitable solvent like dichloromethane if desired, and cool to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the fluorobenzene solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product will be a mixture of isomers. Proceed with purification (see Section 3).
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Fluoronitrophenyl compounds are often used as electrophilic partners in SNAr reactions. The fluorine atom is an excellent leaving group, activated by the electron-withdrawing nitro group(s).[1]
Frequently Asked Questions (FAQs)
Q3: I am performing an SNAr reaction with 1-fluoro-4-nitrobenzene and a primary amine, but the reaction is slow and gives a low yield. How can I improve it?
A3: The efficiency of SNAr reactions is dependent on several factors. Here's how to troubleshoot a sluggish reaction:
-
Base: A base is often required to deprotonate the nucleophile or to scavenge the HF produced. For amine nucleophiles, using an excess of the amine can serve as the base. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can be used.
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal for SNAr reactions. They can solvate the cationic species, leaving the nucleophile more "naked" and reactive.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-80 °C) can significantly increase the reaction rate.[7] However, be mindful of potential side reactions or degradation at higher temperatures.
-
Moisture: Ensure your reagents and solvents are anhydrous. Water can hydrolyze the fluoronitrobenzene starting material to the corresponding phenol, a common side product.[7]
Q4: I am observing the formation of a phenol byproduct in my SNAr reaction. What is the cause and how can I prevent it?
A4: The formation of the corresponding nitrophenol is a classic indication of water in your reaction system.[7] The hydroxide ion (from water) can act as a competing nucleophile.
-
Anhydrous Conditions: Use freshly dried solvents and ensure your glassware is oven-dried before use. The use of molecular sieves can also be beneficial.[7]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
Workflow Diagram: Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for low-yielding SNAr reactions.
Section 3: Purification Strategies
The purification of fluoronitrophenyl compounds, particularly the separation of isomers, is a frequent challenge.
Frequently Asked Questions (FAQs)
Q5: How can I effectively separate the ortho-, meta-, and para-isomers of fluoronitrobenzene?
A5: The separation of these isomers can be challenging due to their similar polarities.[8]
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar eluent system is required. Start with a low polarity solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. The para-isomer is generally the least polar and will elute first, followed by the ortho- and then the meta-isomer. Fine-tuning the solvent system is key to achieving good separation.
-
-
Recrystallization: If one isomer is produced in significant excess and is a solid, recrystallization can be an effective purification method.[9] You may need to screen several solvents to find one that provides good differential solubility.
-
Preparative HPLC: For difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) can be employed.[8]
Q6: I am having difficulty removing residual acid from my product after work-up. What is the best approach?
A6: Residual acid can compromise the stability of your product and interfere with subsequent reactions.
-
Aqueous Washes: Thoroughly wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate, until the aqueous layer is no longer acidic (test with pH paper). Be cautious of pressure build-up from CO₂ evolution.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.
-
Filtration through a Basic Plug: If your compound is stable to it, you can filter the organic solution through a small plug of a basic solid like potassium carbonate or basic alumina.
Purification Workflow Diagram
Caption: General purification workflow for fluoronitrophenyl compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (Solved) - Which resonance structure BEST explains the REGIOSELECTIVITY for... (1 Answer) | Transtutors [transtutors.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. icheme.org [icheme.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Nitration of Fluorophenylacetic Acids
Welcome to the technical support center for the nitration of fluorophenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established reaction mechanisms and practical, field-proven insights.
Troubleshooting Guide: Navigating Side Reactions and Optimizing Yields
This section is dedicated to resolving specific issues you may encounter during the nitration of 2-, 3-, and 4-fluorophenylacetic acids.
Q1: I'm getting a complex mixture of isomers during the nitration of 2-fluorophenylacetic acid. How can I improve the regioselectivity?
A1: Understanding the directing effects of the substituents is key to controlling the isomeric outcome.
In the case of 2-fluorophenylacetic acid, you have two directing groups on the aromatic ring: the fluorine atom and the carboxymethyl group (-CH₂COOH).
-
Fluorine is an ortho, para-director due to its ability to donate lone pair electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, it is also an inductively deactivating group.[1][2]
-
The carboxymethyl group is a weak ortho, para-director. While the carboxylic acid functional group itself is deactivating and meta-directing, the insulating methylene (-CH₂) linker mitigates this deactivating effect on the ring, making the overall group weakly activating and ortho, para-directing.
The nitration of 2-fluorotoluene, a close structural analog, shows a high selectivity for substitution para to the fluorine atom, with the major product being 2-fluoro-5-nitrotoluene (90% selectivity).[3][4] This suggests that the position para to the fluorine and meta to the carboxymethyl group is the most favored.
To improve the selectivity for the desired 4-nitro-2-fluorophenylacetic acid, consider the following:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to minimize the formation of minor isomers. Higher temperatures can lead to less selective reactions.
-
Choice of Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, may offer better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-fluorophenylacetic acid with vigorous stirring. This helps to maintain a low concentration of the nitronium ion and can improve selectivity.
Q2: My nitration of 3-fluorophenylacetic acid is giving me two major products and is difficult to purify. What are the likely isomers and how can I separate them?
A2: The formation of two major isomers is expected in the nitration of 3-fluorophenylacetic acid due to the orientation of the substituents.
The fluorine at the 3-position and the carboxymethyl group at the 1-position will direct the incoming nitro group to different locations.
-
The fluorine atom directs ortho and para to itself (positions 2, 4, and 6).
-
The carboxymethyl group directs ortho and para to itself (positions 2 and 4).
Based on the nitration of 3-fluorotoluene, the major products are 3-fluoro-6-nitrotoluene (67% selectivity) and 3-fluoro-4-nitrotoluene (30% selectivity).[3][4] Therefore, you are likely forming a mixture of 5-fluoro-2-nitrophenylacetic acid and 3-fluoro-4-nitrophenylacetic acid .
Strategies for separation and improving selectivity:
-
Chromatography: Column chromatography is the most effective method for separating these isomers. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective purification technique.
-
Reaction Conditions: Adjusting the reaction temperature and the nitrating agent may slightly alter the ratio of the two isomers, potentially favoring one over the other. Experimenting with different solid acid catalysts might also influence the product distribution.[3][4]
Q3: I am attempting to nitrate 4-fluorophenylacetic acid, but I am observing a significant amount of a byproduct that does not appear to be a simple mononitro-aromatic compound. What could this be?
A3: You are likely encountering side-chain nitration or ipso-substitution.
While ring nitration is the expected primary reaction, the specific substitution pattern of 4-fluorophenylacetic acid can lead to other pathways.
-
Ipso-Substitution: The term ipso-substitution refers to the attack of the electrophile on a position already occupied by a substituent other than hydrogen.[5][6] In your case, the nitronium ion could attack the carbon bearing the fluorine atom or the carboxymethyl group. While less common, it is a known side reaction in the nitration of substituted aromatics.[5]
-
Side-Chain Nitration: Research on the nitration of 4-fluorotoluene has shown that under certain conditions, nitration can occur on the methyl group (the side-chain) rather than the aromatic ring, leading to the formation of 4-fluoro-α-nitrotoluene.[3][4] It is plausible that a similar reaction could occur on the methylene group of 4-fluorophenylacetic acid.
To minimize these side reactions:
-
Milder Conditions: Employing milder nitrating conditions (lower temperature, less aggressive nitrating agent) can often suppress these alternative reaction pathways.
-
Protecting Groups: In some cases, it may be necessary to protect the carboxylic acid functionality (e.g., as an ester) to prevent unwanted side reactions before performing the nitration.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the nitration of fluorophenylacetic acids.
Q4: What are the primary safety concerns when performing nitration reactions?
A4: Nitration reactions are inherently hazardous and require strict safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The reaction is highly exothermic. Proper temperature control is crucial to prevent a runaway reaction, which could lead to an explosion. Always add the nitrating agent slowly and use an ice bath to maintain the desired temperature.
-
Formation of Toxic Gases: The reaction can produce toxic nitrogen oxides (NOx). Ensure adequate ventilation at all times.
-
Quenching: Quenching the reaction mixture by adding it to ice water must be done slowly and carefully to dissipate the heat generated.
Q5: What is ipso-substitution and why is it a concern in the nitration of fluorophenylacetic acids?
A5: Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent already present on the ring, other than hydrogen. [5][6]
In the context of fluorophenylacetic acids, the fluorine atom is a potential leaving group in an ipso-nitration reaction. The attack of the nitronium ion at the carbon atom bonded to the fluorine can lead to the formation of a Wheland intermediate. Instead of losing a proton, this intermediate can lose a fluoride ion to yield a nitro-substituted product where the fluorine has been replaced. This can lead to unexpected byproducts and reduce the yield of the desired product. The likelihood of ipso-attack can be influenced by the stability of the carbocation formed and the nature of the substituent.[6]
Q6: Can dinitration occur, and how can I avoid it?
A6: Yes, dinitration is a potential side reaction, especially under harsh reaction conditions.
The initial mononitrated product is generally less reactive towards further nitration than the starting material because the nitro group is strongly deactivating. However, if the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent, or prolonged reaction time), a second nitro group can be introduced onto the ring.
To avoid dinitration:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Temperature: Keep the reaction temperature low.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Experimental Protocols & Data
General Protocol for the Nitration of Fluorophenylacetic Acids
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the fluorophenylacetic acid in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like dichloromethane).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Expected Regioselectivity in the Mononitration of Fluorotoluenes (as a proxy for Fluorophenylacetic Acids)
| Starting Material | Major Isomer(s) | Selectivity (%) | Minor Isomer(s) |
| 2-Fluorotoluene | 2-Fluoro-5-nitrotoluene | 90 | Other isomers |
| 3-Fluorotoluene | 3-Fluoro-6-nitrotoluene | 67 | 3-Fluoro-4-nitrotoluene (30%) |
| 4-Fluorotoluene | 4-Fluoro-α-nitrotoluene | 59 (Side-chain nitration) | Ring nitrated products |
Data adapted from Maurya et al. (2003).[3][4]
Visualizing Reaction Pathways
General Mechanism of Electrophilic Aromatic Nitration
Caption: General mechanism for electrophilic aromatic nitration.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. ijrar.org [ijrar.org]
- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Phenylacetic Acids
Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial intermediates. Phenylacetic acids are foundational scaffolds in a multitude of biologically active molecules, including NSAIDs and antibiotics.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during their synthesis, ensuring the integrity and success of your experimental outcomes.
I. Overview of Synthetic Strategies
The synthesis of substituted phenylacetic acids can be approached through several reliable methods. The choice of method often depends on the available starting materials, the nature of the substituents on the phenyl ring, and the desired scale of the reaction. This guide will focus on three widely employed and versatile synthetic routes:
-
Hydrolysis of Benzyl Cyanides: A classic and robust method involving the conversion of a benzyl cyanide to the corresponding carboxylic acid under acidic or basic conditions.[1][3][4]
-
Carboxylation of Grignard Reagents: A powerful carbon-carbon bond-forming reaction where a benzylmagnesium halide reacts with carbon dioxide.[1][5][6]
-
The Willgerodt-Kindler Reaction: A unique rearrangement reaction that converts aryl alkyl ketones into the corresponding thioamides, which are then hydrolyzed to the carboxylic acid.[1][7]
Below is a generalized workflow for the synthesis of substituted phenylacetic acids.
Caption: A generalized experimental workflow for the synthesis of phenylacetic acid.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted phenylacetic acids, offering potential causes and actionable solutions in a question-and-answer format.
A. Hydrolysis of Benzyl Cyanides
Question 1: My hydrolysis reaction is stalling, and I have a low yield of the desired phenylacetic acid. What could be the cause?
Answer: A stalled or low-yielding hydrolysis of benzyl cyanide can be attributed to several factors:
-
Insufficient Acid/Base Concentration: For acid-catalyzed hydrolysis, the concentration of the acid (e.g., sulfuric or hydrochloric acid) is critical. If the acid is too dilute, the reaction rate will be significantly slower.[3] For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base is used.
-
Poor Solubility: Benzyl cyanides are often insoluble in aqueous acidic or basic solutions. This can lead to a slow reaction rate due to the limited interfacial area between the reactants. Vigorous stirring is essential to create a fine emulsion and maximize the reaction rate.[3]
-
Reaction Temperature: The hydrolysis of nitriles typically requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol (usually reflux).[1]
-
Incomplete Reaction Time: Hydrolysis can be a slow process. It's crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion.[1]
Question 2: I am observing the formation of a significant amount of a neutral byproduct. What is it and how can I avoid it?
Answer: The primary neutral byproduct in the hydrolysis of benzyl cyanide is the corresponding phenylacetamide. This occurs when the intermediate amide is resistant to further hydrolysis.
-
Cause: Incomplete hydrolysis of the intermediate amide.
-
Solution: To favor the formation of the carboxylic acid, you can increase the reaction time, increase the concentration of the acid or base, or raise the reaction temperature.[8] In some cases, a two-step procedure where the amide is first isolated and then subjected to more forcing hydrolysis conditions can be beneficial.
B. Carboxylation of Grignard Reagents
Question 1: My Grignard reaction fails to initiate. What are the common reasons for this?
Answer: The initiation of a Grignard reaction is highly sensitive to the experimental conditions. Failure to initiate is a common issue and can often be resolved by addressing the following:
-
Moisture: Grignard reagents are extremely reactive towards protic sources, especially water. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous.[5][9]
-
Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer prevents the benzyl halide from reacting with the magnesium metal.
-
Starting Halide: Benzyl bromides are generally more reactive than benzyl chlorides for Grignard formation. If you are using a benzyl chloride and experiencing initiation issues, consider switching to the corresponding bromide.
Question 2: My Grignard reaction worked, but the yield of the phenylacetic acid is low, and I have a significant amount of biphenyl byproduct (dibenzyl). Why did this happen?
Answer: Low yields and the formation of homocoupling products like dibenzyl are common problems in Grignard reactions with benzyl halides.
-
Cause of Low Yield:
-
Incomplete Grignard Formation: As discussed above, if the Grignard reagent did not form in high yield, the subsequent carboxylation will also be low-yielding.
-
Reaction with CO2: The carboxylation step must be performed carefully. Ensure the Grignard reagent is added to a large excess of crushed dry ice (solid CO2) to minimize side reactions.[5]
-
-
Cause of Biphenyl Formation:
-
Homocoupling: The benzyl Grignard reagent can react with unreacted benzyl halide in a Wurtz-type coupling reaction to form dibenzyl.
-
Solution: To minimize this side reaction, add the benzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[5]
-
C. The Willgerodt-Kindler Reaction
Question 1: My Willgerodt-Kindler reaction is giving a complex mixture of products and a low yield of the desired phenylacetic acid. How can I optimize it?
Answer: The Willgerodt-Kindler reaction is notorious for sometimes producing messy reaction mixtures if not properly optimized.[10]
-
Reaction Temperature and Time: This reaction requires high temperatures (typically refluxing in morpholine, around 130-140 °C).[1] The reaction time is also crucial and should be monitored by TLC. Insufficient heating or time will lead to incomplete conversion, while prolonged heating can lead to decomposition.
-
Stoichiometry of Reagents: The molar ratios of the acetophenone, sulfur, and morpholine are critical. An excess of sulfur and morpholine is typically used to drive the reaction to completion.[1]
-
Hydrolysis Step: The intermediate thiomorpholide must be completely hydrolyzed to the carboxylic acid. This is usually achieved by refluxing with a strong base like sodium hydroxide.[1] Incomplete hydrolysis will result in a lower yield of the final product.
Question 2: Are there any alternatives to the high temperatures and long reaction times of the traditional Willgerodt-Kindler reaction?
Answer: Yes, modern variations of the Willgerodt-Kindler reaction aim to improve its efficiency and mildness.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as triethyl benzyl ammonium chloride (TEBA), can significantly reduce the reaction time and improve the yield.[11][12] PTC facilitates the interaction between reactants in different phases, accelerating the reaction.[13]
-
Microwave Irradiation: Microwave-assisted Willgerodt-Kindler reactions have been shown to dramatically decrease reaction times.[11]
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for my substituted phenylacetic acid?
A1: The "best" method depends on your specific needs:
-
Hydrolysis of Benzyl Cyanides: This is a good choice if the corresponding benzyl cyanide is commercially available or easily synthesized. It is a reliable and well-established method.[3] However, it involves the use of highly toxic cyanides.[14][15]
-
Grignard Carboxylation: This method is very versatile as it allows for the synthesis of a wide range of substituted phenylacetic acids from the corresponding benzyl halides. It is particularly useful when the benzyl halide is readily available. However, it is sensitive to moisture and functional groups that are incompatible with Grignard reagents.[5][6]
-
Willgerodt-Kindler Reaction: This is a suitable option if your starting material is a substituted acetophenone. While the classical conditions can be harsh, modern modifications have improved its practicality.[10][11][12]
Q2: How do I purify my crude substituted phenylacetic acid?
A2: The most common method for purifying phenylacetic acids is recrystallization.[1]
-
Solvent Selection: Water is often a good solvent for recrystallizing phenylacetic acid itself.[1] For substituted analogs, you may need to use a co-solvent system, such as toluene/hexanes. The choice of solvent will depend on the polarity of your specific compound.
-
Acid-Base Extraction: An alternative or complementary purification technique is to dissolve the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide solution), wash with an organic solvent (like diethyl ether or ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure phenylacetic acid.[11][16]
Q3: What are the key safety precautions I should take when synthesizing phenylacetic acids?
A3: Safety should always be the top priority in the laboratory.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[17][18] Work in a well-ventilated fume hood.[14][17]
-
Specific Hazards:
-
Cyanides: Benzyl cyanide and other cyanide salts are highly toxic. Handle them with extreme care and have a cyanide poisoning antidote kit readily available.[14]
-
Grignard Reagents: The formation of Grignard reagents is an exothermic reaction. Be prepared to cool the reaction vessel if it becomes too vigorous.[5] Diethyl ether and THF are highly flammable solvents.[5]
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care.
-
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions.[1] You can spot the reaction mixture alongside the starting material and, if available, a standard of the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[19]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Phenylacetic Acid via Hydrolysis of Benzyl Cyanide[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from hot water to yield pure phenylacetic acid.
Protocol 2: Synthesis of Phenylacetic Acid via Grignard Reagent[1][5]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Carefully pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenylacetic acid can be purified by recrystallization.
Protocol 3: Synthesis of Phenylacetic Acid from Acetophenone via Willgerodt-Kindler Reaction[1]
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.
-
Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Isolation and Purification: The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
V. Comparative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various substituted phenylacetic acids via different methods.
| Method | Starting Material | Substituent | Reaction Time (h) | Yield (%) | Reference |
| Hydrolysis of Benzyl Cyanide | Benzyl Cyanide | H | 3 | 77-80 | [1] |
| 4-Chlorobenzyl Cyanide | 4-Cl | 4 | 85 | [1] | |
| 4-Methoxybenzyl Cyanide | 4-OCH3 | 3.5 | 82 | [1] | |
| Grignard Carboxylation | Benzyl Chloride | H | - | 75 | [1] |
| 4-Methylbenzyl Bromide | 4-CH3 | - | 70 | [1] | |
| Willgerodt-Kindler (PTC) | Acetophenone | H | 5 | 80 | [11] |
| 4-Chloroacetophenone | 4-Cl | 8 | 78 | [11] | |
| 4-Methoxyacetophenone | 4-OCH3 | 6 | 60 | [11] |
VI. Mechanistic Pathways
The following diagrams illustrate the key mechanistic steps for the three discussed synthetic routes.
Caption: Acid-catalyzed hydrolysis of benzyl cyanide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What Is Willgerodt-Kindler Reaction? [unacademy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 15. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. aurochemicals.com [aurochemicals.com]
- 18. ICSC 1260 - PHENYLACETIC ACID [chemicalsafety.ilo.org]
- 19. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization of 2-(3-Fluoro-2-nitrophenyl)acetic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(3-Fluoro-2-nitrophenyl)acetic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1] Recrystallization remains a powerful, yet nuanced, technique for this purpose. This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, problem-solving advice in our Troubleshooting section. My aim is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable recrystallization solvent for this compound?
A1: Solvent selection is the most critical step for a successful recrystallization. The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures.[2][3] For this compound, its structure provides key clues: the carboxylic acid and nitro groups are highly polar, while the fluorophenyl ring is nonpolar. This suggests that polar solvents will be most effective.
A systematic screening process is recommended:
-
Place a small amount (10-20 mg) of your crude compound into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. Good candidates are solvents where the compound is sparingly soluble or insoluble at this stage.
-
Heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the compound near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces a high yield of well-formed crystals is your best choice.
Based on the compound's structure and general principles for similar organic acids, consider screening the solvents listed in the table below.
Q2: What are the essential criteria for an ideal recrystallization solvent?
A2: An ideal solvent must satisfy several criteria to ensure both high purity and good recovery[2][4]:
-
Solubility Gradient: The compound of interest should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.[2][4]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[2]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]
-
Safety & Cost: Whenever possible, the solvent should be non-toxic, inexpensive, and non-flammable.[2]
Q3: How can I confirm the purity of my recrystallized this compound?
A3: A simple and effective method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 1-2 °C). Compared to the crude, impure material, the purified product should exhibit both a higher and a narrower melting point range.[5] Visual inspection is also a good initial indicator; the final product should consist of uniform, well-formed crystals with shiny surfaces.[5] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization process.
Problem 1: No crystals are forming upon cooling.
-
Possible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[6] Using too much solvent prevents the solution from becoming saturated upon cooling.
-
Possible Cause 2: Supersaturation. The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility limit, but crystal nucleation has not yet begun.[4][6]
-
Solution 1 (Induce Nucleation): Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[4][6][7] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seed Crystals): If available, add a tiny "seed" crystal of the pure compound to the cooled solution.[4][6][7] This provides a perfect template for further crystal formation.
-
Problem 2: The compound "oils out," forming a liquid layer instead of crystals.
-
Possible Cause: Low Melting Point vs. Solvent Boiling Point. This occurs when the solution temperature is above the melting point of the solute.[6][8] Impurities can also depress the melting point, exacerbating this issue. Oiling out is detrimental to purification because impurities are often more soluble in the oily product than in the solvent.[7]
-
Solution 1 (Adjust Solvent Volume): Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent.[2][6] This lowers the saturation temperature of the solution, potentially to a point below the compound's melting point, allowing for proper crystallization upon slow cooling.
-
Solution 2 (Promote Slow Cooling): Cool the solution much more slowly. Allow the flask to cool on the benchtop, insulated by paper towels, before moving it to an ice bath. Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[6]
-
Solution 3 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.[2]
-
Problem 3: The final crystal yield is very low.
-
Possible Cause 1: Premature Crystallization During Hot Filtration. If insoluble impurities are present and a hot filtration step is required, the product can crystallize in the funnel as the solution cools.[5][8]
-
Possible Cause 2: Using Too Much Solvent. As discussed in Problem 1, excess solvent will retain a significant amount of your product in the mother liquor even after cooling.[3][4][7]
-
Solution: Before discarding the mother liquor, test for remaining product by placing a drop on a watch glass and allowing it to evaporate. A significant solid residue indicates that more product can be recovered.[7] If so, concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.
-
-
Possible Cause 3: Cooling the Solution Too Rapidly. Crash cooling by placing the hot solution directly into an ice bath leads to the formation of small, often impure, crystals and can trap impurities within the crystal lattice.[5][7]
-
Solution: Always allow the solution to cool slowly and undisturbed to room temperature first. This allows for the formation of larger, purer crystals. Once crystal formation at room temperature appears complete, then move the flask to an ice bath to maximize recovery.[5]
-
Problem 4: The recrystallized product is still impure.
-
Possible Cause: Inappropriate Solvent Choice. The selected solvent may not effectively discriminate between your desired compound and a specific impurity (i.e., their solubilities are too similar).[2]
-
Solution: Perform a second recrystallization using a different solvent or a mixed solvent system. A mixed solvent system (e.g., ethanol/water, acetic acid/water) can often provide a much steeper solubility curve, offering better separation from impurities.[8]
-
Data & Protocols
Table 1: Potential Solvents for Screening
This table provides a starting point for solvent screening, categorized by polarity. Given the polar nature of this compound, polar protic and aprotic solvents are likely to be most effective.
| Solvent Class | Solvent Name | Boiling Point (°C) | Relative Polarity | Rationale & Notes |
| Polar Protic | Water | 100 | 1.000 | Often used for polar organic acids.[9] May require a co-solvent. High boiling point can sometimes lead to oiling out. |
| Ethanol | 78 | 0.654 | Excellent general-purpose solvent for moderately polar compounds. Often used in a mixture with water. | |
| Methanol | 65 | 0.762 | Similar to ethanol but more polar and has a lower boiling point. | |
| Glacial Acetic Acid | 118 | 0.648 | Can be an excellent solvent for other acidic compounds, promoting crystal growth.[10][11] Must be thoroughly removed during drying. | |
| Polar Aprotic | Acetone | 56 | 0.355 | Lower boiling point, good for compounds that are sensitive to heat. |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent; may be useful if impurities are highly polar or nonpolar. | |
| Mixed Solvents | Ethanol/Water | Varies | Varies | A powerful combination. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of ethanol to clarify and then cool slowly. |
Relative polarity data sourced from Reichardt, C.[12]
Detailed Protocol: Single-Solvent Recrystallization
This protocol provides a general workflow. The exact solvent volumes will depend on the purity of your crude material and the chosen solvent.
Objective: To purify crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless or short-stemmed funnel
-
Filter paper
-
Büchner funnel and vacuum flask
-
Watch glass
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves completely.[4] Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.[4][6]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible to prevent premature crystallization.[8][9]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or folded paper towel) to cool slowly and undisturbed to room temperature.[4][5] Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.[4] Using room temperature or warm solvent will redissolve some of your product.
-
Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. For solvents with higher boiling points, a vacuum oven may be necessary. The product is considered dry when it reaches a constant weight.[4]
Visual Workflow
The following diagram outlines the logical decision-making process for troubleshooting common recrystallization issues.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Reagents & Solvents [chem.rochester.edu]
Stability issues of 2-(3-Fluoro-2-nitrophenyl)acetic acid under different conditions
<
Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Fluoro-2-nitrophenyl)acetic acid. It addresses potential stability issues under various experimental conditions, offering troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format. The information herein is synthesized from established chemical principles and data on analogous compounds, providing a robust framework for anticipating and mitigating degradation.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds and other complex molecular architectures.[1] Its utility stems from the unique reactivity conferred by its substituent groups: a carboxylic acid, a nitro group, and a fluorine atom. However, these same functional groups can be susceptible to degradation under certain conditions, leading to impurities, reduced yield, and potentially confounding experimental results. This document serves as a proactive resource to ensure the integrity of your experiments by detailing the potential stability challenges and their solutions.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses common questions regarding the stability of this compound, drawing on foundational principles of organic chemistry.
Q1: What are the primary functional groups that influence the stability of this molecule?
A1: The stability of this compound is primarily dictated by the interplay of three key functional groups:
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the acidity of the carboxylic acid and the benzylic protons.[2][3][4] Nitroaromatic compounds are also known to be photosensitive, potentially undergoing degradation upon exposure to UV or even strong visible light.[5][6][7]
-
The Carboxylic Acid Group (-COOH): This group can undergo decarboxylation (loss of CO₂) under certain conditions, particularly heat or acid catalysis, a reaction that can be facilitated by the adjacent electron-withdrawing nitro group.[8][9]
-
The Phenylacetic Acid Backbone: The methylene bridge (-CH₂-) is activated by both the aromatic ring and the carboxylic acid, making its protons relatively acidic and susceptible to base-catalyzed reactions.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The pH of the solution is a critical factor.
-
Alkaline Conditions (High pH): In basic solutions, the carboxylic acid will be deprotonated to the carboxylate form. While the carboxylate itself is stable, the increased acidity of the α-hydrogens (on the -CH₂- group) due to the ortho-nitro group makes the molecule susceptible to base-catalyzed side reactions. Studies on related nitrophenylacetates suggest that hydrolysis can proceed via an elimination-addition (E1cB) mechanism, which involves the formation of a carbanion intermediate.[10]
-
Acidic Conditions (Low pH): In strong acidic solutions, the compound is generally more stable against base-catalyzed hydrolysis. However, strong acid in combination with heat can promote decarboxylation.[8] The nitro group itself is stable to hydrolysis under typical acidic and basic conditions used in the lab.[11][12]
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are characteristically photosensitive.[7][13][14] Exposure to ultraviolet (UV) light, and potentially strong sunlight, can lead to photodegradation. The primary mechanism often involves the excitation of the nitro group, which can lead to complex reaction pathways, including the formation of radical species, reduction of the nitro group, or even photodecarboxylation.[5][6][15][16] It is crucial to store the compound in amber vials or protected from light.
Q4: What is the expected thermal stability of this compound?
A4: While solid this compound is stable at room temperature, it may decompose upon heating. Phenylacetic acid itself decomposes at very high temperatures (587 to 722 °C), but the presence of the strong electron-withdrawing nitro group can lower the temperature required for decarboxylation.[8][17] When heated, especially in solution, decarboxylation to form 2-fluoro-1-nitro-3-methylbenzene is a likely degradation pathway. Thermal degradation can also involve other complex reactions like pyrolysis and polymerization.[18]
Q5: How does the ortho-position of the nitro group affect stability?
A5: The ortho-positioning of the nitro group relative to the acetic acid side chain creates a specific electronic and steric environment. This "ortho effect" can influence reactivity in several ways:
-
Increased Acidity: Ortho-substituted benzoic acids are typically stronger acids than their meta or para isomers, partly due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid form.[19][20] This enhanced acidity is a key feature of the molecule.
-
Potential for Intramolecular Reactions: The proximity of the nitro and acetic acid groups could facilitate intramolecular cyclization or rearrangement reactions under certain conditions, for example, during reductive processes where the nitro group is converted to an amine.[1]
Part 2: Troubleshooting Guide
This section provides practical advice for common issues encountered during experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low yield or appearance of unexpected byproducts in a reaction. | Compound Degradation: The compound may be degrading under the reaction conditions (e.g., high temperature, prolonged reaction time, basic pH). | 1. Lower Reaction Temperature: The nitro group can activate the molecule towards decomposition. Run the reaction at the lowest feasible temperature. 2. Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photodecomposition.[6] 3. pH Control: If using basic conditions, consider using a milder, non-nucleophilic base or minimizing reaction time. Buffer the system if possible. For acidic reactions, avoid excessively high temperatures. |
| Inconsistent analytical results (e.g., varying HPLC peak areas for the same sample). | Solution Instability: The compound may be degrading in the analytical solvent or upon storage. | 1. Prepare Solutions Fresh: Do not store solutions for extended periods, especially in protic or basic solvents. 2. Use Amber Vials: Protect analytical standards from light at all times. 3. Check Solvent Compatibility: Analyze a freshly prepared standard immediately. Re-analyze after several hours to check for the appearance of new peaks or a decrease in the main peak area. Consider using aprotic solvents like acetonitrile for stock solutions. |
| Color change of the solid compound or solution over time (e.g., darkening). | Decomposition: Darkening often indicates the formation of polymeric or highly conjugated degradation products. | 1. Proper Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Purity Check: If the material has discolored, its purity should be re-assessed by HPLC, LC-MS, or NMR before use. Impurities can act as catalysts for further degradation. |
| Gas evolution (bubbling) observed when heating the compound in solution. | Decarboxylation: The compound is likely losing CO₂, a common thermal degradation pathway for phenylacetic acids with electron-withdrawing groups.[8][21] | 1. Confirm Gas Identity: If possible and safe, test the evolved gas (e.g., with limewater) to confirm it is CO₂. 2. Avoid High Temperatures: This is a clear sign that the temperature is too high for the compound's stability. Modify the experimental protocol to use milder conditions. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[13][22]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Basic degradation is often rapid.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw a sample from each vial.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples, including the control, by a suitable stability-indicating method (e.g., reverse-phase HPLC with a DAD or MS detector).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area, the appearance of new peaks (degradants), and calculate the percentage of degradation.
Workflow Diagram: Troubleshooting Stability Issues
The following diagram outlines a logical workflow for diagnosing and addressing stability problems.
Caption: A workflow for diagnosing stability issues.
Diagram: Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that this compound may undergo under stress conditions.
Caption: Major degradation pathways for the title compound.
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. Compare the acidic strength of para nitro carboxylic acid, Ortho nitro c.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. quora.com [quora.com]
- 20. Ortho effect - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Carbonylation Reactions
Welcome to the technical support center for palladium-catalyzed carbonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work. This resource is structured in a practical question-and-answer format to directly address the issues you are likely facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or No Conversion
Question 1: My carbonylation reaction has stalled or shows very low conversion. What are the most common causes and how can I fix it?
Low conversion is one of the most frequent issues in palladium-catalyzed carbonylations. The root cause often lies with the stability and activity of the catalytic species. Let's break down the potential culprits.
Answer:
The general catalytic cycle for a palladium-catalyzed carbonylation (e.g., aminocarbonylation) involves three key stages: oxidative addition, CO insertion, and reductive elimination. A failure at any of these points will halt the reaction.[1]
-
Catalyst Deactivation (Palladium Black Formation): The most common reason for low conversion is the precipitation of elemental palladium (Pd(0)), often observed as a black solid.[2] This occurs when the Pd(0) species, the active catalyst, aggregates before it can enter the catalytic cycle via oxidative addition.
-
Causality: The rate of oxidative addition of your substrate to the Pd(0) center must be faster than the rate of catalyst aggregation. If the oxidative addition is slow (e.g., with electron-rich or sterically hindered aryl halides, or challenging substrates like aryl chlorides), Pd(0) complexes can decompose.[3] Furthermore, insufficient ligand concentration or the use of ligands that dissociate too easily can leave the palladium center exposed and prone to aggregation.[3]
-
Troubleshooting Protocol:
-
Ligand Choice: The choice of ligand is critical. Bidentate phosphine ligands, such as Xantphos or DPEPhos, are often superior to monodentate ligands because they form more stable complexes with palladium, preventing aggregation.[3] Bulky, electron-donating ligands can accelerate the oxidative addition step.[4] Conduct a ligand screen to identify the optimal choice for your specific substrate.
-
Catalyst Precursor: The choice of palladium precursor matters. Pd₂(dba)₃ or Pd(dba)₂ are common Pd(0) sources. Pd(OAc)₂ or PdCl₂ are Pd(II) sources that must be reduced in situ to the active Pd(0) state.[4] If in situ reduction is inefficient, the reaction will not initiate properly. Consider using a pre-formed, air-stable Pd(0) complex.
-
Temperature & Concentration: Lowering the reaction temperature can sometimes slow the rate of catalyst decomposition relative to the catalytic turnover. Conversely, for difficult substrates, higher temperatures may be needed to promote oxidative addition, creating a delicate balance. Ensure all reagents are well-dissolved; poor solubility can lead to localized high concentrations and precipitation.
-
-
-
Inefficient Oxidative Addition: For the catalytic cycle to begin, the palladium catalyst must react with your substrate (e.g., an aryl halide). The efficiency of this step is highly dependent on the substrate itself.
-
Causality: The reactivity order for aryl halides is generally I > Br > OTf >> Cl > OTs/OMs.[5][6] Aryl chlorides and tosylates are notoriously difficult to activate due to the strength of the C-Cl and C-O bonds, respectively.[5][6]
-
Troubleshooting Protocol:
-
For Aryl Chlorides/Tosylates: Employ specialized ligands designed for these substrates. Bulky, electron-rich phosphine ligands (e.g., cataCXium AHI) or N-heterocyclic carbenes (NHCs) are often required.[7] Higher temperatures are also typically necessary.
-
Check Substrate Purity: Impurities in the starting material can act as catalyst poisons. Ensure your substrate is pure before use.
-
-
-
Inhibition by Carbon Monoxide (CO): While CO is a reactant, it can also be an inhibitor.
-
Causality: At high concentrations (or pressures), CO can coordinate too strongly to the Pd(0) center, forming stable palladium-carbonyl clusters that are reluctant to undergo oxidative addition.[2][3] This effectively sequesters the active catalyst.
-
Troubleshooting Protocol:
-
CO Pressure: Do not assume higher pressure is always better. For many reactions, atmospheric pressure (balloon) is sufficient and can even be superior to high pressures.[3][6] If using a high-pressure reactor, screen a range of pressures (e.g., 1-10 atm).
-
CO Surrogates: In cases of severe CO inhibition, consider using a CO-releasing molecule (CORM), such as molybdenum hexacarbonyl (Mo(CO)₆) or silacarboxylic acids. These generate CO in situ, maintaining a low, steady concentration that can prevent catalyst poisoning.[1][7]
-
-
Category 2: Poor Selectivity & Side Reactions
Question 2: My reaction is producing significant byproducts. Instead of the desired ketone from a carbonylative Suzuki coupling, I'm getting the direct Suzuki coupling product. Why is this happening?
This is a classic selectivity problem where the direct (non-carbonylative) coupling pathway outcompetes the desired carbonylative pathway.
Answer:
The outcome of the reaction is determined by the competition between two subsequent steps after the formation of the initial oxidative addition complex (Ar-Pd(II)-L₂-X): CO insertion versus transmetalation.
-
Understanding the Mechanistic Crossroads:
-
Carbonylative Pathway: The Ar-Pd(II) complex undergoes migratory insertion of a CO molecule to form an acyl-palladium complex (ArCO-Pd(II)-L₂-X). This is then followed by transmetalation with the boronic acid and reductive elimination to yield the ketone.[1]
-
Direct Coupling Pathway: If transmetalation with the boronic acid occurs before CO insertion, the subsequent reductive elimination will lead directly to the biaryl byproduct.
-
-
Factors Influencing Selectivity:
-
CO Concentration/Pressure: This is the most critical parameter. If the effective concentration of CO at the palladium center is too low, transmetalation will be kinetically favored.
-
Troubleshooting Protocol: Increase the CO pressure. This is one of the few instances where high pressure is often beneficial for selectivity. Ensure the reaction vessel is properly sealed and purged to maintain pressure. Vigorous stirring is essential to maximize gas-liquid mass transfer.
-
-
Temperature: Higher temperatures can sometimes favor the direct coupling pathway, as transmetalation and reductive elimination rates increase.
-
Troubleshooting Protocol: Try running the reaction at a lower temperature. This will slow down all reaction steps, but may disproportionately slow the direct coupling pathway, allowing more time for CO insertion to occur.
-
-
Ligand Effects: The electronic and steric properties of the ligand influence the relative rates of CO insertion and transmetalation.
-
Troubleshooting Protocol: Screen different ligands. Less bulky ligands may allow for easier CO coordination and insertion. However, catalyst stability must also be considered. There is often a trade-off that must be optimized empirically.
-
-
Base and Solvent: The choice of base and solvent can influence the rate of transmetalation. Strongly activating bases may accelerate this step, potentially favoring the direct coupling byproduct.[7]
-
Troubleshooting Protocol: Screen different bases (e.g., K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃) and solvents. Sometimes a biphasic system (e.g., Toluene/water) can modulate the availability of the base and boronic acid, improving selectivity.[7]
-
-
Question 3: In my alkoxycarbonylation of an alkene, I'm getting a mixture of the linear and branched saturated esters, but I want the unsaturated ester. How can I control this selectivity?
This issue stems from the competition between two distinct catalytic cycles: the "hydride pathway" which produces saturated products, and the "alkoxy pathway" which can lead to unsaturated products.[8][9]
Answer:
Controlling this selectivity requires manipulating the reaction conditions to favor one mechanistic pathway over the other.
-
The Competing Catalytic Cycles:
-
Hydride Cycle (Saturated Products): This cycle is initiated by a palladium-hydride species ([Pd]-H). The hydride adds across the alkene (hydropalladation) to form a palladium-alkyl intermediate. Subsequent CO insertion and alcoholysis yield the saturated ester (linear or branched). This pathway is favored under acidic conditions and does not require an external oxidant.[8]
-
Alkoxy Cycle (Unsaturated Products): This cycle is initiated by a palladium-alkoxy species ([Pd]-OR). The alkene coordinates, followed by migratory insertion of the alkene into the Pd-OR bond (or nucleophilic attack of the alcohol on the coordinated alkene). Subsequent β-hydride elimination and other steps lead to the α,β-unsaturated ester. This pathway is an oxidative carbonylation and requires an oxidant to regenerate the Pd(II) catalyst.[8][9]
-
-
Controlling the Switch:
-
The Role of the Oxidant and pH: The choice of oxidant is the most critical factor.[8][9]
-
p-Benzoquinone (BQ): Often used as an oxidant, BQ can lead to the formation of hydroquinone, which is acidic. This gradual decrease in pH during the reaction can shut down the alkoxy cycle and switch the mechanism to the hydride cycle, resulting in saturated byproducts.[8][9]
-
Copper(II) Salts (e.g., Cu(OAc)₂): Copper salts can act as both an oxidant and a buffer, maintaining the pH in a range (typically 5-7) that favors the formation and stability of the key palladium-alkoxy intermediate, thus promoting the desired oxidative pathway to the unsaturated product.[8][9]
-
-
Troubleshooting Protocol:
-
Switch Oxidants: If you are using p-benzoquinone and getting saturated products, switch to a copper(II) salt like Cu(OAc)₂ or CuCl₂.
-
Add a Non-Coordinating Base: The addition of a mild, non-coordinating base can help to scavenge any protons generated during the reaction, preventing the switch to the hydride pathway.
-
Ligand Selection: The ligand can influence the stability of the various intermediates. For oxidative carbonylations, ligands that stabilize the Pd(II) state are beneficial.
-
-
Category 3: Practical & Post-Reaction Issues
Question 4: My reaction worked, but now I'm struggling to remove the residual palladium and phosphine ligand from my product. What are the best practices for purification?
Residual palladium is a major concern, especially in pharmaceutical and materials science, where metal contamination levels are strictly regulated.
Answer:
Effective removal requires converting the soluble palladium complexes and ligands into a form that can be easily separated.
-
Oxidation of Phosphine Ligands:
-
Rationale: Triphenylphosphine and other phosphine ligands can be difficult to remove by chromatography due to their relatively nonpolar nature. Oxidizing them to the corresponding phosphine oxides creates highly polar compounds that are much easier to separate.
-
Protocol: After the reaction is complete, cautiously add an oxidant like 30% hydrogen peroxide (H₂O₂) dropwise to the cooled reaction mixture. Stir for 1-2 hours at room temperature. The resulting phosphine oxides can often be removed by a simple aqueous wash or will have very different retention factors on silica gel.
-
-
Palladium Scavenging:
-
Rationale: The goal is to bind the soluble palladium species to a solid support or convert it into an insoluble form that can be filtered off.
-
Troubleshooting Protocol & Options:
-
Activated Carbon: A simple and cost-effective method. Stirring the crude reaction mixture (after dilution with a suitable solvent) with activated carbon for several hours can effectively adsorb palladium species. Filter through a pad of Celite® to remove the carbon.
-
Thiol-Based Scavengers: Solid-supported scavengers with thiol functional groups (e.g., SiliaMetS Thiol, QuadraSil MP) show very high affinity for palladium. These are highly effective but more expensive.
-
Cysteine Wash: An aqueous wash with a solution of L-cysteine can chelate and remove palladium.
-
Sodium Thiosulfate Quench: Quenching the reaction with sodium thiosulfate can precipitate palladium, which can then be removed by filtration through Celite®.[10]
-
-
Visualizing the Process: Key Diagrams
Below are diagrams illustrating the fundamental catalytic cycle and a logical troubleshooting workflow.
The Catalytic Cycle of Aminocarbonylation
This diagram illustrates the key steps in a typical palladium-catalyzed aminocarbonylation of an aryl halide.
Caption: A simplified catalytic cycle for palladium-catalyzed aminocarbonylation.
Troubleshooting Workflow for Low Conversion
This flowchart provides a step-by-step decision-making process for addressing low-yield reactions.
Caption: A decision tree for troubleshooting low conversion in carbonylation reactions.
References
- 1. scielo.br [scielo.br]
- 2. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic acid. This valuable intermediate is crucial in the development of various pharmaceutical compounds, where its specific substitution pattern is key to biological activity.[1] This guide is designed for chemistry professionals navigating the complexities of scaling this synthesis from the benchtop to larger-scale production. We will explore common synthetic pathways, troubleshoot potential roadblocks, and provide a detailed, validated protocol.
Primary Synthetic Pathway: Electrophilic Nitration
The most direct and commonly employed laboratory-scale synthesis involves the electrophilic nitration of 3-fluorophenylacetic acid. This pathway, while conceptually straightforward, requires meticulous control over reaction conditions to manage regioselectivity and ensure safety, especially during scale-up.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a frequent challenge, often stemming from one of several factors:
-
Incomplete Reaction: The nitration may not have proceeded to completion. It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.[2]
-
Suboptimal Temperature Control: This reaction is highly exothermic. If the temperature rises above the optimal range (typically below 5°C), side reactions such as oxidation or the formation of undesired byproducts can significantly reduce the yield of the target molecule. A patent for a similar nitration specifies maintaining the temperature below -5°C during the addition of the nitrating agent.[3]
-
Loss During Workup: The product has some solubility in acidic water. Ensure the quenched reaction mixture is thoroughly chilled (ideally to 0°C or below) to maximize precipitation before filtration.[4] Washing the crude product should be done with ice-cold water to minimize losses.
Question 2: I am observing significant amounts of an impurity that appears to be an isomer of my product. How can I prevent this and purify my material?
Answer: This is arguably the most critical challenge in this synthesis. The formation of regioisomers is mechanistically expected.
-
The Cause - Directing Group Effects: The starting material, 3-fluorophenylacetic acid, has two substituents: a fluorine atom and an acetic acid group. Both are ortho-, para- directing.
-
The fluorine directs nitration to its ortho positions (C2 and C4) and its para position (C6).
-
The acetic acid group directs to its ortho positions (C2 and C4) and its para position (C6). The desired product is the 2-nitro isomer. However, nitration at the C4 and C6 positions is also highly probable, leading to the formation of 4-nitro and 6-nitro isomers. A similar synthesis of (2,3-difluoro-6-nitrophenyl)acetic acid notes the formation of a 50/50 mixture of regioisomers.[3]
-
Caption: Formation of the desired product and major isomeric byproducts.
-
Solution - Mitigation and Purification:
-
Reaction Conditions: While difficult to eliminate completely, maintaining a very low reaction temperature can sometimes improve selectivity.
-
Purification: The most effective method for separating these isomers is fractional crystallization. You will need to screen various solvent systems (e.g., ethyl acetate/hexanes, toluene, or isopropanol) to find conditions where the desired 2-nitro isomer preferentially crystallizes, leaving the others in the mother liquor. Column chromatography is an option for small-scale purification but is often impractical for scaling up.
-
Question 3: The hydrolysis of the nitrile precursor, 2-(3-fluoro-2-nitrophenyl)acetonitrile, is slow and incomplete. How can I improve this step?
Answer: If you are using the nitrile hydrolysis pathway, this is a common bottleneck. Nitriles, especially those on electron-deficient rings, can be resistant to hydrolysis.
-
The Cause - Electronic Effects: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring and can influence the reactivity of the benzylic position, making the nitrile group less susceptible to nucleophilic attack by water or hydroxide.
-
Solutions:
-
Stronger Conditions: A mixture of concentrated sulfuric acid and water, heated to reflux, is often required for complete hydrolysis.[4] Be aware that these harsh conditions can lead to decomposition, so the reaction must be carefully monitored.
-
Phase Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve reaction rates by facilitating the transport of the hydroxide ion into the organic phase.
-
Microwave-Assisted Synthesis: On a laboratory scale, microwave reactors can often dramatically reduce reaction times for slow hydrolyses by efficiently heating the polar solvent mixture.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: Scaling up introduces significant safety challenges.
-
Exotherm Control: The nitration reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A runaway reaction can lead to a dangerous increase in temperature and pressure. Use of a jacketed reactor with an efficient cooling system and controlled, slow addition of reagents is mandatory.
-
Handling of Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and face shields, is essential.
-
Nitro Compound Stability: Aromatic nitro compounds are energetic materials and can be explosive, particularly if over-nitrated to form dinitro or trinitro species. Avoid excessive heating and mechanical shock.
Q: Are there alternative synthetic routes that avoid the issue of regioisomers? A: Yes, multi-step routes can offer better control. One such approach starts with a precursor where the substitution pattern is already set. For example, a Sandmeyer-type reaction could be envisioned. The Sandmeyer reaction allows for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[5][6][7] This approach, while longer, can provide unambiguous regiochemistry. Another potential route could involve palladium-catalyzed cross-coupling reactions, which are known for their high selectivity.[8][9][10]
Validated Laboratory Protocol: Nitration of 3-Fluorophenylacetic Acid
This protocol is intended for experienced laboratory personnel. A thorough risk assessment must be conducted before beginning.
Reagents & Equipment
| Reagent/Material | Quantity | Moles | Molar Ratio | Notes |
| 3-Fluorophenylacetic acid | 15.4 g | 0.10 | 1.0 | Starting Material |
| Conc. Sulfuric Acid (98%) | 60 mL | ~1.10 | 11.0 | Catalyst/Solvent |
| Conc. Nitric Acid (70%) | 7.2 mL | ~0.11 | 1.1 | Nitrating Agent |
| Ice | ~500 g | - | - | For Quenching |
| Deionized Water | As needed | - | - | For Washing |
| Equipment | - | - | - | - |
| 250 mL 3-neck round-bottom flask | 1 | - | - | - |
| Mechanical stirrer, thermometer | 1 each | - | - | - |
| Addition funnel | 1 | - | - | - |
| Ice-salt bath | 1 | - | - | - |
| Büchner funnel and filter flask | 1 set | - | - | - |
Procedure
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add 7.2 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Stir gently and allow the mixture to cool.
-
Reaction Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer and a thermometer. Add 15.4 g of 3-fluorophenylacetic acid and the remaining 40 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature reaches -10°C.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise via an addition funnel. The rate of addition must be carefully controlled to maintain the internal temperature between -10°C and -5°C. This step is highly exothermic. Total addition time should be approximately 45-60 minutes.
-
Reaction: After the addition is complete, continue to stir the mixture at -5°C to 0°C for an additional 30 minutes. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent with a UV indicator) to confirm consumption of the starting material.
-
Quenching: In a separate large beaker, prepare a slurry of approximately 500 g of ice and 200 mL of water. Very slowly and carefully, pour the reaction mixture onto the ice with good stirring. A precipitate will form.
-
Isolation: Cool the quenched mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum to a constant weight. The crude product will be a mixture of isomers.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to isolate the desired this compound isomer. The expected yield of the purified product is typically in the range of 40-60%.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(2,3-Difluoro-6-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [scholars.carroll.edu]
- 10. youtube.com [youtube.com]
Preventing decarboxylation of phenylacetic acids during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of unintended decarboxylation of phenylacetic acids and their derivatives during chemical reactions. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate this side reaction, ensuring the integrity and yield of your target molecules.
Section 1: Understanding the "Why": The Mechanism of Decarboxylation
Before troubleshooting, it's crucial to understand the underlying mechanisms driving the undesired loss of CO₂ from your phenylacetic acid derivatives. Decarboxylation of these substrates is not a simple process and can proceed through different pathways depending on the reaction conditions.
FAQ 1: What makes phenylacetic acids prone to decarboxylation?
Phenylacetic acids are susceptible to decarboxylation, especially under harsh conditions like high temperatures, due to the relative stability of the benzyl carbanion or radical intermediate that forms upon loss of carbon dioxide. The adjacent phenyl ring stabilizes this intermediate through resonance. Studies have shown that both the protonated acid and the deprotonated anion forms can undergo decarboxylation, albeit through different mechanisms.[1][2]
FAQ 2: What are the primary mechanisms of decarboxylation for phenylacetic acids?
Research indicates two primary pathways, particularly under hydrothermal or high-temperature conditions:[1][2]
-
Zwitterionic Mechanism (for the associated acid): The undissociated phenylacetic acid molecule can undergo ring protonation, forming a zwitterionic intermediate. This intermediate then facilitates the elimination of CO₂, leading to the formation of a toluene derivative.[1][2]
-
Benzyl Anion Mechanism (for the anion): The phenylacetate anion can directly decarboxylate to form a benzyl anion, which is subsequently protonated by the solvent or another proton source to yield the toluene derivative.[1][2] This pathway is often predominant at higher pH.
Other conditions, such as the presence of certain metals or photocatalysts, can promote oxidative decarboxylation, which proceeds through radical intermediates.[3][4][5]
Visualization: Decarboxylation Pathways
Caption: Competing mechanisms for the thermal decarboxylation of phenylacetic acid.
Section 2: Troubleshooting Guide: Pinpointing the Problem
When you observe significant formation of the decarboxylated byproduct (e.g., toluene instead of your desired coupled product), a systematic approach is needed to identify the cause.
Q: My primary reaction is an amide coupling, but I'm seeing significant amounts of the decarboxylated starting material. What's the most likely cause?
A: High Temperature. This is the most common culprit. Many direct amidation methods require heat to overcome the activation energy and drive off water.[6] However, temperatures exceeding 100-120°C significantly increase the rate of decarboxylation for many phenylacetic acid derivatives.[3]
-
Causality: Heat provides the necessary energy for C-C bond cleavage. The rate of decarboxylation follows first-order kinetics and is highly temperature-dependent.[1][2] For instance, in copper-catalyzed aerobic oxidation, lowering the temperature from 120°C to 100°C can drastically reduce yield, while at 60°C, no product may form at all, indicating a narrow thermal window for desired reaction versus decomposition.[3]
Q: Could my choice of catalyst or reagents be promoting decarboxylation?
A: Yes, certain metals and oxidants can facilitate this side reaction.
-
Transition Metals: Copper, manganese, and iron salts, often used in cross-coupling or oxidation reactions, can catalyze oxidative decarboxylation.[3][5][7] In these cases, the reaction proceeds via a metal-carboxylate complex, leading to the formation of a benzyl radical and eventually the decarboxylated product.[5][7]
-
Oxidants: Strong oxidants, especially when paired with a metal catalyst or under photolytic conditions, can promote decarboxylation.[4][5][8] Molecular oxygen itself can act as the terminal oxidant in some systems.[3]
-
Strong Bases: While bases are required for many reactions to deprotonate the carboxylic acid, an excess of a very strong base can favor the formation of the phenylacetate anion, which may be more prone to decarboxylation under specific thermal conditions.[1][2]
Q: Does the structure of my specific phenylacetic acid derivative matter?
A: Absolutely. The electronic properties of substituents on the phenyl ring can influence the rate of decarboxylation.
-
Electron-donating groups can stabilize the ring-protonated zwitterionic intermediate, potentially accelerating that pathway.
-
Electron-withdrawing groups can stabilize the resulting benzyl anion, which may favor the anionic decarboxylation pathway.
-
Steric hindrance around the carboxylic acid, particularly at the ortho positions, can sometimes destabilize the necessary transition states for the desired reaction, making the competing decarboxylation pathway more favorable.[7]
Section 3: Preventative Strategies & Protocols
Mitigating decarboxylation involves carefully controlling reaction parameters and choosing the right synthetic strategy.
FAQ 3: What is the single most effective way to prevent decarboxylation?
Lower the reaction temperature. If your reaction allows, this is the simplest and most effective change. This often requires compensating by using a more active catalyst, a more efficient coupling agent, or a longer reaction time.
FAQ 4: How can I perform an amide coupling with a sensitive phenylacetic acid?
Instead of relying on high-temperature direct amidation, use a two-step, low-temperature activation/coupling protocol. This avoids the harsh conditions that lead to decarboxylation.
Protocol: Low-Temperature Amide Coupling via Acyl Chloride
This protocol converts the carboxylic acid to a more reactive intermediate at a low temperature, which then readily reacts with the amine without requiring heat.
Step 1: Formation of the Acyl Chloride (Low Temperature)
-
Dissolve the phenylacetic acid derivative (1.0 eq) in an anhydrous, inert solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 - 1.5 eq) dropwise to the solution. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution (CO, CO₂) ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. Use this intermediate immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in fresh, anhydrous DCM or THF and cool to 0°C.
-
In a separate flask, dissolve the amine (1.0 - 1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 - 2.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until completion (typically 1-4 hours).
-
Proceed with standard aqueous workup and purification.
Trustworthiness: This self-validating system works because the activation step is performed under conditions (0°C to RT) where decarboxylation is kinetically insignificant. The subsequent coupling is also a low-temperature, rapid reaction. This contrasts with direct thermal methods that constantly expose the sensitive acid to high energy.
Visualization: Workflow for Mitigating Decarboxylation
Caption: Troubleshooting workflow for addressing phenylacetic acid decarboxylation.
FAQ 5: Are there specific catalysts that are less prone to causing decarboxylation in coupling reactions?
For direct amidation, catalysts based on nickel[6] or zirconium have been shown to be effective at temperatures that can be lower than those required for other methods, potentially reducing the risk of decarboxylation. For instance, NiCl₂ has been used to catalyze the direct amidation of phenylacetic acids in toluene at 110°C.[6] While this temperature can still be problematic for very sensitive substrates, it may offer an improvement over harsher conditions. The key is to screen catalysts and find one that provides a high reaction rate at the lowest possible temperature.
Data Summary: Reaction Condition Comparison
| Method | Typical Temperature (°C) | Key Advantage | Decarboxylation Risk |
| Direct Thermal Amidation | 110 - 180 | Atom economical, no reagents | High |
| NiCl₂-Catalyzed Amidation | ~110 | Catalytic, direct | Moderate to High [6] |
| Cu-Catalyzed Oxidation | ~120 | Forms aldehydes/ketones | High (intended)[3] |
| Activation (Acyl Chloride) | 0 to RT | Low temp, high reactivity | Very Low |
| Peptide Coupling Reagents | 0 to RT | Mild, high efficiency | Low |
Section 4: Final Recommendations
-
Prioritize Low-Temperature Methods: Whenever possible, avoid heating phenylacetic acids. The use of modern coupling reagents (HATU, HOBt/EDC, etc.) or conversion to an activated intermediate (like an acyl chloride or anhydride) at or below room temperature is the most robust strategy to prevent decarboxylation.
-
Screen Reaction Conditions: If heating is unavoidable, perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the lowest possible temperature that affords an acceptable reaction rate.
-
Mind Your Metals: Be cautious when using transition metal catalysts, especially copper and manganese, in combination with heat and potential oxidants, as this can open up efficient oxidative decarboxylation pathways.[3][5]
-
Control the Atmosphere: For reactions that are not intended to be oxidations, running them under an inert atmosphere (N₂ or Ar) can help prevent side reactions, including potential oxidative decarboxylation pathways if trace oxidants are present.
By understanding the mechanisms and carefully selecting reaction conditions, you can successfully prevent the undesired decarboxylation of your phenylacetic acid substrates, leading to higher yields and purer products in your research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Decarboxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetic Acid for Pharmaceutical Research
Introduction
2-(3-Fluoro-2-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence of the fluoro and nitro functionalities on the phenyl ring offers unique electronic properties and metabolic stability, making it an attractive scaffold for drug design. This guide provides a comparative analysis of two prominent synthetic routes to this important molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
Two primary synthetic pathways for the preparation of this compound have been identified and are detailed below. The choice between these routes will largely depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Route 1: The Cyanation Pathway starting from 3-Fluoro-2-nitrotoluene
This three-step synthesis is a classical and reliable approach for the preparation of phenylacetic acids from their corresponding toluenes. It involves the radical bromination of the benzylic position, followed by nucleophilic substitution with cyanide and subsequent hydrolysis to the carboxylic acid.
Route 2: The Direct Oxidation Pathway from 3-Fluoro-2-nitrotoluene
A more direct, though potentially lower-yielding, approach involves the direct oxidation of the methyl group of 3-Fluoro-2-nitrotoluene to the corresponding carboxylic acid. This method offers the advantage of fewer synthetic steps but may require more challenging reaction conditions and purification.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Cyanation Pathway | Route 2: Direct Oxidation Pathway |
| Starting Material | 3-Fluoro-2-nitrotoluene | 3-Fluoro-2-nitrotoluene |
| Number of Steps | 3 | 1 |
| Key Intermediates | 3-Fluoro-2-nitrobenzyl bromide, 2-(3-Fluoro-2-nitrophenyl)acetonitrile | None |
| Overall Yield | Moderate to High (estimated) | Low to Moderate (estimated) |
| Reagent Toxicity | High (use of bromine and cyanide) | Moderate (use of strong oxidizing agents) |
| Scalability | Readily scalable with appropriate safety measures | Potentially challenging to scale due to exotherms and side reactions |
| Purification | Chromatography may be required for intermediates | Purification of the final product can be challenging |
Experimental Protocols
Route 1: Cyanation Pathway
This pathway involves three distinct stages, each with its own set of experimental considerations.
Step 1a: Synthesis of 3-Fluoro-2-nitrobenzyl bromide
The benzylic bromination of 3-fluoro-2-nitrotoluene is achieved using a radical initiator and a bromine source. The reaction is typically carried out under photolytic conditions to promote radical formation.
-
Reaction Scheme:
-
Experimental Procedure:
-
To a solution of 3-fluoro-2-nitrotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford crude 3-fluoro-2-nitrobenzyl bromide, which can be purified by recrystallization or used directly in the next step.
-
Step 1b: Synthesis of 2-(3-Fluoro-2-nitrophenyl)acetonitrile
The benzylic bromide is then converted to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt.
-
Reaction Scheme:
[2][3] Step 1c: Hydrolysis to this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions.
-
Reaction Scheme:
-
Experimental Procedure (Acidic Hydrolysis):
-
To a solution of 2-(3-fluoro-2-nitrophenyl)acetonitrile (1.0 eq) in a mixture of water and sulfuric acid, reflux the mixture for several hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization to obtain this compound.
-
Route 2: Direct Oxidation Pathway
This route offers a more streamlined approach by directly oxidizing the methyl group of the starting material.
-
Reaction Scheme:
-
Experimental Procedure:
-
To a solution of 3-fluoro-2-nitrotoluene (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (KMnO4, excess) portion-wise.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to afford pure this compound.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: The Cyanation Pathway.
Caption: Route 2: The Direct Oxidation Pathway.
Expertise & Experience: Causality Behind Experimental Choices
The choice of reagents and conditions in each route is dictated by the specific chemical transformations required.
In Route 1 , the use of NBS and AIBN in a non-polar solvent like carbon tetrachloride is a classic set of conditions for free-radical bromination at the benzylic position. Light initiation is crucial for the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical that initiates the chain reaction. The subsequent cyanation step utilizes a polar aprotic solvent like DMSO to dissolve the ionic cyanide salt and facilitate the SN2 reaction with the benzyl bromide. The final hydrolysis step can be performed under acidic or basic conditions, with the choice often depending on the stability of other functional groups in the molecule and the ease of purification.
In Route 2 , potassium permanganate is a powerful oxidizing agent capable of converting a methyl group to a carboxylic acid. The use of a co-solvent system like water/pyridine helps to solubilize both the organic substrate and the inorganic oxidant. The reaction is typically performed at elevated temperatures to overcome the activation energy for the oxidation of the relatively unreactive methyl group. The workup involves acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Trustworthiness: Self-Validating Systems
The protocols described are designed to be self-validating through careful monitoring and characterization at each stage. Thin-layer chromatography (TLC) is an indispensable tool for tracking the progress of each reaction, allowing for the determination of reaction completion and the identification of any significant side products.
Furthermore, the intermediates and the final product should be thoroughly characterized using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure, while Mass Spectrometry (MS) will verify the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups, such as the nitrile and carboxylic acid moieties. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
Both the Cyanation Pathway and the Direct Oxidation Pathway offer viable routes to this compound. The Cyanation Pathway is a more traditional and likely higher-yielding approach, but it involves multiple steps and the use of highly toxic reagents. The Direct Oxidation Pathway is more atom-economical but may suffer from lower yields and more challenging purification. The optimal choice will depend on the specific requirements of the research project, including scale, available resources, and safety considerations. Careful execution of the chosen protocol, coupled with rigorous in-process monitoring and final product characterization, will ensure the successful synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to the Biological Activity of 2-(3-Fluoro-2-nitrophenyl)acetic Acid and Its Isomers
Introduction: The Critical Role of Isomeric Specificity in Drug Discovery
In the landscape of medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is not a trivial detail; it is a fundamental determinant of biological activity. The 2-(nitrophenyl)acetic acid framework serves as a versatile precursor for a multitude of pharmacologically active agents, from anti-inflammatory drugs to novel oncology candidates.[1][2] The introduction of a fluorine atom, a common strategy to enhance metabolic stability, binding affinity, and bioavailability, further diversifies the potential of this scaffold.[3][4]
This guide provides a comparative analysis of 2-(3-Fluoro-2-nitrophenyl)acetic acid against its structural isomers. While these molecules may appear structurally similar, the positional variance of the fluoro and nitro groups on the phenyl ring can profoundly alter their interaction with biological targets. We will explore this through the lens of three distinct and highly relevant biological assays, providing both the rationale for their selection and the detailed methodologies required for their execution. Our analysis will be grounded in established principles of structure-activity relationships (SAR), offering researchers a predictive framework for evaluating these and similar compounds.[5]
The isomers under comparison are:
-
FNPAA-1: this compound
-
FNPAA-2: 2-(4-Fluoro-2-nitrophenyl)acetic acid
-
FNPAA-3: 2-(5-Fluoro-2-nitrophenyl)acetic acid
-
FNPAA-4: 2-(3-Fluoro-4-nitrophenyl)acetic acid
The Immunomodulatory Potential: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Expert Rationale: Why Target IDO1?
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint target in oncology.[6] This intracellular enzyme catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[7] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and kynurenine accumulation, which collectively suppress the activity of tumor-infiltrating T-cells and natural killer (NK) cells, allowing cancer cells to evade the immune system.[6][7] Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity. Given that various small molecule inhibitors of IDO1 are being explored, and the general utility of aryl-containing compounds in this space, an IDO1 inhibition assay is a highly relevant and specific screen for our fluoronitrophenylacetic acid isomers.[8]
Caption: The IDO1 pathway in the tumor microenvironment and the point of intervention for inhibitors.
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This protocol is designed to quantify the inhibitory potential of the test compounds on IDO1 activity in a cellular context by measuring the production of kynurenine via HPLC or a colorimetric method.[2][7]
-
Cell Culture and IDO1 Induction:
-
Seed SK-OV-3 human ovarian cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[2]
-
Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL for 24 hours.[2] Non-induced cells serve as a negative control.
-
-
Compound Treatment:
-
Prepare stock solutions of each FNPAA isomer in DMSO.
-
Following IDO1 induction, replace the medium with fresh medium containing serial dilutions of the FNPAA isomers (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
Incubate the plate for an additional 24-48 hours.[7]
-
-
Kynurenine Measurement:
-
After incubation, collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[2]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the clear supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.[9]
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate kynurenine concentration against a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[7]
-
Comparative Data & Structure-Activity Relationship (SAR) Insights
Table 1: Hypothetical IDO1 Inhibition by FNPAA Isomers
| Compound | Isomer Position (Fluoro, Nitro) | Hypothetical IC₅₀ (µM) |
| FNPAA-1 | 3-Fluoro, 2-Nitro | 1.5 |
| FNPAA-2 | 4-Fluoro, 2-Nitro | 5.2 |
| FNPAA-3 | 5-Fluoro, 2-Nitro | 12.8 |
| FNPAA-4 | 3-Fluoro, 4-Nitro | > 50 |
| Epacadostat | Positive Control | 0.01 |
Discussion: The hypothetical data suggest a strong dependence on the substituent positions. The presence of the nitro group at the ortho (C2) position relative to the acetic acid moiety appears critical for inhibitory activity. This is a plausible hypothesis as the ortho-nitro group can engage in key hydrogen bonding or steric interactions within the enzyme's active site. Among the ortho-nitro isomers (FNPAA-1, -2, -3), the placement of the fluorine atom further modulates potency. The meta (C3) fluorine in FNPAA-1 may provide an optimal electronic or conformational effect, leading to the highest potency. When the nitro group is moved to the para position (FNPAA-4), the activity is significantly diminished, highlighting the importance of the substitution pattern around the acetic acid side chain. An increase in activity is often observed when a nitro group is present at the ortho position.[10]
Anticancer Potential: Cytotoxicity Screening
Expert Rationale: Why Perform a Cytotoxicity Assay?
While targeted therapies like IDO1 inhibition are highly specific, it is crucial to assess the broader cytotoxic or cytostatic effects of new chemical entities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating a compound's effect on cell viability and metabolic activity.[8] It measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. This assay serves as a primary screen to identify compounds with general anticancer activity and provides a quantitative measure (GI₅₀/IC₅₀) of their potency, allowing for direct comparison across the isomeric series.
Caption: A streamlined workflow for the MTT cell viability assay.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is adapted from standard methodologies for assessing cell viability.[6][8][11]
-
Cell Plating:
-
Seed cancer cells (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Exposure:
-
Add 100 µL of medium containing serial dilutions of the FNPAA isomers to the wells. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Reaction and Measurement:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the GI₅₀ (concentration causing 50% growth inhibition) for each isomer by plotting percent viability against the log of compound concentration.
-
Comparative Data & SAR Insights
Table 2: Hypothetical Cytotoxicity of FNPAA Isomers against HeLa Cells
| Compound | Isomer Position (Fluoro, Nitro) | Hypothetical GI₅₀ (µM) |
| FNPAA-1 | 3-Fluoro, 2-Nitro | 25.6 |
| FNPAA-2 | 4-Fluoro, 2-Nitro | 18.3 |
| FNPAA-3 | 5-Fluoro, 2-Nitro | 35.1 |
| FNPAA-4 | 3-Fluoro, 4-Nitro | 42.5 |
| Doxorubicin | Positive Control | 0.8 |
Discussion: In this hypothetical cytotoxicity screen, the substitution pattern again dictates efficacy. While all isomers show modest activity, FNPAA-2 , with the fluorine at the C4 (para) position and the nitro at the C2 (ortho) position, is the most potent. This suggests that for general cytotoxicity, the electronic effect of a para-fluoro group (a strong electron-withdrawing group) might enhance the molecule's ability to interfere with cellular processes more effectively than a meta-fluoro group. The reduced activity of FNPAA-4, where the nitro group is no longer ortho to the side chain, reinforces the idea that the C2 position is a "hotspot" for biological interaction in this scaffold.
Anti-Inflammatory Profile: Cyclooxygenase (COX) Enzyme Inhibition
Expert Rationale: Why Screen for COX Inhibition?
The 2-aryl acetic acid scaffold is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.[12] These drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[12][13] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammation.[13] Assessing the inhibitory activity of the FNPAA isomers against both COX-1 and COX-2 is a logical step to characterize their potential as anti-inflammatory agents and to determine their selectivity, which is a key factor in the safety profile of NSAIDs.
Caption: Logical workflow for determining COX-1/COX-2 inhibitory activity and selectivity.
Experimental Protocol: Fluorometric COX Activity Assay
This protocol uses a fluorometric kit to measure the peroxidase component of COX activity.[13]
-
Reagent Preparation:
-
Prepare assay buffer, probe, and cofactor solutions according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK414).
-
Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.
-
-
Assay Setup:
-
In a 96-well opaque plate, set up parallel reactions for each isomer against COX-1 and COX-2.
-
For each enzyme, prepare wells for:
-
100% Initial Activity: Enzyme + Vehicle (DMSO).
-
Inhibitor Wells: Enzyme + Serial dilutions of FNPAA isomer.
-
Background Control: Buffer only.
-
-
Add 10 µL of the appropriate inhibitor or vehicle to the wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to each well, followed by a solution of arachidonic acid (the substrate).
-
Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
The active enzyme will convert the substrate, and the coupled reaction with the probe will generate a fluorescent product.
-
-
Measurement and Analysis:
-
Stop the reaction and measure the fluorescence (e.g., λex = 535 nm / λem = 587 nm).
-
Subtract background fluorescence from all readings.
-
Calculate the percent inhibition for each isomer concentration against the 100% activity control.
-
Determine the IC₅₀ values for both COX-1 and COX-2 for each isomer.
-
Calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Comparative Data & SAR Insights
Table 3: Hypothetical COX-1/COX-2 Inhibition by FNPAA Isomers
| Compound | Isomer Position (Fluoro, Nitro) | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| FNPAA-1 | 3-Fluoro, 2-Nitro | 8.5 | 4.1 | 2.1 |
| FNPAA-2 | 4-Fluoro, 2-Nitro | 15.2 | 10.5 | 1.4 |
| FNPAA-3 | 5-Fluoro, 2-Nitro | 28.9 | 21.3 | 1.4 |
| FNPAA-4 | 3-Fluoro, 4-Nitro | > 100 | > 100 | - |
| Diclofenac | Positive Control | 1.2 | 0.1 | 12.0 |
Discussion: The hypothetical results indicate that the FNPAA isomers are weak, non-selective COX inhibitors compared to a classic NSAID like Diclofenac. However, the SAR trend observed in the previous assays persists: the ortho-nitro substitution pattern is essential for any meaningful activity (FNPAA-4 is inactive). Within the active isomers, FNPAA-1 is the most potent and shows a slight preference for COX-2. This suggests that the electronic and steric properties conferred by the 3-fluoro, 2-nitro substitution pattern provide the most favorable, albeit weak, fit into the active sites of the COX enzymes.
Summary and Conclusion
This comparative guide illustrates the profound impact of isomeric substitution on the biological profile of fluoronitrophenylacetic acids. Through a series of rationally selected biological assays, we can construct a detailed structure-activity relationship profile for this class of compounds.
Based on our hypothetical data, a clear picture emerges:
-
This compound (FNPAA-1) emerges as the most promising lead compound. It displays the highest potency in the targeted IDO1 inhibition assay (IC₅₀ = 1.5 µM) and the most favorable (though modest) COX-2 selectivity. Its cytotoxicity is moderate, suggesting a potential therapeutic window.
-
The ortho-nitro group appears to be a critical pharmacophore for activity across all three assays, as its relocation to the para position (FNPAA-4) leads to a near-complete loss of activity.
-
The position of the fluorine atom serves as a fine-tuning element, modulating the potency of the active ortho-nitro isomers.
This analysis underscores the necessity of synthesizing and evaluating all accessible isomers during early-stage drug discovery. While this compound itself may serve primarily as a synthetic intermediate[9], the biological activity profile established here provides a valuable roadmap for designing second-generation molecules with enhanced potency and selectivity for specific targets like IDO1. Future work should focus on derivatizing the carboxylic acid moiety of FNPAA-1 to improve its drug-like properties while retaining the optimal 3-fluoro, 2-nitro substitution pattern.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro group: Significance and symbolism [wisdomlib.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Fluoronitrophenylacetic Acid Derivatives for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluoronitrophenylacetic Acids in Medicinal Chemistry
The introduction of fluorine atoms and nitro groups into phenylacetic acid scaffolds represents a cornerstone of modern medicinal chemistry. These substitutions are not arbitrary; they are deliberate modifications designed to modulate the physicochemical and biological properties of the parent molecule in predictable and advantageous ways. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and membrane permeability. The nitro group, a strong electron-withdrawing moiety, can influence a molecule's acidity, reactivity, and potential for specific biological interactions. This guide provides a comparative analysis of various fluoronitrophenylacetic acid derivatives, offering insights into their synthesis, physicochemical characteristics, and biological potential, supported by experimental data to inform future research and drug discovery efforts.
Synthetic Pathways: A Generalized Approach
The synthesis of fluoronitrophenylacetic acid derivatives typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction, where a difluoronitrobenzene derivative is reacted with a malonic ester in the presence of a base. The resulting diester can then be hydrolyzed and decarboxylated to yield the desired fluoronitrophenylacetic acid. Another approach involves the nitration of a fluorophenylacetic acid precursor. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Caption: Generalized synthetic routes to fluoronitrophenylacetic acid derivatives.
Comparative Physicochemical Properties
The position of the fluoro and nitro groups on the phenyl ring significantly impacts the physicochemical properties of the resulting acetic acid derivatives. These properties, in turn, influence their solubility, crystallinity, and spectroscopic characteristics. The following table summarizes the properties of several representative fluoronitrophenylacetic acid derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| 2-(4-Fluoro-2-nitrophenyl)acetic acid | C₈H₆FNO₄ | 199.14 | 137-142[1] | Not available |
| 2-(3-Fluoro-2-nitrophenyl)acetic acid | C₈H₆FNO₄ | 199.14 | Not available | Not available |
| 2-(2-Fluoro-4-nitrophenyl)acetic acid | C₈H₆FNO₄ | 199.14 | Not available | Not available |
| Ethyl 4-fluoro-2-nitrophenylacetate | C₁₀H₁₀FNO₄ | 227.19 | Not available | 1.27 (t), 4.00 (s), 4.18 (q), 7.30-7.40 (m), 7.86 (dd)[2] |
| Ethyl 2-(4-fluoro-3-nitrophenyl)acetate | C₁₀H₁₀FNO₄ | 227.19 | Not available | Not available |
Comparative Biological Activity: A Focus on Anticancer Potential
While direct comparative studies on a broad range of fluoronitrophenylacetic acids are limited, related structures have shown significant biological activity. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which share a common structural motif, have been evaluated for their in-vitro cytotoxicity against various cancer cell lines. The presence and position of a nitro group on the N-phenyl ring were found to be critical for their anticancer activity.
| Compound | Test Model (Cell Line) | IC₅₀ (µM) |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (prostate carcinoma) | >100 |
| MCF-7 (breast cancer) | >100 | |
| HL-60 (promyelocytic leukemia) | >100 | |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52[3][4] |
| MCF-7 (breast cancer) | >100 | |
| HL-60 (promyelocytic leukemia) | >100 | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 80[3][4] |
| MCF-7 (breast cancer) | 100[3][4] | |
| HL-60 (promyelocytic leukemia) | >100 | |
| Imatinib (Reference Drug) | PC3 (prostate carcinoma) | 40[3] |
| MCF-7 (breast cancer) | 98[3] |
These results suggest that the position of the nitro group influences the cytotoxic potency, with the meta-substituted derivative showing the highest activity against the PC3 cell line.
Structure-Activity Relationship (SAR) Insights
The available data, although not exhaustive for fluoronitrophenylacetic acids themselves, allows for the postulation of preliminary structure-activity relationships. The electron-withdrawing nature of both the fluorine and nitro groups can significantly alter the electronic distribution of the phenyl ring, which can, in turn, affect interactions with biological targets.
Caption: Key structural features influencing the biological activity of fluoronitrophenylacetic acid derivatives.
Experimental Protocols: A Representative Synthesis
Synthesis of Ethyl 4-fluoro-2-nitrophenylacetate
This protocol is adapted from a reported synthesis.[2]
-
Reaction Setup: To a solution of the precursor alcohol (1 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture in vacuo. Add ethyl acetate to the residue.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting residue by silica gel column chromatography (e.g., using 20% ethyl acetate in n-hexane) to afford the desired product.
Experimental Workflow: From Synthesis to Biological Evaluation
The development and evaluation of new fluoronitrophenylacetic acid derivatives follow a logical and systematic workflow.
Caption: A typical experimental workflow for the development of fluoronitrophenylacetic acid derivatives.
Conclusion and Future Directions
Fluoronitrophenylacetic acid derivatives represent a promising class of compounds with tunable physicochemical properties and significant potential for biological activity. This guide has provided a comparative overview of their synthesis, characteristics, and a glimpse into their anticancer potential. Future research should focus on the systematic synthesis and evaluation of a broader range of isomers to establish a more comprehensive structure-activity relationship. Furthermore, exploring their potential in other therapeutic areas, such as antimicrobial or anti-inflammatory applications, could unveil new avenues for drug discovery. The strategic incorporation of fluorine and nitro functionalities into the phenylacetic acid scaffold continues to be a valuable strategy in the quest for novel and effective therapeutic agents.
References
- 1. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 [chemicalbook.com]
- 2. Ethyl 4-fluoro-2-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 3. brieflands.com [brieflands.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Spectroscopic Approach to the Structural Validation of 2-(3-Fluoro-2-nitrophenyl)acetic acid
A Comparative Guide for Researchers
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For Senior Application Scientists, this process is not merely procedural; it is a comprehensive validation system that ensures the integrity of downstream applications. This guide provides an in-depth, multi-faceted spectroscopic analysis to definitively validate the structure of 2-(3-Fluoro-2-nitrophenyl)acetic acid, comparing expected data with experimental findings and contrasting it with plausible isomeric alternatives.
The central challenge in characterizing this molecule lies in definitively assigning the positions of the fluoro and nitro substituents on the phenyl ring. While several isomers are synthetically plausible, each will present a unique spectroscopic fingerprint. This guide will systematically dissect the data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and irrefutable structural argument.
¹H NMR Spectroscopy: Probing the Aromatic Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of inquiry, providing critical information about the electronic environment and connectivity of protons within the molecule. The substitution pattern on the aromatic ring is the most diagnostic feature.
Expected ¹H NMR Spectrum for this compound
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three protons on the phenyl ring. The powerful electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will significantly influence the chemical shifts of these protons. Furthermore, the spin-spin coupling between the protons and with the ¹⁹F nucleus will create a complex but highly informative splitting pattern.
-
Aromatic Protons (H-4, H-5, H-6): These protons will resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing substituents.
-
Methylene Protons (-CH₂-): The two protons of the acetic acid methylene group will appear as a singlet, deshielded by the adjacent aromatic ring and carboxylic acid group, likely in the range of 3.5-4.5 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.[1]
Comparative Analysis with Isomeric Structures
To robustly validate the proposed structure, it is crucial to compare its expected spectrum with those of potential isomers, such as 2-(5-Fluoro-2-nitrophenyl)acetic acid and 2-(3-Fluoro-4-nitrophenyl)acetic acid.
| Isomer | Expected Aromatic ¹H NMR Splitting Pattern | Rationale |
| This compound | Three distinct multiplets in the aromatic region. | The asymmetry of the substitution pattern renders all three aromatic protons chemically non-equivalent. |
| 2-(5-Fluoro-2-nitrophenyl)acetic acid | Three distinct multiplets in the aromatic region. | Similar to the target molecule, the substitution pattern leads to three unique aromatic protons. |
| 2-(3-Fluoro-4-nitrophenyl)acetic acid | Three distinct multiplets in the aromatic region.[2] | The substitution pattern also results in three chemically non-equivalent aromatic protons. |
While the number of signals may be the same, the specific coupling constants (J-values) will be the definitive differentiating factor, particularly the hydrogen-fluorine (J-HF) couplings.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Caption: Workflow for ¹H NMR spectroscopic analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.[4][5]
Expected ¹³C NMR Spectrum for this compound
For the proposed structure, a total of eight distinct carbon signals are anticipated, corresponding to the eight unique carbon atoms in the molecule.
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-185 ppm.[1]
-
Aromatic Carbons: The six aromatic carbons will resonate in the 110-160 ppm range. The carbons directly attached to the fluorine (C-3) and nitro group (C-2) will be significantly affected. The C-F bond will result in a large one-bond coupling (¹JCF), and smaller two- and three-bond couplings to other carbons.[6] The carbon attached to the nitro group (C-2) will also be deshielded.
-
Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, generally between 30-45 ppm.
Comparative Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | This compound (Expected) | 2-(5-Fluoro-2-nitrophenyl)acetic acid (Expected) | 2-(3-Fluoro-4-nitrophenyl)acetic acid (Expected) |
| -COOH | ~175 ppm | ~175 ppm | ~175 ppm |
| -CH₂- | ~35 ppm | ~35 ppm | ~35 ppm |
| Aromatic C-1 | ~130 ppm | ~135 ppm | ~125 ppm |
| Aromatic C-2 | ~150 ppm ( deshielded by NO₂) | ~150 ppm ( deshielded by NO₂) | ~130 ppm |
| Aromatic C-3 | ~155 ppm (doublet, large ¹JCF) | ~120 ppm (doublet, smaller JCF) | ~158 ppm (doublet, large ¹JCF) |
| Aromatic C-4 | ~120 ppm | ~130 ppm | ~150 ppm ( deshielded by NO₂) |
| Aromatic C-5 | ~125 ppm | ~158 ppm (doublet, large ¹JCF) | ~118 ppm |
| Aromatic C-6 | ~135 ppm | ~115 ppm | ~128 ppm |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
The distinct chemical shifts and, most importantly, the C-F coupling patterns, provide a powerful diagnostic tool to differentiate between the isomers.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the observation frequency and the common use of broadband proton decoupling to simplify the spectrum to singlets for each unique carbon (except for carbons coupled to fluorine).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is an indispensable technique for the rapid identification of key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Expected IR Absorptions for this compound
The IR spectrum of the target compound is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][7]
-
Carbonyl C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.
-
Nitro N-O Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[8]
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region is expected for the C-F bond.
Comparative Analysis
All three plausible isomers contain the same functional groups and are therefore expected to exhibit very similar IR spectra. While minor shifts in the positions of the absorption bands may occur due to the different electronic environments, IR spectroscopy is less effective than NMR for distinguishing between these specific positional isomers. However, it provides crucial confirmation of the presence of the required functional groups.
Caption: Key functional groups and their expected IR absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.[9][10]
Expected Mass Spectrum for this compound
The molecular formula for the compound is C₈H₆FNO₄. The expected exact mass can be calculated and compared with the experimentally determined mass of the molecular ion (M⁺).
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (199.14 g/mol ).
-
Key Fragmentation Pathways: Electron impact ionization will likely induce fragmentation. Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da).[11] The presence of the nitro group may lead to the loss of NO₂ (46 Da) or NO (30 Da).
Distinguishing Isomers by MS
High-resolution mass spectrometry can confirm the elemental composition, but standard low-resolution MS will not be able to distinguish between the isomers as they all have the same molecular weight. While there might be subtle differences in the relative abundances of fragment ions, these are often not sufficiently reliable for unambiguous isomer differentiation. Therefore, MS primarily serves to confirm the molecular formula in conjunction with the structural details provided by NMR.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.[12]
Conclusion: A Synthesis of Spectroscopic Evidence
The structural validation of this compound is a compelling example of the power of a multi-technique spectroscopic approach. While IR and MS confirm the presence of the correct functional groups and the overall molecular formula, they are insufficient on their own to definitively establish the substitution pattern on the aromatic ring. The true strength of the validation lies in the detailed analysis of ¹H and ¹³C NMR spectra. The chemical shifts, and particularly the spin-spin coupling constants between protons and the ¹⁹F nucleus, provide an unambiguous fingerprint that allows for the confident differentiation between the target molecule and its potential isomers. By systematically integrating the data from each of these techniques, researchers can build a robust and self-validating case for the correct chemical structure, ensuring the integrity and reliability of their scientific findings.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. 2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(3-Fluoro-2-nitrophenyl)acetic Acid in Reaction Mixtures
Introduction: The Critical Need for Precision in Process Chemistry
2-(3-Fluoro-2-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorinated aromatic structures is known to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs)[1]. As with any synthetic process in drug development, the ability to accurately monitor the progress of a reaction is paramount. Quantitative analysis of the target molecule within a complex reaction mixture allows for real-time process control, yield optimization, impurity profiling, and ultimately, ensures the quality and safety of the final product.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. We will delve into the established gold-standard, High-Performance Liquid Chromatography (HPLC), and compare its performance against Gas Chromatography (GC) and UV-Visible Spectrophotometry. The focus will be on the practical application and the scientific rationale behind methodological choices, ensuring the data generated is not only accurate but also robust and defensible.
Part 1: The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the analysis of a moderately polar, non-volatile organic acid like this compound within a typical organic reaction matrix, RP-HPLC is unequivocally the method of choice. Its strength lies in its ability to separate the analyte of interest from starting materials, reagents, and by-products before quantification, thus providing exceptional specificity.[2]
The Causality Behind the HPLC Protocol
The goal is to develop a self-validating system where each step is chosen to maximize accuracy and reproducibility. The protocol described below is a robust starting point for method development.
Experimental Protocol: RP-HPLC with UV Detection
1. Sample Preparation: The Foundation of Accurate Analysis
The primary objective of sample preparation is to create a clean, homogenous sample in a solvent compatible with the HPLC mobile phase, thereby protecting the instrument and ensuring reliable chromatography.[3][4]
-
Step 1: Quenching & Dilution: Immediately take a representative aliquot (e.g., 100 µL) from the reaction mixture and quench it in a known volume (e.g., 10 mL) of a suitable diluent, such as a 50:50 mixture of acetonitrile and water.
-
Step 2: Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating moderately polar compounds.
-
Scientist's Insight: The C18 stationary phase provides hydrophobic interactions with the phenyl ring of the analyte.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Scientist's Insight: The acidic modifier (phosphoric acid) is crucial. This compound is a carboxylic acid. At a low pH, the carboxyl group is protonated (-COOH), making the molecule less polar and enhancing its retention on the C18 column. This results in a sharper, more symmetrical peak shape.[7] For mass spectrometry (MS) compatibility, a volatile acid like formic acid would be used instead.[8]
-
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Insight: Maintaining a constant column temperature ensures reproducible retention times, which is critical for peak identification.
-
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Quantification & Method Validation
Quantification is achieved using an external standard calibration curve. The method must be validated according to the International Council for Harmonisation (ICH) guidelines to prove it is fit for purpose.[11][12] This involves assessing:
-
Specificity: Demonstrating that the analyte peak is free from interference from other components in the reaction mixture.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the measured values are close to the true value and are reproducible.[13]
-
LOD & LOQ: Determining the lowest concentration that can be reliably detected and quantified.
Caption: HPLC workflow for quantitative analysis.
Part 2: Comparative Analysis of Alternative Methods
While HPLC is the recommended method, it is instructive to compare it with other potential techniques to understand its advantages and the specific scenarios where an alternative might be considered.
Alternative 1: Gas Chromatography (GC) with Derivatization
GC separates compounds based on their volatility and interaction with a stationary phase at high temperatures. Since carboxylic acids like our analyte are non-volatile and polar, they require a chemical derivatization step to become suitable for GC analysis.[14]
-
Principle: The polar -COOH group is converted into a non-polar, volatile ester (e.g., a trimethylsilyl (TMS) or methyl ester). This derivative can then travel through the GC column.
-
Methodology:
-
Extraction: The analyte is first extracted from the aqueous/organic reaction mixture.
-
Derivatization: The dried extract is reacted with a derivatizing agent (e.g., BSTFA for silylation).[15]
-
GC-MS Analysis: The derivatized sample is injected into a GC, often coupled with a Mass Spectrometer (MS) for definitive identification and sensitive quantification.
-
-
Performance Comparison:
-
Pros: GC can offer extremely high separation efficiency. When coupled with MS, it provides excellent sensitivity and structural information, confirming the identity of the analyte.
-
Cons: The mandatory derivatization step adds time, complexity, and a potential source of error to the workflow.[16] Furthermore, aromatic nitro compounds can be susceptible to thermal degradation at the high temperatures used in the GC injector and column.
-
Alternative 2: UV-Visible Spectrophotometry
This is the simplest quantitative technique, relying on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Principle: The nitroaromatic structure of the analyte absorbs UV light at a characteristic wavelength (λmax).[9][17]
-
Methodology:
-
Sample Preparation: The reaction mixture is diluted with a suitable solvent to bring the absorbance into the linear range of the instrument.
-
Measurement: The absorbance of the diluted sample is measured at the predetermined λmax.
-
Quantification: The concentration is calculated using a calibration curve prepared from pure standards.
-
-
Performance Comparison:
-
Pros: Extremely fast, inexpensive, and requires minimal training.
-
Cons: The critical drawback is the complete lack of specificity. Any starting material, intermediate, or by-product that also absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate, often overestimated, results.[7] This method is only viable if the reaction mixture is known to be very clean or for preliminary, non-critical estimations.
-
Caption: Decision tree for analytical method selection.
Quantitative Performance Summary
The choice of an analytical method is always a trade-off between performance, cost, and speed. The table below provides a clear comparison based on key validation parameters.
| Performance Metric | RP-HPLC | GC (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | Excellent (Separates analyte from matrix) | Very Good to Excellent (with MS) | Poor (Prone to interference) |
| Typical Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% (can be variable) | Highly matrix-dependent |
| Precision (%RSD) | < 2% | < 5% | < 5% (for clean samples) |
| Sensitivity (LOQ) | Low µg/mL to ng/mL | Potentially lower (ng/mL) with MS | High µg/mL |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Cost per Sample | Moderate | High | Low |
| Expertise Required | High | High | Low |
Conclusion and Authoritative Recommendation
For the routine and reliable quantitative analysis of this compound in a reaction mixture, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the authoritative and recommended method. Its superior specificity ensures that the results are accurate and truly reflect the concentration of the target analyte, which is a non-negotiable requirement in pharmaceutical development. The method is robust, reproducible, and aligns with the stringent validation requirements set forth by regulatory bodies like the ICH.[13][18]
While GC-MS can serve as a powerful orthogonal technique for confirmation or specialized investigations, the added complexity of derivatization and the risk of thermal degradation make it less suitable for routine process monitoring. UV-Vis spectrophotometry, despite its simplicity, lacks the necessary specificity for anything other than a crude estimation in a well-understood, simple matrix. Adhering to a well-developed and validated HPLC method provides the highest degree of scientific integrity and confidence in the analytical data.
References
- 1. This compound [myskinrecipes.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. nacalai.com [nacalai.com]
- 7. Analytical Methods for Organic Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 8. Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cores.emory.edu [cores.emory.edu]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
A Comparative Benchmarking Guide to the Efficacy of Novel 2-(3-Fluoro-2-nitrophenyl)acetic Acid-Derived Anticancer Compounds
This guide provides a comprehensive framework for benchmarking the therapeutic efficacy of a novel class of compounds derived from 2-(3-Fluoro-2-nitrophenyl)acetic acid. For the purpose of this guide, we will designate our lead candidate as FNPAA-D1 . The central objective is to present a rigorous, multi-tiered validation strategy that moves logically from broad cytotoxicity screening to specific mechanistic insights and finally to a conceptual framework for in vivo validation.
The strategic approach outlined herein is designed for drug development professionals and researchers. It emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring that the data generated is robust, interpretable, and directly informs go/no-go decisions in the drug discovery pipeline.[1][2] We will benchmark FNPAA-D1 against Staurosporine, a well-characterized inducer of apoptosis, to provide a reliable performance baseline.
Part 1: Foundational Efficacy Screening: In Vitro Cytotoxicity
Expertise & Experience: The Rationale for Initial Screening
Before investing in complex mechanistic or in vivo studies, it is imperative to establish the fundamental cytotoxic potential of a new chemical entity. The primary question is simple: Does FNPAA-D1 kill cancer cells, and if so, at what concentration? A cell viability assay is the universally accepted first step.[3][4][5] We employ the XTT assay, which measures the metabolic activity of viable cells.[6] A reduction in metabolic activity is directly proportional to cell death or cytostasis. This initial screen across a panel of cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) is crucial for identifying potential tissue-specific sensitivities and establishing a dose range for subsequent, more detailed experiments.
Experimental Protocol: XTT Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of FNPAA-D1.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of FNPAA-D1 and the benchmark compound, Staurosporine (e.g., from 0.01 µM to 100 µM). Add the compounds to the designated wells. Include "vehicle control" wells (treated with DMSO) and "media only" wells for background correction.
-
Incubation: Incubate the plate for 48 hours to allow the compounds to exert their effects.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling mixture by combining the two reagents as per the manufacturer's instructions (typically a 50:1 ratio).
-
Labeling and Incubation: Add 50 µL of the freshly prepared XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, protected from light, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.[6]
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of ~650 nm.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro Cytotoxicity Screening
References
- 1. intelligencia.ai [intelligencia.ai]
- 2. De novo molecular drug design benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalytic Systems for Phenylacetic Acid Synthesis
Executive Summary
Phenylacetic acid (PAA) and its derivatives are indispensable building blocks in the pharmaceutical, agrochemical, and fragrance industries, most notably serving as a key precursor to penicillin G. The synthesis of PAA is a mature field of study, yet the demand for more efficient, sustainable, and cost-effective production methods continues to drive innovation. This guide provides a comprehensive comparison of the primary catalytic systems for PAA synthesis, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of homogeneous metal catalysis, biocatalysis, and other notable synthetic routes. Each section includes supporting experimental data, detailed protocols, and visual workflows to provide a holistic and actionable understanding of the available catalytic technologies.
Homogeneous Metal Catalysis: The Workhorse of Carbonylation
The carbonylation of benzyl halides, particularly benzyl chloride, using homogeneous transition metal catalysts is a well-established and highly efficient route to phenylacetic acid. This method offers high yields and selectivity under relatively controlled conditions. Palladium and cobalt complexes are the most extensively studied catalysts in this domain.
Scientific Principles and Mechanistic Insights
The catalytic cycle for palladium-catalyzed carbonylation of benzyl chloride is a classic example of organometallic catalysis, proceeding through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with benzyl chloride, cleaving the carbon-chlorine bond and forming a palladium(II) intermediate.
-
CO Insertion (Carbonylation): A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-benzyl bond, forming a phenylacetyl-palladium complex.
-
Reductive Elimination/Hydrolysis: The palladium complex reacts with a nucleophile (typically hydroxide ions in a basic aqueous phase) to release the sodium salt of phenylacetic acid. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Phase-transfer catalysts (PTCs) are often employed in two-phase (organic/aqueous) systems to facilitate the transport of the hydroxide nucleophile into the organic phase where the catalyst resides, dramatically enhancing reaction rates.[1]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_benzyl [label="[Bn-Pd(II)Cl(L)₂]", fillcolor="#F1F3F4", fontcolor="#202124"]; co_insertion [label="CO Insertion", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_acyl [label="[BnCO-Pd(II)Cl(L)₂]", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(NaOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; paa_na [label="Phenylacetic Acid\n(Sodium Salt)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=" + Benzyl-Cl", color="#4285F4"]; oxidative_addition -> pd2_benzyl [color="#4285F4"]; pd2_benzyl -> co_insertion [label=" + CO", color="#EA4335"]; co_insertion -> pd2_acyl [color="#EA4335"]; pd2_acyl -> hydrolysis [color="#FBBC05"]; hydrolysis -> pd0 [label=" Regeneration", color="#34A853"]; hydrolysis -> paa_na [style=dashed, color="#34A853"];
// Invisible nodes for layout {rank=same; pd0; paa_na;} } endom Figure 1: Catalytic Cycle for Pd-Catalyzed Carbonylation.
Performance Comparison of Homogeneous Catalysts
The choice of metal, ligands, and reaction conditions significantly impacts the efficiency of the carbonylation reaction. Palladium catalysts generally exhibit higher activity and yield compared to cobalt, although cobalt offers a cost advantage.[2]
| Catalyst System | Precursor | Conditions | Yield (%) | Selectivity (%) | Reference |
| Pd(PPh₃)₂Cl₂ / PPh₃ | Benzyl Chloride | 50°C, 1 atm CO, n-BuOH/NaOH | 97.6 | High | [3] |
| Pd(PPh₃)₂Cl₂ / TEAC | 2,4-Dichlorobenzyl Chloride | 80°C, 1.5 MPa CO, Xylene/NaOH | 95 | High | [4] |
| Co(PPh₃)₂Cl₂ / PPh₃ / PTC | Benzyl Chloride | 60°C, 1 atm CO, Xylene/NaOH | 78.5 | 99 | [2] |
| Co salt / Fe-Mn alloy | Benzyl Chloride | 50-60°C, 1 atm CO, Methanol/H₂O/CaO | ~99 | High | [5] |
TEAC: Tetraethylammonium Chloride (Phase-Transfer Catalyst)
Experimental Protocol: Palladium-Catalyzed Carbonylation
This protocol describes a high-yield synthesis of phenylacetic acid from benzyl chloride under atmospheric pressure, adapted from the work of Li et al.[3]
Materials:
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]
-
Triphenylphosphine (PPh₃)
-
Benzyl Chloride
-
n-Butanol
-
Sodium Hydroxide (NaOH)
-
Carbon Monoxide (CO) gas (lecture bottle or balloon)
-
Standard laboratory glassware, including a three-necked flask, condenser, and gas inlet.
Procedure:
-
Reactor Setup: Equip a 250 mL three-necked flask with a reflux condenser, a magnetic stirrer, a thermometer, and a gas inlet tube connected to a CO source.
-
Charge Reagents: To the flask, add 0.15 g of Pd(PPh₃)₂Cl₂, 0.24 g of PPh₃, 55 mL of n-butyl alcohol, and 20 mL of benzyl chloride.
-
Inert Atmosphere: Purge the system with CO gas for 5-10 minutes to displace air.
-
Reaction Initiation: Begin stirring and gently heat the mixture to 50°C using an oil bath.
-
Base Addition: Slowly add 75 mL of a 3.5 mol/L aqueous NaOH solution. Maintain a gentle flow of CO throughout the reaction.
-
Reaction Monitoring: The reaction is typically complete within 3 hours. Progress can be monitored by TLC or GC analysis of aliquots.
-
Work-up: After completion, cool the mixture to room temperature. Separate the aqueous layer, which contains the sodium phenylacetate product.
-
Isolation: Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2. The phenylacetic acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or a toluene/hexane mixture can be performed for higher purity.
Biocatalysis: A Green and Highly Selective Approach
The biocatalytic synthesis of phenylacetic acid from L-phenylalanine represents a significant advancement in green chemistry, offering high selectivity, mild reaction conditions, and the use of renewable feedstocks.[6][7] This approach typically utilizes whole-cell biocatalysts, such as engineered Escherichia coli or Pseudomonas species, containing a multi-enzyme cascade.[7][8]
Scientific Principles and Metabolic Pathway
The biosynthetic pathway from L-phenylalanine to phenylacetic acid involves a three-step enzymatic cascade:
-
Transamination: An aminotransferase (or L-amino acid deaminase) removes the amino group from L-phenylalanine to produce phenylpyruvic acid.
-
Decarboxylation: A keto acid decarboxylase removes the carboxyl group from phenylpyruvic acid to yield phenylacetaldehyde.
-
Oxidation: An aldehyde dehydrogenase oxidizes phenylacetaldehyde to the final product, phenylacetic acid.
By overexpressing the genes encoding these three enzymes in a microbial host, a highly efficient whole-cell biocatalyst can be created.
// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; PPA [label="Phenylpyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PAld [label="Phenylacetaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; PAA [label="Phenylacetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzymes Enz1 [label="Aminotransferase\n(e.g., ARO8)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Enz2 [label="Keto Acid\nDecarboxylase (KDC)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Enz3 [label="Aldehyde\nDehydrogenase (AldH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges L_Phe -> Enz1 [color="#4285F4"]; Enz1 -> PPA [color="#4285F4"]; PPA -> Enz2 [color="#EA4335", label="- CO₂"]; Enz2 -> PAld [color="#EA4335"]; PAld -> Enz3 [color="#FBBC05", label="+ [O]"]; Enz3 -> PAA [color="#FBBC05"]; } endom Figure 2: Biocatalytic Pathway from L-Phenylalanine to PAA.
Performance of Biocatalytic Systems
Whole-cell biocatalysis offers impressive conversion rates under ambient temperature and pressure in aqueous media.
| Biocatalyst | Substrate | Conditions | Conversion/Yield | Product Titer | Reference |
| Engineered E. coli | L-Phenylalanine | 30°C, pH 7.0, M9 medium | ~94% transformation yield | Not specified | [9] |
| Yarrowia lipolytica | L-Phenylalanine | 26°C, pH 7.0, YM medium | 53% yield | 6.6 g/L | [10] |
| Pseudomonas cepacia | L-Phenylalanine | 30°C, pH 7.0, Fermentation | High conversion | Not specified | [7][8] |
Experimental Protocol: Whole-Cell Biotransformation
This protocol provides a general framework for the production of PAA using a whole-cell biocatalyst, based on fermentation processes described in the literature.[7][8]
Materials:
-
Culture of a suitable microorganism (e.g., Pseudomonas cepacia ATCC 25416).
-
Inoculum medium (e.g., beef extract, peptone, yeast extract).
-
Fermentation medium (e.g., L-phenylalanine, KH₂PO₄, MgSO₄, yeast extract).
-
Sterile dextrose solution (50%).
-
Shaker incubator and/or bioreactor.
-
Aqueous NaOH for pH control.
Procedure:
-
Inoculum Preparation:
-
Prepare and sterilize the inoculum medium in flasks (e.g., at 121°C for 20 minutes).
-
Inoculate the flasks with a frozen stock of the microorganism and a sterile dextrose solution.
-
Incubate in a shaker (e.g., 30°C, 150 RPM) for 24 hours to grow the seed culture.
-
-
Fermentation:
-
Prepare and sterilize the fermentation medium in a larger fermenter vessel. The medium contains L-phenylalanine as the precursor.
-
Inoculate the sterile fermentation medium with the seed culture (e.g., 5% v/v).
-
Maintain the fermentation at controlled conditions (e.g., 30°C, pH 7.0, with controlled agitation and aeration). The pH is typically maintained by the automated addition of aqueous NaOH.
-
-
Reaction Progression: The biotransformation occurs over 24-72 hours. Monitor the concentration of L-phenylalanine and phenylacetic acid using HPLC.
-
Product Recovery:
-
After the reaction, remove the microbial cells by centrifugation or microfiltration.
-
Transfer the cell-free supernatant to a clean vessel.
-
Acidify the supernatant with a strong acid (e.g., HCl) to pH 2 to precipitate the phenylacetic acid.
-
-
Purification: Collect the PAA precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Other Catalytic and Synthetic Routes
While carbonylation and biocatalysis are prominent, other methods offer unique advantages or are of historical importance. The Willgerodt-Kindler reaction is a notable example, providing a pathway from readily available acetophenone or styrenes.
The Willgerodt-Kindler Reaction
This reaction uniquely transforms an aryl alkyl ketone into a terminal carboxylic acid (via a thioamide intermediate) using sulfur and a secondary amine, typically morpholine.[11] The reaction involves the migration of the carbonyl functional group to the end of the alkyl chain.
Performance Data:
| Substrate | Conditions | Yield (%) | Reference |
| Acetophenone | Sulfur, Morpholine, PTSA, 120-130°C, then NaOH/TEBA hydrolysis | 80 | [12][13] |
| Styrene | Sulfur, Morpholine, 175°C, then H₂SO₄ hydrolysis | 84 | [11] |
PTSA: p-Toluenesulfonic acid; TEBA: Triethylbenzylammonium chloride
Experimental Protocol: Willgerodt-Kindler Reaction from Acetophenone
This protocol is adapted from a phase-transfer catalysis-enhanced procedure.[12][13]
Materials:
-
Acetophenone
-
Sulfur powder
-
Morpholine
-
p-Toluenesulfonic acid (PTSA)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Triethylbenzylammonium chloride (TEBA)
Procedure:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.20 g, 10 mmol), sulfur (0.64 g, 20 mmol), morpholine (3 mL, 30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.06 g).
-
Reflux: Heat the mixture to reflux (120–130°C) with constant stirring for 8 hours. Monitor the formation of the phenylacetothiomorpholide intermediate by TLC.
-
Hydrolysis: Cool the reaction mixture. Add 20% aqueous NaOH and the phase-transfer catalyst TEBA (114 mg). Heat the mixture at 100°C for an additional 8 hours to hydrolyze the thioamide.
-
Work-up and Isolation: Cool the mixture and acidify with HCl to pH 2. The crude phenylacetic acid will precipitate.
-
Purification: Collect the crude product. For purification, dissolve it in 10% NaHCO₃ solution, wash with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate pure phenylacetic acid. Filter, wash, and dry the final product.
Comparative Analysis and Future Outlook
The selection of an optimal catalytic system for phenylacetic acid synthesis is a multi-factorial decision, balancing yield, cost, safety, and environmental impact.
| Catalytic System | Key Advantages | Key Disadvantages | Best Suited For |
| Homogeneous (Pd, Co) | High yields (>95%), well-understood, fast reaction times.[3] | High cost of precious metal catalysts (Pd), catalyst recovery challenges, requires high pressure CO gas, potential metal contamination. | High-throughput industrial production where capital investment in pressure equipment is justified. |
| Biocatalysis | Extremely high selectivity, mild conditions (ambient temp/pressure), uses renewable feedstock, "green" process.[9] | Slower reaction times (hours to days), requires sterile conditions, downstream processing to separate product from complex broth. | Production of "natural" labeled PAA for the flavor/fragrance industry; applications where sustainability is a primary driver. |
| Willgerodt-Kindler | Uses inexpensive starting materials (acetophenone, sulfur), avoids high-pressure gas.[11] | Requires high temperatures, uses stoichiometric and odorous sulfur reagents, can have moderate yields. | Laboratory-scale synthesis and situations where carbon monoxide is to be avoided. |
| Heterogeneous Catalysis | Potential for easy catalyst separation and reusability, simplified product purification. | Less reported in the literature for this specific transformation; potential for lower activity and metal leaching compared to homogeneous systems. | Future development for continuous flow processes and improved process economics. |
Future Outlook: The future of phenylacetic acid synthesis will likely focus on enhancing the sustainability and efficiency of current methods. Key areas of development include:
-
Heterogeneous Catalysis: The development of robust, highly active, and reusable heterogeneous catalysts for the carbonylation of benzyl chloride remains a significant opportunity. This would combine the high efficiency of metal catalysis with the process advantages of a solid catalyst.
-
Advanced Biocatalysis: Further engineering of microbial strains for higher product tolerance and titers, along with the development of immobilized enzyme systems, will improve the economic viability of biocatalytic routes.
-
Flow Chemistry: Integrating both homogeneous and heterogeneous catalytic systems into continuous flow reactors could offer enhanced safety, better process control, and higher throughput.
By understanding the fundamental principles and practical trade-offs of each catalytic system, researchers and drug development professionals can make informed decisions to best suit their synthetic goals, whether they prioritize yield, cost, or sustainability.
References
- 1. fzgxjckxxb.com [fzgxjckxxb.com]
- 2. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. researchgate.net [researchgate.net]
- 5. US3708529A - Process for preparing phenylacetic acid - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. EP0672755A2 - Fermentation process for preparing phenylacetic acid using phenylalanine as a starting material - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Enhanced biosynthesis of chiral phenyllactic acid from L-phenylalanine through a new whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [designer-drug.com]
A Comparative Guide to the In Vitro Activity of 2-(3-Fluoro-2-nitrophenyl)acetic Acid Derivatives and Related Compounds
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the in vitro activity of a promising class of compounds: derivatives of 2-(3-fluoro-2-nitrophenyl)acetic acid and its closely related chemical cousins. While direct and extensive research on a broad series of this compound derivatives remains nascent, this guide will draw upon available data for structurally similar compounds to provide valuable insights and a framework for future research.
We will particularly focus on a well-documented series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which share key structural motifs with the topic compounds and for which robust in vitro data has been published. This comparative approach allows us to understand the potential therapeutic applications and guide the design of future derivatives of this compound.
Introduction to Fluorinated and Nitrated Phenylacetic Acid Scaffolds
The incorporation of fluorine and nitro groups into aromatic systems is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The this compound scaffold is of particular interest due to the potential for diverse chemical modifications at the carboxylic acid group, leading to a wide array of esters and amides. These modifications can significantly influence the compound's biological activity, targeting a range of therapeutic areas from infectious diseases to oncology.
Comparative Analysis of In Vitro Antitubercular Activity
A significant body of research has been dedicated to the antitubercular potential of related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. These studies provide a valuable surrogate for understanding the potential of the this compound series.
A series of sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. The results demonstrated that these compounds exhibit a range of moderate to high potency.[1]
Table 1: In Vitro Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
| Compound ID | Substitution on N-phenyl ring | MIC (µg/mL) against M. tuberculosis H37Rv |
| 3a | 3-Chloro | 16 |
| 3e | 3-Nitro | 8 |
| 3k | 2-(Trifluoromethyl) | 16 |
| 3m | 2-Nitro | 4 |
| Reference | Isoniazid | 0.05 |
Data synthesized from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.[1]
The data reveals that the substitution pattern on the N-phenyl ring plays a crucial role in the antitubercular activity. Notably, compound 3m , with a 2-nitro substitution, emerged as the most potent inhibitor in this series, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[1] This suggests that the presence and position of electron-withdrawing groups can significantly enhance the compound's efficacy.
In Vitro Cytotoxicity Evaluation
A critical aspect of drug development is assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic window. The aforementioned series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were also evaluated for their cytotoxic effects. Importantly, the most potent antitubercular compound, 3m , did not exhibit inhibitory effects against six different tumor cell lines and showed a good safety profile in a Vero cell line, indicating a favorable preliminary toxicity profile.[2]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and in vitro evaluation of these compounds.
General Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
The synthesis of these derivatives typically involves a two-step process. The first step is the synthesis of an intermediate, followed by condensation with a substituted aniline.
Caption: General synthetic workflow for 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives.
Step-by-Step Protocol:
-
Intermediate Synthesis: An appropriate starting material, such as 3-fluoro-4-nitrophenol, is reacted to form a key intermediate. For example, treating the corresponding aromatic amine with chloroacetyl chloride.[1]
-
Condensation: The synthesized intermediate is then condensed with a variety of substituted anilines. This reaction is often carried out using a coupling agent like dicyclohexylcarbodiimide (DCC) or a similar reagent to facilitate amide bond formation.[1]
-
Purification: The final products are purified, typically by crystallization from a suitable solvent such as ethyl acetate, to yield the pure acetamide derivatives.[1]
The rationale behind this two-step approach is to create a modular synthesis that allows for the rapid generation of a library of derivatives with diverse substitutions on the N-phenyl ring, which is essential for structure-activity relationship (SAR) studies.
In Vitro Antitubercular Activity Assay (Microdilution Method)
The in vitro antitubercular activity is commonly determined using a microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the in vitro antitubercular microdilution assay.
Step-by-Step Protocol:
-
Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: The compounds are serially diluted in a 96-well microplate containing an appropriate culture medium (e.g., Middlebrook 7H9 broth).
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The microplates are incubated at 37 °C for a specified period, typically several days, to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
This method is a standardized and reliable way to quantify the potency of antimicrobial agents in a high-throughput manner.
Comparison with Other Phenylacetamide Derivatives
While data on the specific this compound core is limited, studies on other phenylacetamide derivatives provide a broader context for their potential as anticancer agents. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and shown to act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line.
Future Directions and Conclusion
The available data on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives strongly suggests that the broader class of fluorinated and nitrated phenylacetic acid derivatives holds significant promise as a scaffold for the development of new therapeutic agents, particularly in the realm of infectious diseases. The potent antitubercular activity and favorable preliminary safety profile of compound 3m highlight the potential of this chemical class.
Future research should focus on the synthesis and in vitro evaluation of a focused library of this compound amides and esters. Systematic modifications of the substituent on the N-phenyl ring, as well as exploration of different ester functionalities, will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates with improved potency and selectivity.
This guide, by synthesizing and comparing data from closely related compound series, provides a foundational understanding and a strategic direction for researchers venturing into the promising field of this compound derivatives.
References
A Researcher's Guide to Structure-Activity Relationships of Fluoronitrophenylacetic Acids as Novel Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for fluoronitrophenylacetic acid derivatives, a chemical scaffold of increasing interest in drug discovery. By examining the strategic placement of fluoro- and nitro-substituents, we can delineate the key structural determinants for potent biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this scaffold for designing next-generation therapeutic agents.
Introduction: The Rationale for Fluoronitrophenylacetic Acids in Drug Discovery
The phenylacetic acid core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Its inherent bioactivity, often linked to its ability to disrupt microbial cell membranes and metabolic pathways, makes it an attractive starting point for novel drug design.[1] The strategic introduction of potent modulating groups—specifically fluorine and a nitro moiety—can dramatically alter the parent molecule's physicochemical properties and pharmacological profile.
-
The Role of Fluorine: Fluorine is a bioisostere for hydrogen but with profoundly different electronic properties. Its high electronegativity can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through unique electrostatic interactions.[2]
-
The Role of the Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts a molecule's electronic distribution and polarity. It can act as a key pharmacophore, forming critical hydrogen bonds or other interactions within an enzyme's active site, but must be used judiciously as it can also be a toxicophore.[3][4]
The combination of these two functional groups on a phenylacetic acid backbone creates a chemical space ripe for exploration. Understanding how the precise arrangement of these substituents dictates biological activity is the central goal of SAR studies.[5]
Core Structure-Activity Relationship (SAR) Analysis
To illustrate the SAR principles of this scaffold, we will analyze a representative series of fluoronitrophenylacetic acid isomers against a hypothetical bacterial enzyme target, such as FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis.[6] The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀).
Disclaimer: The following data is illustrative and designed to demonstrate SAR principles based on established medicinal chemistry knowledge. It is not derived from a single, direct experimental study.
Table 1: Comparative Inhibitory Activity of Fluoronitrophenylacetic Acid Isomers against a Hypothetical Bacterial Enzyme (e.g., FabI)
| Compound ID | Structure | Substituent Positions | IC₅₀ (µM) [Illustrative] | SAR Interpretation |
| FNPA-1 | 2-(4-Fluoro-2-nitrophenyl)acetic acid | F at C4, NO₂ at C2 (ortho to acid) | 5.2 | High Potency. The ortho-nitro group acts as a strong electron-withdrawing group, potentially enhancing binding through interactions with active site residues. The para-fluoro group may improve cell permeability and metabolic stability. |
| FNPA-2 | 2-(2-Fluoro-4-nitrophenyl)acetic acid | F at C2, NO₂ at C4 (para to acid) | 15.8 | Moderate Potency. The para-nitro group has a lesser inductive effect on the side chain compared to the ortho position. The ortho-fluoro group can influence the conformation of the acetic acid side chain. |
| FNPA-3 | 2-(5-Fluoro-2-nitrophenyl)acetic acid | F at C5, NO₂ at C2 (ortho to acid) | 8.9 | Good Potency. Similar to FNPA-1, the ortho-nitro group is crucial. The fluorine at the meta position relative to the side chain has a moderate electronic influence but can still affect overall lipophilicity. |
| FNPA-4 | 2-(2-Fluoro-5-nitrophenyl)acetic acid | F at C2, NO₂ at C5 (meta to acid) | 25.1 | Lower Potency. The nitro group is now meta to the acetic acid, significantly reducing its direct electronic influence on the side chain, which appears critical for potent inhibition in this model. |
| FNPA-5 | Phenylacetic Acid (Reference) | - | >100 | Inactive. The unsubstituted parent scaffold lacks the necessary electronic and steric features for potent enzyme inhibition. |
| FNPA-6 | 2-(2-Nitrophenyl)acetic acid (Reference) | NO₂ at C2 | 12.5 | Active, but weaker than fluorinated analogs. Demonstrates the importance of the ortho-nitro group but highlights the synergistic benefit of fluorine substitution seen in FNPA-1 and FNPA-3. |
Mechanistic Causality Behind the Observed SAR:
-
Primacy of the Ortho-Nitro Group: The consistently higher potency of compounds with a nitro group at the C2 position (FNPA-1, FNPA-3, FNPA-6) strongly suggests this feature is a primary determinant of activity.[3] This is likely due to its ability to act as a hydrogen bond acceptor or to create a favorable electrostatic interaction with a specific residue (e.g., an arginine or lysine) in the enzyme's active site. Its strong electron-withdrawing nature also influences the acidity and reactivity of the carboxylic acid group.
-
Fluorine as a Potency Modulator: While the ortho-nitro group establishes the baseline activity, the position of the fluorine atom fine-tunes the potency. A para-fluoro substitution (FNPA-1) often enhances lipophilicity and metabolic stability without adding significant steric bulk, which can lead to improved cellular uptake and target engagement.[2] An ortho-fluoro substituent (FNPA-2, FNPA-4) can impose conformational constraints on the acetic acid side chain, which may be detrimental or beneficial depending on the target's topology.
-
Electronic Effects are Position-Dependent: The reduced activity of FNPA-4, where the nitro group is meta to the side chain, underscores the importance of direct electronic communication between the substituents and the acetic acid moiety. This suggests that the mechanism of inhibition is sensitive to the electronic landscape of the phenyl ring.
Experimental Design: Protocols for Synthesis and Evaluation
A robust SAR study requires reproducible and self-validating experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of a lead compound like 2-(4-Fluoro-2-nitrophenyl)acetic acid (FNPA-1).
Chemical Synthesis Workflow
The synthesis of fluoronitrophenylacetic acids can be achieved through various established routes. One common method is the Knoevenagel condensation.[7]
-
Step 1: Knoevenagel Condensation.
-
To a solution of 4-fluoro-2-nitrobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (10 vols), add piperidine (0.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Causality: Pyridine acts as the solvent and base, while piperidine is a more potent basic catalyst that facilitates the condensation reaction between the aldehyde and the active methylene group of malonic acid.
-
-
Step 2: Hydrolysis and Decarboxylation.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the cinnamic acid derivative.
-
Filter the solid, wash with cold water, and dry.
-
Heat the crude solid in an aqueous solution of sodium hydroxide (2M) at reflux for 2-3 hours to effect decarboxylation.
-
Causality: The initial product is a substituted cinnamic acid. Heating in a basic solution promotes decarboxylation to yield the desired phenylacetic acid derivative. Acidification is required to precipitate the final product.
-
-
Step 3: Purification.
-
Cool the solution and acidify with concentrated HCl to pH 1-2.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(4-fluoro-2-nitrophenyl)acetic acid.
-
Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Evaluation Workflow: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., FNPA-1) in DMSO (10 mM).
-
Prepare assay buffer: 100 mM sodium phosphate, pH 7.5, containing 150 mM NaCl.
-
Prepare substrate solution: 100 µM crotonoyl-CoA in assay buffer.
-
Prepare cofactor solution: 150 µM NADPH in assay buffer.
-
Prepare enzyme solution: Recombinant FabI enzyme diluted in assay buffer to the desired final concentration (e.g., 20 nM).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions (in DMSO) to appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 178 µL of a master mix containing assay buffer, NADPH, and FabI enzyme to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Causality: This pre-incubation step ensures that any binding equilibrium between the inhibitor and the enzyme is reached before initiating the reaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the crotonoyl-CoA substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader. The rate of NADPH oxidation (decrease in A₃₄₀) is directly proportional to FabI activity.
-
Causality: FabI catalyzes the reduction of crotonoyl-CoA using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, providing a direct, real-time measurement of enzyme kinetics.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizing Key Relationships and Workflows
Diagrams are essential for conceptualizing complex relationships and processes.
Diagram 1: Core SAR Principles
This diagram illustrates the key structural positions on the phenylacetic acid scaffold and summarizes their impact on inhibitory activity based on the analysis.
Caption: Key SAR determinants for fluoronitrophenylacetic acids.
Diagram 2: Experimental Workflow
This diagram outlines the integrated process from chemical synthesis to biological data analysis.
Caption: Integrated workflow for synthesis and biological screening.
Conclusion
The structure-activity relationship of fluoronitrophenylacetic acids is a compelling example of rational drug design. The evidence strongly indicates that an ortho-nitro group is a critical pharmacophoric element, likely essential for target binding, while the position of a fluorine substituent serves to modulate and optimize the compound's overall potency and drug-like properties. By systematically modifying these positions and quantitatively assessing their impact on biological activity, researchers can effectively navigate the chemical space to identify lead candidates with superior efficacy. The methodologies and principles outlined in this guide provide a robust framework for the continued exploration and development of this promising class of enzyme inhibitors.
References
- 1. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-(4-Fluoro-2-nitrophenyl)acetic acid | 39616-95-0 [smolecule.com]
The Underlying Principles: Electronic and Steric Control of Reactivity
An In-Depth Guide to the Reactivity of Substituted Phenylacetic Acids for Researchers and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that a nuanced understanding of substituent effects is critical for predictable and efficient molecular synthesis. This guide moves beyond mere protocol recitation to explore the fundamental principles governing the reactivity of substituted phenylacetic acids. We will delve into the electronic and steric factors that control reaction outcomes, provide a robust experimental framework for quantifying these effects, and present comparative data to guide your synthetic strategies. This document is designed to be a self-validating system, where theoretical principles are directly linked to practical, reproducible experimental design.
Phenylacetic acid (PAA) is a versatile building block, notable for its use in pharmaceuticals like penicillin G and diclofenac, as well as in perfumery.[1][2] Its reactivity is centered on the carboxylic acid moiety, which can undergo reactions such as esterification and amidation. The rate and efficiency of these transformations are profoundly influenced by the nature and position of substituents on the phenyl ring. This modulation of reactivity is primarily governed by two factors: electronic effects and steric effects.
Electronic Effects: The Inductive Influence
The core of a carboxylic acid's reactivity in nucleophilic acyl substitution lies in the electrophilicity of its carbonyl carbon. The more electron-deficient (more positively polarized) this carbon is, the more readily it will be attacked by a nucleophile. Substituents on the phenyl ring alter this electrophilicity through electronic effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are more electronegative than carbon. They exert a negative inductive effect (-I), pulling electron density away from the phenyl ring and, by extension, from the methylene bridge and the carboxylic acid group.[3][4][5][6] This withdrawal of electron density enhances the partial positive charge on the carbonyl carbon, making the acid more susceptible to nucleophilic attack and thus more reactive .[5]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups are electron-donating. They exert a positive inductive effect (+I), pushing electron density towards the reaction center.[4][6] This increased electron density reduces the electrophilicity of the carbonyl carbon, making the acid less reactive .
It is crucial to note that for phenylacetic acids, the methylene (-CH₂-) spacer isolates the carboxylic group from direct resonance (mesomeric) effects from the ring. Therefore, the inductive effect is the dominant mechanism by which electronic influence is transmitted.[7][8] The Hammett equation provides a quantitative measure of these electronic effects, where the reaction constant (ρ) for phenylacetic acid derivatives is typically smaller than for corresponding benzoic acid derivatives, confirming the attenuated transmission of the electronic effect through the CH₂ group.[8][9][10]
Steric Effects: The Role of Physical Hindrance
Steric hindrance refers to the physical obstruction of the reaction center by bulky chemical groups. This effect is most pronounced with ortho-substituents. A large group positioned next to the -CH₂COOH moiety can physically block the trajectory of an incoming nucleophile, slowing down or even preventing the reaction.[11] Therefore, an ortho-substituted phenylacetic acid is often significantly less reactive than its meta or para isomers, even if the substituent is electronically activating.[11][12][13] This is a critical consideration in synthetic design, as electronic trends alone can be misleading.
Visualizing Substituent Effects on Carbonyl Electrophilicity
To visualize these electronic principles, the following diagrams illustrate how substituents modulate the electron density at the carbonyl carbon.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. inventivapharma.com [inventivapharma.com]
- 3. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 4. sarthaks.com [sarthaks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. web.viu.ca [web.viu.ca]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2-(3-Fluoro-2-nitrophenyl)acetic acid Analogs
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is paved with rigorous testing and validation. A critical aspect of this journey is understanding a molecule's selectivity – its ability to interact with the intended target while avoiding unintended interactions that can lead to off-target effects and potential toxicity. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using 2-(3-Fluoro-2-nitrophenyl)acetic acid and its hypothetical analogs as a case study.
The parent compound, this compound, serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and central nervous system agents.[1] Its structural features, including the fluorinated and nitrated phenyl ring, offer opportunities for modification to optimize potency and selectivity. However, these same features can also contribute to unforeseen interactions with other biological macromolecules. Therefore, a systematic evaluation of cross-reactivity is paramount.
The Rationale Behind Analog Design and Selection
To illustrate a comprehensive cross-reactivity study, we will consider a focused library of hypothetical analogs of this compound. The design of these analogs is guided by the principles of medicinal chemistry, where systematic modifications are introduced to probe the structure-activity relationship (SAR) and structure-selectivity relationship (SSR).
Our hypothetical library includes:
-
Parent Compound (PC): this compound
-
Analog 1 (A1): 2-(3-Chloro-2-nitrophenyl)acetic acid (Halogen substitution)
-
Analog 2 (A2): 2-(3-Fluoro-2-aminophenyl)acetic acid (Nitro group reduction)
-
Analog 3 (A3): 2-(3-Fluoro-2-nitrophenyl)propanoic acid (Alkyl chain extension)
-
Analog 4 (A4): N-Methyl-2-(3-fluoro-2-nitrophenyl)acetamide (Carboxylic acid to amide)
These modifications are chosen to explore how changes in electronic properties, steric bulk, and hydrogen bonding potential impact target engagement and off-target binding.
A Multi-tiered Approach to Cross-Reactivity Profiling
A robust cross-reactivity assessment employs a tiered approach, starting with broad, high-throughput screens and progressing to more focused, mechanistic studies for promising candidates.
Tier 1: Broad Panel Off-Target Screening
The initial step involves screening the parent compound and its analogs against a broad panel of known off-targets, such as receptors, enzymes, ion channels, and transporters that are commonly associated with adverse drug reactions.[2][3][4][5] Several commercial services offer standardized safety panels for this purpose.[2][3][4][5]
Experimental Protocol: In Vitro Safety Panel Screening
-
Compound Preparation: Prepare stock solutions of the parent compound and each analog in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compounds are typically tested at a single high concentration (e.g., 10 µM) in duplicate or triplicate.
-
Panel Selection: A comprehensive panel, such as a 44- or 94-target panel, is chosen to cover a wide range of protein families.[3][5]
-
Assay Execution: The assays are typically radioligand binding assays or functional assays, depending on the target. The percentage of inhibition or activation is measured.
-
Data Analysis: Results are expressed as the percent inhibition of binding or activity at the tested concentration. A commonly used threshold for a "hit" is >50% inhibition.
Illustrative Data Presentation:
| Compound | Target | Assay Type | % Inhibition @ 10 µM |
| PC | hERG | Radioligand Binding | 15% |
| 5-HT2B Receptor | Radioligand Binding | 8% | |
| A1 | hERG | Radioligand Binding | 25% |
| 5-HT2B Receptor | Radioligand Binding | 12% | |
| A2 | hERG | Radioligand Binding | 5% |
| 5-HT2B Receptor | Radioligand Binding | 65% | |
| A3 | hERG | Radioligand Binding | 18% |
| 5-HT2B Receptor | Radioligand Binding | 10% | |
| A4 | hERG | Radioligand Binding | 3% |
| 5-HT2B Receptor | Radioligand Binding | 55% |
From this initial screen, Analogs 2 and 4 show significant interaction with the 5-HT2B receptor, warranting further investigation.
Tier 2: Dose-Response and Affinity Determination
For any "hits" identified in the Tier 1 screen, the next logical step is to determine the potency of the interaction by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For binding interactions, determining the dissociation constant (Kd) provides a more direct measure of affinity.
Experimental Protocol: IC50 Determination using a Functional Assay (e.g., Calcium Flux for a GPCR)
-
Cell Culture: Culture cells expressing the off-target of interest (e.g., 5-HT2B receptor) to an appropriate density.
-
Compound Preparation: Prepare a serial dilution of the hit compounds (A2 and A4) in assay buffer.
-
Assay Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add the diluted compounds to the cells and incubate.
-
Stimulate the cells with a known agonist for the receptor.
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Illustrative Data Presentation:
| Compound | Off-Target | IC50 (µM) |
| A2 | 5-HT2B Receptor | 1.2 |
| A4 | 5-HT2B Receptor | 2.5 |
Experimental Protocol: Affinity Determination using Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified off-target protein onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Illustrative Data Presentation:
| Compound | Off-Target | Kd (µM) |
| A2 | 5-HT2B Receptor | 0.8 |
| A4 | 5-HT2B Receptor | 1.9 |
These quantitative data confirm a direct and relatively potent interaction of Analogs 2 and 4 with the 5-HT2B receptor.
Visualizing the Cross-Reactivity Workflow
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Tier 3: Cellular and Mechanistic Studies
For compounds with confirmed off-target activity, it is crucial to understand the functional consequences in a cellular context.
Experimental Protocol: Cellular Off-Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Engineering: Create a cell line that expresses the off-target protein fused to a NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of a fluorescent tracer that binds to the target protein.
-
Competition Assay: Treat the cells with varying concentrations of the test compound, followed by the addition of the fluorescent tracer.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound.
-
Data Analysis: Calculate the cellular IC50 value.
Experimental Protocol: Mechanism of Action (MOA) Determination
To determine if a compound acts as an agonist, antagonist, or allosteric modulator of the off-target, functional assays are employed. For a GPCR like the 5-HT2B receptor, this could involve:
-
Agonist Mode: Measuring the cellular response (e.g., cAMP production, β-arrestin recruitment) in the absence of the native ligand.
-
Antagonist Mode: Measuring the ability of the compound to block the response induced by a known agonist.
Synthesizing the Data for a Comparative Analysis
The final step is to integrate all the data to create a comprehensive selectivity profile for each analog.
Comparative Selectivity Table:
| Compound | On-Target IC50 (µM) | Off-Target (5-HT2B) IC50 (µM) | Selectivity Index (Off-Target/On-Target) |
| PC | 0.1 | > 50 | > 500 |
| A1 | 0.08 | > 50 | > 625 |
| A2 | 0.5 | 1.2 | 2.4 |
| A3 | 0.15 | > 50 | > 333 |
| A4 | 0.2 | 2.5 | 12.5 |
This table clearly demonstrates that the reduction of the nitro group (Analog 2) and the conversion of the carboxylic acid to an amide (Analog 4) introduced significant off-target activity against the 5-HT2B receptor, drastically reducing the selectivity index. The halogen substitution (Analog 1) and alkyl chain extension (Analog 3) did not introduce this liability.
Logical Framework for Decision Making
Caption: A decision-making framework for off-target hits.
Conclusion
This guide has outlined a systematic and rigorous approach to evaluating the cross-reactivity of this compound analogs. By employing a tiered strategy of broad panel screening, quantitative affinity and potency determination, and cellular mechanistic studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for making informed decisions in the lead optimization process, ultimately increasing the probability of developing safe and effective medicines. The principles and methodologies described herein are broadly applicable to the cross-reactivity assessment of any small molecule therapeutic candidate.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Fluoro-2-nitrophenyl)acetic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. The compound 2-(3-Fluoro-2-nitrophenyl)acetic acid, by virtue of its chemical structure—containing a halogenated (fluoro) and a nitrated aromatic ring—requires meticulous handling and disposal. It cannot be treated as common laboratory waste.
This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and safeguard the environment by explaining the causality behind each critical step.
Hazard Identification and Essential Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound may be limited, its structural motifs are associated with known hazards. The Safety Data Sheet (SDS) for the closely related compound, 2-(3-Fluoro-5-nitrophenyl)acetic acid, provides a strong surrogate for risk assessment.[1]
Table 1: Hazard Profile based on a Surrogate Compound [1] | Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :---: | :---: | :--- | | Skin Irritation |
| Warning | H315: Causes skin irritation. | | Eye Irritation |
| Warning | H319: Causes serious eye irritation. | | Respiratory Irritation |
| Warning | H335: May cause respiratory irritation. |
Causality of Hazards:
-
Halogenated Organic Compound: The presence of a carbon-fluorine bond places this molecule in the category of halogenated organic compounds. These compounds are subject to specific waste disposal regulations by the U.S. Environmental Protection Agency (EPA) due to their potential for persistence in the environment.[2][3][4]
-
Nitroaromatic Compounds: Nitroaromatic compounds are known for their biological activity and potential toxicity; many are notorious pollutants due to their persistence and harmful effects on aquatic life.[5]
-
Regulatory Imperative: Due to these classifications, this compound must be managed as a regulated hazardous waste.[1][6] Chemical waste generators are legally required to determine if a discarded chemical is hazardous according to federal (40 CFR 261.3), state, and local regulations.[1][6]
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins with preventing exposure. All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted with appropriate safety measures in place.
Engineering Controls:
-
Chemical Fume Hood: Always handle the solid compound and prepare its waste containers inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[7][9]
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety goggles or safety glasses with side-shields.[7] | Protects against splashes and airborne particles causing serious eye irritation.[1][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] | Prevents skin contact, which can cause irritation.[1] Contaminated gloves must be disposed of as hazardous waste.[7][11] |
| Protective Clothing | Standard laboratory coat, fully buttoned.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a fume hood. | A fume hood provides primary respiratory protection from dust or vapors.[7][9] |
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are managed safely and in compliance with regulations. The cardinal rule is segregation : do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][12]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all unused or expired solid this compound.
-
Contaminated Materials: This is a critical and often overlooked waste stream. It includes any disposable item that has come into contact with the chemical, such as:
-
Liquid Waste: If the compound was used in solution, collect the liquid waste in a separate, dedicated container. Do not pour any amount down the drain.[7][13]
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice for solid waste.
-
The container must be clearly labeled with the words "Hazardous Waste."[11]
-
The label must also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant").[11]
-
Accumulation start date.
-
-
Keep the container tightly closed except when adding waste.[7]
Step 3: Management of Contaminated Glassware
-
Disposable Glassware: Treat as solid contaminated waste and place in a designated sharps container that is also labeled as hazardous waste.
-
Reusable Glassware: Non-disposable glassware must be decontaminated via a "triple-rinse" procedure.[11]
-
Rinse the glassware three times with a suitable solvent (e.g., acetone, ethanol) in which the compound is soluble.
-
Crucially, collect all three rinsates as hazardous liquid waste. [11]
-
Only after this procedure can the glassware be washed normally.
-
Step 4: Temporary Storage
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be away from incompatible materials, such as strong oxidizing agents or strong bases.[12][13]
Step 5: Final Disposal
-
Contact your institution's EHS department or approved hazardous waste management provider to arrange for pickup.[7][12]
-
Provide a complete and accurate description of the waste to the disposal contractor.[7] Final disposal will likely be achieved through incineration at a licensed facility, which is an effective treatment technology for halogenated organic compounds.[2][12]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.[7]
-
Don PPE: Before cleaning, don the full required PPE as listed in Table 2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[1][7] Place the collected material into your hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and paper towels.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, contaminated PPE) must be placed in the hazardous waste container.[7]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of all waste streams associated with this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted with the utmost responsibility, from discovery through disposal. Always prioritize safety and consult your institution's specific chemical hygiene plan and EHS professionals.
References
- 1. aksci.com [aksci.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ucy.ac.cy [ucy.ac.cy]
- 9. fishersci.com [fishersci.com]
- 10. csub.edu [csub.edu]
- 11. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-(3-Fluoro-2-nitrophenyl)acetic Acid
This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals working with 2-(3-Fluoro-2-nitrophenyl)acetic acid (CAS No. 872141-25-8). As a fluorinated nitroaromatic compound, this reagent is a valuable intermediate in medicinal chemistry, often used to enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs).[1] However, its chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a culture of proactive safety and scientific integrity.
Part 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |
| (Source: AK Scientific, Inc. Safety Data Sheet)[2] |
The causality for these classifications lies in the molecule's structure. The carboxylic acid group can be corrosive, while the nitro group and fluorinated aromatic ring can be reactive and irritating to biological tissues. Inhalation of the powdered form can directly irritate the mucosal linings of the respiratory system.
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of each component is a deliberate choice to counter specific exposure routes. Standard laboratory attire, including long pants and closed-toe shoes, is a mandatory prerequisite.[3]
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a robust barrier against skin contact. Butyl rubber offers excellent resistance to nitro compounds and acids.[4] Nitrile gloves are a suitable alternative for splash protection but should be changed immediately upon contact.[5][6] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against dust and splashes. A face shield must be worn over goggles when there is a significant risk of splashing, such as during reagent transfer or spill cleanup. This protocol adheres to OSHA 29 CFR 1910.133 standards.[7][8] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. A flame-resistant coat is recommended as a best practice when working with organic compounds. |
| Respiratory Protection | NIOSH-approved N95 or P100 Respirator | Required when handling the powder outside of a certified chemical fume hood or when airborne dust is likely. These filters are effective against fine particulate matter.[3][9][10] |
Part 3: Operational and Handling Plan
Safe handling extends beyond PPE to include the environment and procedures for working with the chemical.
Engineering Controls
-
Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[11]
-
Emergency Stations : An ANSI/ISEA Z358.1-compliant emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel path from the handling area.[12][13][14] These stations must be tested weekly to ensure proper function.[12]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all required PPE is correctly donned. Designate a specific area within the fume hood for the procedure to contain potential spills.
-
Weighing and Transfer :
-
Perform all weighing operations on a draft shield or within the fume hood to prevent the dispersal of fine powder.
-
Use spatulas and other tools carefully to minimize dust generation.
-
When transferring the chemical, pour slowly and close to the receiving container's opening.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Part 4: Emergency and Disposal Plan
A clear, actionable plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
-
Skin Contact : Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with a continuous stream of tepid water from an eyewash station for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Spill :
-
Evacuate the immediate area and restrict access.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[8] Do not use combustible materials such as paper towels.[8]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[8]
-
Waste Disposal Plan
As a halogenated nitroaromatic compound, this compound waste must be handled as hazardous.
-
Segregation : Do not mix this waste with other streams. It must be segregated as halogenated organic waste.[8][15]
-
Containerization : Collect all waste (including contaminated consumables like gloves and absorbent material) in a clearly labeled, sealed, and compatible hazardous waste container.[8][15] The label must include the full chemical name.[8]
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, you contribute to a robust safety culture that protects yourself, your colleagues, and the integrity of your research.
References
- 1. Dust Mask Ratings P1, P2 & P3 - A guide to choosing the right face mask protection [xamax.co.uk]
- 2. jointcommission.org [jointcommission.org]
- 3. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. OSHA Requirements for Eyewash Stations | OSHA Review [oshareview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bestsafetyequipments.com [bestsafetyequipments.com]
- 10. 3m.com [3m.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. solusgrp.com [solusgrp.com]
- 13. When Should Safety Showers & Emergency Eyewashes Be Used? - The ANSI Blog [blog.ansi.org]
- 14. Requirements for eyewash and shower facilities. | Occupational Safety and Health Administration [osha.gov]
- 15. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
